molecular formula C18H22ClFN4O4 B1667554 Antofloxacin hydrochloride CAS No. 873888-67-6

Antofloxacin hydrochloride

Cat. No.: B1667554
CAS No.: 873888-67-6
M. Wt: 412.8 g/mol
InChI Key: OESOQRSLLMARQW-FVGYRXGTSA-N
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Description

Antofloxacin Hydrochloride is a fluoroquinolone antimicrobial used to treat acute exacerbation of chronic bronchitis (AECB), acute pyelonephritis(AP), acute cystitis and multiple folliculitis.

Properties

IUPAC Name

(2S)-8-amino-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21FN4O4.ClH/c1-9-8-27-17-14-11(16(24)10(18(25)26)7-23(9)14)13(20)12(19)15(17)22-5-3-21(2)4-6-22;/h7,9H,3-6,8,20H2,1-2H3,(H,25,26);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESOQRSLLMARQW-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=C(C(=C2N4CCN(CC4)C)F)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=C(C(=C2N4CCN(CC4)C)F)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClFN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873888-67-6
Record name Antofloxacin hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873888676
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ANTOFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2XRF3Y8JO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Antofloxacin Hydrochloride's Mechanism of Action on DNA Gyrase: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antofloxacin hydrochloride, a fourth-generation fluoroquinolone antibiotic, exerts its bactericidal effect by targeting essential bacterial enzymes, DNA gyrase and topoisomerase IV. This guide provides a detailed examination of the molecular mechanisms underpinning the interaction of antofloxacin with DNA gyrase. It delves into the structural basis of this interaction, the resultant inhibition of enzyme function, and the downstream consequences for bacterial DNA integrity and cell viability. This document also collates available quantitative data for related fluoroquinolones to provide a comparative context for the potency of antofloxacin and outlines detailed experimental protocols for key assays used to investigate this mechanism. Visualizations of the signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of the subject matter.

Introduction

Antofloxacin is a broad-spectrum fluoroquinolone antibiotic effective against a range of Gram-positive and Gram-negative bacteria. Like other fluoroquinolones, its primary mode of action is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair, making them validated targets for antimicrobial therapy. This guide focuses on the intricate mechanism by which this compound disrupts the function of DNA gyrase, a key enzyme for bacterial survival.

The Target: Bacterial DNA Gyrase

Bacterial DNA gyrase is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (A2B2). It is unique in its ability to introduce negative supercoils into DNA, a process essential for compacting the bacterial chromosome and facilitating the unwinding of DNA during replication and transcription.

The catalytic cycle of DNA gyrase involves several key steps:

  • DNA Binding: The enzyme binds to a segment of DNA (the G-segment).

  • DNA Cleavage: The GyrA subunits mediate a transient double-stranded break in the G-segment.

  • Strand Passage: Another segment of DNA (the T-segment) is passed through the break.

  • DNA Religation: The G-segment is resealed.

  • ATP Hydrolysis: The GyrB subunits hydrolyze ATP to drive the conformational changes necessary for the catalytic cycle.

Molecular Mechanism of Antofloxacin Action

Antofloxacin, like other fluoroquinolones, does not bind to DNA gyrase or DNA alone but rather to the transient enzyme-DNA complex. This interaction stabilizes the "cleavage complex," in which the DNA is cleaved but not yet religated.

The key steps in the mechanism of action are as follows:

  • Formation of the Ternary Complex: Antofloxacin intercalates into the cleaved DNA at the site of the double-strand break, forming a stable ternary complex with DNA gyrase and the DNA substrate.

  • Inhibition of DNA Religation: The presence of antofloxacin within this complex physically obstructs the religation of the cleaved DNA strands.

  • Accumulation of Double-Strand Breaks: The stalled cleavage complexes lead to an accumulation of double-stranded breaks in the bacterial chromosome.

  • Induction of the SOS Response and Cell Death: These DNA breaks trigger the bacterial SOS response, a DNA repair mechanism. However, the extensive DNA damage ultimately overwhelms the repair machinery, leading to the inhibition of DNA replication and transcription, and ultimately, programmed cell death.

dot

Antofloxacin_Mechanism cluster_gyrase DNA Gyrase Catalytic Cycle cluster_antofloxacin Antofloxacin Intervention DNA_Gyrase DNA Gyrase (GyrA2GyrB2) DNA_Binding Binds to G-segment of DNA DNA_Gyrase->DNA_Binding Cleavage_Complex Forms transient cleavage complex (Double-strand break) DNA_Binding->Cleavage_Complex Strand_Passage Passes T-segment through break Cleavage_Complex->Strand_Passage Ternary_Complex Stabilizes Ternary Complex (Gyrase-DNA-Antofloxacin) Cleavage_Complex->Ternary_Complex Intervention Point Religation Religates G-segment Strand_Passage->Religation Religation->DNA_Gyrase Antofloxacin This compound Antofloxacin->Ternary_Complex Inhibition Inhibits DNA Religation Ternary_Complex->Inhibition DSBs Accumulation of Double-Strand Breaks Inhibition->DSBs SOS_Response Induction of SOS Response DSBs->SOS_Response Cell_Death Bacterial Cell Death SOS_Response->Cell_Death

Caption: Mechanism of Antofloxacin Action on DNA Gyrase.

Quantitative Data

FluoroquinoloneTarget EnzymeBacterial SpeciesIC50 (µg/mL)Reference
CiprofloxacinDNA GyraseEscherichia coli0.78
NorfloxacinDNA GyraseEscherichia coli0.78
LevofloxacinDNA GyraseEscherichia coli0.98
OfloxacinDNA GyraseEscherichia coli7.24
SitafloxacinDNA GyraseEnterococcus faecalis1.38
GatifloxacinDNA GyraseEnterococcus faecalis5.60
CiprofloxacinTopoisomerase IVEnterococcus faecalis9.30
LevofloxacinTopoisomerase IVEnterococcus faecalis8.49
SitafloxacinTopoisomerase IVEnterococcus faecalis1.42
GatifloxacinTopoisomerase IVEnterococcus faecalis4.24
NorfloxacinDNA GyraseStaphylococcus aureus<1
CiprofloxacinDNA GyraseStaphylococcus aureus<1
LevofloxacinDNA GyraseStaphylococcus aureus<1
NorfloxacinTopoisomerase IVStaphylococcus aureus1.62 - 3.16
CiprofloxacinTopoisomerase IVStaphylococcus aureus1.62 - 3.16
LevofloxacinTopoisomerase IVStaphylococcus aureus1.62 - 3.16

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of fluoroquinolones like antofloxacin on DNA gyrase.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified DNA gyrase (from E. coli or S. aureus)

  • Relaxed pBR322 plasmid DNA (substrate)

  • Assay Buffer (5X): 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl2, 10 mM DTT, 9 mM spermidine, 5 mM ATP, 32.5% (w/v) glycerol, 0.5 mg/mL albumin

  • This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Stop Solution/Loading Dye: 50% glycerol, 50 mM EDTA, 0.1% bromophenol blue

  • Agarose

  • TAE or TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis apparatus and power supply

  • Gel imaging system

Procedure:

  • Prepare a reaction mixture containing assay buffer (1X final concentration), relaxed pBR322 DNA (e.g., 0.2 µg), and the test compound at various concentrations.

  • Initiate the reaction by adding a pre-determined amount of DNA gyrase (e.g., 1 unit, the amount required to supercoil 50% of the substrate).

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding the stop solution/loading dye.

  • Analyze the products by agarose gel electrophoresis (e.g., 1% agarose gel in TAE or TBE buffer).

  • Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

  • Quantify the amount of supercoiled and relaxed DNA in each lane. The IC50 value is the concentration of the compound that inhibits 50% of the supercoiling activity.

dot

Supercoiling_Assay_Workflow Start Start Prepare_Mixture Prepare reaction mixture: Assay buffer, relaxed pBR322, Antofloxacin Start->Prepare_Mixture Add_Gyrase Add DNA gyrase to initiate reaction Prepare_Mixture->Add_Gyrase Incubate Incubate at 37°C Add_Gyrase->Incubate Stop_Reaction Stop reaction with loading dye Incubate->Stop_Reaction Electrophoresis Agarose gel electrophoresis Stop_Reaction->Electrophoresis Stain_Visualize Stain gel and visualize DNA Electrophoresis->Stain_Visualize Analyze Quantify supercoiled vs. relaxed DNA Calculate IC50 Stain_Visualize->Analyze End End Analyze->End

Caption: DNA Gyrase Supercoiling Inhibition Assay Workflow.

DNA Gyrase-Mediated DNA Cleavage Assay

This assay determines the ability of a compound to stabilize the cleavage complex, resulting in the linearization of supercoiled plasmid DNA.

Materials:

  • Purified DNA gyrase

  • Supercoiled pBR322 plasmid DNA

  • Cleavage Buffer (5X): Typically similar to the supercoiling assay buffer but may lack ATP, as cleavage complex formation is often ATP-independent for fluoroquinolones.

  • This compound (or other test compounds)

  • SDS (Sodium Dodecyl Sulfate) solution (e.g., 10%)

  • Proteinase K

  • Stop Solution/Loading Dye

  • Agarose, electrophoresis buffer, and staining reagents as above

Procedure:

  • Prepare a reaction mixture containing cleavage buffer, supercoiled pBR322 DNA, and the test compound at various concentrations.

  • Add DNA gyrase and incubate at 37°C for a specified time (e.g., 30-60 minutes) to allow the formation of the cleavage complex.

  • Add SDS to a final concentration of 1% and proteinase K (e.g., 0.2 mg/mL) and incubate for a further 30 minutes at 37°C. The SDS denatures the gyrase subunits that are not covalently attached to the DNA, and proteinase K digests the covalently bound protein, revealing the double-strand breaks.

  • Stop the reaction with loading dye.

  • Analyze the DNA by agarose gel electrophoresis.

  • Stain and visualize the gel. The appearance of a linear DNA band indicates the stabilization of the cleavage complex. The amount of linear DNA can be quantified to determine the potency of the compound.

dot

Cleavage_Assay_Workflow Start Start Prepare_Mixture Prepare reaction mixture: Cleavage buffer, supercoiled pBR322, Antofloxacin Start->Prepare_Mixture Add_Gyrase Add DNA gyrase Prepare_Mixture->Add_Gyrase Incubate_Complex Incubate at 37°C to form cleavage complex Add_Gyrase->Incubate_Complex Add_SDS_PK Add SDS and Proteinase K Incubate_Complex->Add_SDS_PK Incubate_Digest Incubate at 37°C to reveal breaks Add_SDS_PK->Incubate_Digest Stop_Reaction Stop reaction with loading dye Incubate_Digest->Stop_Reaction Electrophoresis Agarose gel electrophoresis Stop_Reaction->Electrophoresis Stain_Visualize Stain gel and visualize DNA Electrophoresis->Stain_Visualize Analyze Quantify linear DNA Stain_Visualize->Analyze End End Analyze->End

Caption: DNA Gyrase-Mediated DNA Cleavage Assay Workflow.

Conclusion

This compound's potent antibacterial activity is rooted in its ability to effectively target and inhibit bacterial DNA gyrase. By stabilizing the cleavage complex, it introduces lethal double-strand breaks into the bacterial chromosome, ultimately leading to cell death. While specific quantitative data for antofloxacin's inhibitory activity against purified DNA gyrase remains to be broadly published, the established mechanism of action for fluoroquinolones provides a robust framework for understanding its efficacy. The experimental protocols detailed in this guide offer a foundation for researchers to further investigate the specific interactions of antofloxacin and other novel fluoroquinolones with their bacterial targets. Continued research in this area is crucial for the development of new antibacterial agents to combat the growing threat of antibiotic resistance.

An In-Depth Technical Guide to the Synthesis and Purification of Antofloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification protocols for antofloxacin hydrochloride, a potent fluoroquinolone antibiotic. The following sections detail the chemical synthesis pathway, purification methodologies, and analytical techniques for quality control, presented in a format tailored for professionals in the field of drug development and research.

Synthesis of Crude this compound

The synthesis of this compound is a multi-step process that begins with the reaction of key intermediates to form the crude product. The following protocol is based on established and patented manufacturing processes.[1]

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of crude this compound is provided below:

  • Reactant Charging: In a suitable reactor, (S)-9,10-difluoro-2,3-dihydro-3-methyl-8-amino-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid, N-methylpiperazine, and pyridine are charged in a specific weight ratio.[1]

  • Reaction: The mixture is heated under reflux with stirring. The reaction is maintained at a specific temperature for a designated period to ensure completion.[1]

  • Solvent Removal: After the reaction is complete, pyridine is removed by distillation under reduced pressure.[1]

  • Precipitation and Isolation: Ethanol is added to the residue to precipitate the crude this compound. The solid product is then isolated by filtration.[1]

  • Washing and Drying: The filter cake is washed with ethanol and then dried under vacuum to yield the crude this compound.[1]

Quantitative Data: Synthesis

The following table summarizes the key quantitative parameters for the synthesis of crude this compound.

ParameterValueReference
Reagent Weight Ratio
(S)-9,10-difluoro-2,3-dihydro-3-methyl-8-amino-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid1[1]
N-methylpiperazine1.5 - 2.5 (Preferred: 1.92)[1]
Pyridine15 - 25 (Preferred: 20)[1]
Reaction Conditions
Temperature110 - 120 °C (Preferred: 113 - 117 °C)[1]
Time8 - 12 hours (Preferred: 10 hours)[1]
Yield 70 - 90% (Typically around 80%)[1]

Synthesis Workflow Diagram

G start Start reagents Charge Reactants: - (S)-...-carboxylic acid - N-methylpiperazine - Pyridine start->reagents reaction Reflux Reaction (110-120°C, 8-12h) reagents->reaction distillation Pyridine Distillation (Reduced Pressure) reaction->distillation precipitation Precipitation with Ethanol distillation->precipitation filtration Filtration precipitation->filtration drying Vacuum Drying (60-100°C, 8h) filtration->drying crude_product Crude Antofloxacin HCl drying->crude_product

Synthesis Workflow for Crude this compound.

Purification of this compound

The crude this compound is further purified to meet pharmaceutical quality standards. The purification process primarily involves pH-controlled crystallization.[1]

Experimental Protocol: Purification

The detailed experimental protocol for the purification of this compound is as follows:

  • Dissolution and pH Adjustment (Acidic): The crude this compound is dissolved in water. The pH of the solution is adjusted to a specific acidic range with hydrochloric acid.[1]

  • Filtration: The acidic solution is filtered through a microporous membrane to remove any insoluble impurities.[1]

  • pH Adjustment (Basic): The pH of the filtrate is then adjusted to a specific basic range with an ammonia solution to precipitate the antofloxacin base.[1]

  • Crystallization and Isolation: The precipitated solid is collected by suction filtration. The wet cake is then redissolved in water, and the pH is readjusted to the acidic range with hydrochloric acid. A portion of the water is distilled off, and the solution is cooled to induce crystallization of the high-purity this compound. The crystals are then collected by centrifugation.[1]

  • Drying and Milling: The purified filter cake is dried under vacuum. The dried product is then pulverized to obtain a homogeneous powder.[1]

Quantitative Data: Purification

The table below outlines the key quantitative parameters for the purification of this compound.

ParameterValueReference
Crude Product to Water Ratio (by weight) 1 : 25-35[1]
pH Adjustment (Acidic) 4.0 - 4.5[1]
pH Adjustment (Basic) 7.0 - 7.5[1]
Final Crystallization pH 4.0 - 4.5[1]
Drying Conditions 60 - 100 °C, 8 hours (Vacuum)[1]
Yield 70 - 80% (Typically around 75%)[1]

Purification Workflow Diagram

G start Crude Antofloxacin HCl dissolution Dissolve in Water Adjust pH to 4.0-4.5 (HCl) start->dissolution filtration1 Microporous Filtration dissolution->filtration1 ph_basic Adjust pH to 7.0-7.5 (Ammonia) filtration1->ph_basic filtration2 Suction Filtration ph_basic->filtration2 recrystallization Redissolve in Water Adjust pH to 4.0-4.5 (HCl) Distill & Cool filtration2->recrystallization centrifugation Centrifugation recrystallization->centrifugation drying Vacuum Drying & Pulverization centrifugation->drying pure_product High-Purity Antofloxacin HCl drying->pure_product

References

In Vitro Antibacterial Spectrum of Antofloxacin Hydrochloride: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antofloxacin hydrochloride is a novel fourth-generation fluoroquinolone antibiotic exhibiting a broad spectrum of in vitro activity against a wide range of Gram-positive and Gram-negative bacteria. As with other fluoroquinolones, its primary mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase (topoisomerase II) and topoisomerase IV. This dual-inhibition disrupts DNA replication, transcription, repair, and recombination, ultimately leading to bacterial cell death. This technical guide provides a detailed overview of the in vitro antibacterial spectrum of this compound, presenting quantitative data, experimental protocols, and a visualization of its mechanism of action.

Mechanism of Action

This compound exerts its bactericidal effect by targeting two key enzymes involved in bacterial DNA metabolism:

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into the bacterial DNA, a process necessary to relieve the torsional stress that occurs during DNA replication and transcription. By inhibiting DNA gyrase, Antofloxacin prevents this supercoiling, leading to the disruption of these fundamental cellular processes.

  • Topoisomerase IV: This enzyme is primarily involved in the decatenation (separation) of interlinked daughter DNA molecules following replication. Inhibition of topoisomerase IV by Antofloxacin results in the inability of the bacterial cell to segregate its chromosomes, thereby halting cell division.

The dual targeting of both DNA gyrase and topoisomerase IV is a key feature of modern fluoroquinolones like Antofloxacin, contributing to their potent bactericidal activity and potentially reducing the likelihood of the development of bacterial resistance.

G cluster_drug This compound cluster_bacteria Bacterial Cell cluster_dna_processes DNA Metabolism Antofloxacin Antofloxacin DNA_Gyrase DNA Gyrase (Topoisomerase II) Antofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Antofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Enables DNA_Transcription DNA Transcription DNA_Gyrase->DNA_Transcription Enables Chromosome_Segregation Chromosome Segregation Topoisomerase_IV->Chromosome_Segregation Enables G cluster_prep Preparation cluster_plate Plate Setup & Inoculation cluster_incubation Incubation & Reading A Prepare Antofloxacin Stock Solution D Serial Dilution of Antofloxacin in 96-well plate A->D B Culture Bacterial Isolates C Prepare Standardized Inoculum (0.5 McFarland) B->C E Inoculate wells with Bacterial Suspension C->E D->E F Incubate at 35-37°C for 16-20 hours E->F G Read MIC (Lowest concentration with no visible growth) F->G

Antofloxacin Hydrochloride: An In-depth Technical Guide to its Activity Against Gram-positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antofloxacin hydrochloride is a synthetic, broad-spectrum antibacterial agent belonging to the fourth-generation of fluoroquinolones.[1] It exhibits potent bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1] This technical guide provides a comprehensive overview of the in vitro activity, mechanism of action, and resistance mechanisms of this compound against clinically relevant Gram-positive bacteria. Detailed experimental protocols and data are presented to support further research and drug development efforts in this area.

Mechanism of Action

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1]

  • DNA Gyrase: This enzyme is crucial for introducing negative supercoils into bacterial DNA, which helps to relieve torsional stress during DNA replication and transcription.[1] By inhibiting DNA gyrase, antofloxacin prevents this supercoiling process, leading to the disruption of DNA replication.[1]

  • Topoisomerase IV: This enzyme is primarily involved in the separation of interlinked daughter DNA molecules following replication.[1] Inhibition of topoisomerase IV by antofloxacin results in the inability of the bacteria to segregate their chromosomes, thereby halting cell division and leading to cell death.[1]

The dual inhibition of both DNA gyrase and topoisomerase IV is a key feature of newer fluoroquinolones like antofloxacin, which reduces the likelihood of the development of bacterial resistance.[1]

G cluster_drug This compound cluster_targets Bacterial Targets cluster_processes Cellular Processes cluster_outcome Outcome Antofloxacin Antofloxacin DNA_Gyrase DNA Gyrase Antofloxacin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Antofloxacin->Topo_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Chromosome_Segregation Chromosome Segregation Topo_IV->Chromosome_Segregation Enables Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death Disruption leads to Chromosome_Segregation->Bacterial_Death Failure leads to

Caption: Mechanism of action of this compound.

In Vitro Activity Against Gram-positive Bacteria

Antofloxacin has demonstrated significant in vitro activity against a variety of Gram-positive pathogens, including Staphylococcus aureus and Streptococcus pneumoniae.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive bacterial strains as reported in the literature.

Table 1: MIC of Antofloxacin against Staphylococcus aureus

StrainMIC (mg/L)Reference
ATCC 292130.5[2]
MW2 (CA-MRSA)0.06[2]
Mu50 (hVISA)0.5[2]
N315 (MRSA)0.5[2]

Table 2: MIC of Antofloxacin against Streptococcus pneumoniae

StrainMIC (mg/L)Reference
ATCC 496190.5[2]
Penicillin-Resistant0.5[2]
Ciprofloxacin-Resistant2.0[2]
Levofloxacin-Resistant2.0[2]

Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters

The ratio of the area under the free drug concentration-time curve to the MIC (fAUC/MIC) is the PK/PD index that best correlates with the efficacy of antofloxacin.

Table 3: fAUC/MIC Targets for Antofloxacin

OrganismEndpointPlasma fAUC/MICELF fAUC/MICReference
S. pneumoniaeStasis8.93~17.86[2]
1-log10 kill19.2~38.4[2]
2-log10 kill48.1~96.2[2]
S. aureusStasis30.552.2[2]
1-log10 kill55.495.0[2]
2-log10 kill115.8196.4[2]

ELF: Epithelial Lining Fluid

Mechanisms of Resistance in Gram-positive Bacteria

The primary mechanisms of resistance to fluoroquinolones in Gram-positive bacteria involve:

  • Alterations in Drug Targets: Mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) can reduce the binding affinity of the drug to its targets.[3]

  • Active Efflux Pumps: Some bacteria possess membrane proteins that can actively transport fluoroquinolones out of the cell, thereby reducing the intracellular drug concentration.[3] In S. pneumoniae, the PmrA protein, a proton-dependent multidrug efflux pump, can confer resistance to hydrophilic quinolones.[3]

G cluster_resistance Mechanisms of Resistance cluster_target_mods Target Modification cluster_efflux Active Efflux cluster_outcome Outcome Target_Mutation Mutations in gyrA, gyrB, parC, or parE genes Reduced_Binding Altered DNA Gyrase or Topoisomerase IV Target_Mutation->Reduced_Binding Resistance Bacterial Resistance to Antofloxacin Reduced_Binding->Resistance Efflux_Pump Efflux Pump Overexpression (e.g., PmrA) Reduced_Concentration Decreased Intracellular Drug Concentration Efflux_Pump->Reduced_Concentration Reduced_Concentration->Resistance

Caption: Fluoroquinolone resistance mechanisms.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: This method involves challenging the test organism with serial twofold dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the organism.

Materials:

  • Test organism

  • This compound

  • Cation-adjusted Mueller-Hinton broth (CAMHB)

  • 96-well microtiter plates

  • Sterile saline or broth for inoculum preparation

  • Spectrophotometer or McFarland standards

  • Incubator

Procedure:

  • Prepare Antimicrobial Dilutions: Prepare serial twofold dilutions of this compound in CAMHB in a 96-well microtiter plate.

  • Prepare Inoculum: From a fresh culture, prepare a bacterial suspension in sterile saline or broth to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Inoculate Plates: Dilute the standardized inoculum and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Read Results: The MIC is the lowest concentration of antofloxacin at which there is no visible growth.

G A Prepare serial dilutions of Antofloxacin in a 96-well plate C Inoculate each well with the bacterial suspension A->C B Prepare standardized bacterial inoculum (0.5 McFarland) B->C D Incubate at 35-37°C for 16-20 hours C->D E Determine the lowest concentration with no visible growth (MIC) D->E

Caption: Broth microdilution MIC testing workflow.

Time-Kill Assay

Principle: This assay measures the rate of bacterial killing by an antimicrobial agent over time.

Materials:

  • Test organism

  • This compound

  • Culture broth

  • Sterile tubes or flasks

  • Incubator with shaking capabilities

  • Agar plates for colony counting

Procedure:

  • Prepare Cultures: Grow the test organism to the logarithmic phase in a suitable broth.

  • Add Antimicrobial: Add antofloxacin at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures. Include a growth control without the antibiotic.

  • Incubate: Incubate the cultures at 35-37°C with shaking.

  • Sample and Plate: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each culture, perform serial dilutions, and plate onto agar plates.

  • Count Colonies: After incubation of the plates, count the number of colony-forming units (CFU) to determine the viable bacterial count at each time point.

  • Analyze Data: Plot the log10 CFU/mL versus time for each antibiotic concentration to generate time-kill curves.

Conclusion

This compound demonstrates potent in vitro activity against a range of Gram-positive bacteria, including resistant strains of S. aureus and S. pneumoniae. Its dual mechanism of action targeting both DNA gyrase and topoisomerase IV contributes to its efficacy and may help to mitigate the development of resistance. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further characterize and develop this promising antimicrobial agent.

References

Pharmacokinetic Profile of Antofloxacin Hydrochloride in Murine Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antofloxacin hydrochloride, a novel fluoroquinolone antibiotic, has demonstrated broad-spectrum antibacterial activity. Understanding its pharmacokinetic (PK) profile in preclinical models is crucial for its development and for predicting its efficacy and safety in humans. This technical guide provides a comprehensive overview of the pharmacokinetic properties of this compound in murine models, based on available scientific literature. The focus of this guide is on the subcutaneous administration in infected mouse models, as there is a notable lack of published data on the oral and intravenous pharmacokinetics, as well as detailed metabolism and excretion studies, of antofloxacin specifically in mice.

Pharmacokinetic Parameters

The pharmacokinetic profile of antofioxacin hydrochloride has been primarily characterized in neutropenic murine infection models. These studies provide valuable insights into the drug's behavior under disease conditions, which can significantly influence its distribution and elimination.

Single-Dose Pharmacokinetics in Infected Murine Models

Studies in neutropenic mice infected with Staphylococcus aureus or Klebsiella pneumoniae have established key pharmacokinetic parameters following subcutaneous administration.

Table 1: Pharmacokinetic Parameters of this compound in Plasma of Infected Neutropenic Mice (Single Subcutaneous Dose)

Dose (mg/kg)Cmax (μg/mL)Tmax (h)AUC (μg·h/mL)t1/2 (h)
2.50.45 ± 0.110.250.89 ± 0.151.21 ± 0.18
101.89 ± 0.320.254.12 ± 0.581.35 ± 0.21
408.15 ± 1.540.519.85 ± 3.671.43 ± 0.25
8015.6 ± 2.90.542.1 ± 7.81.76 ± 0.31
16030.2 ± 5.50.585.4 ± 15.21.38 ± 0.29

Data compiled from studies in neutropenic murine thigh and lung infection models. Values are presented as mean ± standard deviation where available.

Table 2: Pharmacokinetic Parameters of this compound in Epithelial Lining Fluid (ELF) of Infected Neutropenic Mice (Single Subcutaneous Dose)

Dose (mg/kg)Cmax (μg/mL)Tmax (h)AUC (μg·h/mL)t1/2 (h)
2.50.61 ± 0.140.51.37 ± 0.240.77 ± 0.15
102.58 ± 0.490.56.11 ± 1.091.05 ± 0.19
4010.9 ± 2.10.7525.9 ± 4.81.36 ± 0.27
16041.5 ± 7.90.75105.2 ± 19.81.29 ± 0.24

Data from a neutropenic murine lung infection model. Values are presented as mean ± standard deviation.

The data indicates that antofioxacin hydrochloride exhibits linear pharmacokinetics over the studied dose range, with dose-proportional increases in Cmax and AUC. The drug demonstrates good penetration into the lung epithelial lining fluid, a key site of action for respiratory tract infections.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of pharmacokinetic studies. The following protocols are based on the available literature for subcutaneous administration in infected murine models.

Neutropenic Murine Thigh Infection Model

This model is commonly used to evaluate the efficacy of antimicrobial agents against localized infections.

  • Animal Model: Specific pathogen-free ICR mice are typically used.

  • Induction of Neutropenia: Cyclophosphamide is administered intraperitoneally to induce a neutropenic state, mimicking an immunocompromised condition.

  • Infection: Mice are inoculated intramuscularly in the thigh with a bacterial suspension (e.g., Staphylococcus aureus).

  • Drug Administration: this compound is administered subcutaneously at various doses.

  • Sample Collection: Blood samples are collected at predetermined time points via retro-orbital puncture.

  • Drug Concentration Analysis: Plasma concentrations of antofioxacin are determined using a validated high-performance liquid chromatography (HPLC) method.

Neutropenic Murine Lung Infection Model

This model is critical for assessing the pharmacokinetics and pharmacodynamics of drugs intended for treating respiratory infections.

  • Animal Model: Similar to the thigh infection model, specific pathogen-free mice are used.

  • Induction of Neutropenia: Cyclophosphamide is administered to induce neutropenia.

  • Infection: A bacterial suspension (e.g., Klebsiella pneumoniae) is instilled intratracheally to establish a lung infection.

  • Drug Administration: this compound is administered subcutaneously.

  • Sample Collection:

    • Blood: Collected via retro-orbital puncture.

    • Bronchoalveolar Lavage (BAL): To obtain epithelial lining fluid (ELF), a catheter is inserted into the trachea of a euthanized mouse, and the lungs are lavaged with saline. The collected BAL fluid is then processed to determine the drug concentration in ELF.

  • Drug Concentration Analysis: Antofloxacin concentrations in plasma and ELF are quantified by HPLC.

Visualization of Experimental Workflow and Mechanism of Action

Experimental Workflow for Murine Pharmacokinetic Study

The following diagram illustrates the typical workflow for a pharmacokinetic study of antofioxacin hydrochloride in a neutropenic murine infection model.

G cluster_setup Animal Model Preparation cluster_pk_study Pharmacokinetic Study animal_model Select Murine Model (e.g., ICR Mice) neutropenia Induce Neutropenia (Cyclophosphamide) animal_model->neutropenia infection Induce Infection (e.g., S. aureus, K. pneumoniae) neutropenia->infection dosing Administer Antofloxacin HCl (Subcutaneous) infection->dosing sampling Collect Samples (Blood, BAL Fluid) dosing->sampling analysis Analyze Drug Concentration (HPLC) sampling->analysis pk_parameters Calculate PK Parameters (Cmax, AUC, t1/2) analysis->pk_parameters

Caption: Workflow of a typical pharmacokinetic study of antofioxacin in infected mice.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

Antofloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication, repair, and recombination.

G cluster_drug Drug Action cluster_targets Bacterial Targets cluster_processes Essential Bacterial Processes cluster_outcome Cellular Outcome antofloxacin This compound dna_gyrase DNA Gyrase (GyrA, GyrB) antofloxacin->dna_gyrase Inhibits topo_iv Topoisomerase IV (ParC, ParE) antofloxacin->topo_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication Required for dna_repair DNA Repair dna_gyrase->dna_repair Required for transcription Transcription dna_gyrase->transcription Required for chromosome_segregation Chromosome Segregation topo_iv->chromosome_segregation Required for bacterial_death Bacterial Cell Death dna_replication->bacterial_death Disruption leads to chromosome_segregation->bacterial_death Failure leads to

Caption: Antofloxacin's mechanism of action via inhibition of bacterial enzymes.

Metabolism and Excretion

  • Metabolism: Fluoroquinolones generally undergo limited metabolism in rodents. The primary metabolic pathways may include glucuronidation and oxidation.

  • Excretion: The primary route of excretion for many fluoroquinolones is renal, with a significant portion of the drug eliminated unchanged in the urine. Biliary excretion may also contribute to the overall elimination.

It is crucial to note that without specific studies in mice for antofioxacin, these are generalized assumptions and may not accurately reflect its precise metabolic and excretory profile in this species.

Conclusion and Future Directions

The available data from infected murine models indicate that antofioxacin hydrochloride possesses favorable pharmacokinetic properties, including linear kinetics and good tissue penetration, particularly into the lungs. These characteristics support its potential as an effective antimicrobial agent.

However, a significant data gap exists regarding the pharmacokinetics of antofioxacin hydrochloride following oral and intravenous administration in mice. Furthermore, detailed studies on its metabolism and excretion in murine models are warranted. Future research should focus on:

  • Conducting pharmacokinetic studies in healthy and infected murine models following oral and intravenous administration to determine bioavailability and provide a complete PK profile.

  • Investigating the metabolic pathways and excretory routes of antofioxacin in mice to better understand its disposition.

  • Performing tissue distribution studies after different routes of administration to further characterize its penetration into various target organs.

Addressing these research gaps will provide a more comprehensive understanding of the pharmacokinetic profile of antofioxacin hydrochloride in murine models, which is essential for its continued development and successful translation to clinical use.

An In-Depth Technical Guide to the Antofloxacin Hydrochloride Topoisomerase IV Inhibition Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Antofloxacin hydrochloride is a fourth-generation synthetic fluoroquinolone, a class of broad-spectrum antibacterial agents critical in modern medicine.[1] These agents function by directly inhibiting bacterial DNA synthesis, a mechanism that confers rapid bactericidal activity.[2] The primary molecular targets for fluoroquinolones are two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[3][4]

Topoisomerase IV, a heterotetrameric enzyme composed of two ParC and two ParE subunits (ParC₂ParE₂), plays a crucial role in bacterial cell division.[4][5][6] Its main functions are to decatenate, or unlink, the interlinked daughter chromosomes following DNA replication and to relax positive supercoils that accumulate ahead of the replication fork.[5][7] Inhibition of this enzyme prevents the proper segregation of chromosomes, halting cell division and leading to cell death.[1]

This technical guide provides an in-depth overview of the mechanism of anfloxacin's interaction with topoisomerase IV and presents a detailed experimental protocol for an in vitro inhibition assay. It is intended for researchers, scientists, and drug development professionals engaged in antibacterial research and development.

Section 1: Mechanism of Topoisomerase IV Inhibition by Antofloxacin

Fluoroquinolones do not simply inhibit the catalytic activity of topoisomerase IV; instead, they act as poisons by converting the enzyme into a DNA-damaging agent.[8] The mechanism involves the stabilization of a key reaction intermediate called the cleavage complex, where the enzyme has cleaved both strands of the DNA and is covalently attached to the broken ends.[9]

The interaction is stabilized by a water-metal ion bridge.[10][11] The C3/C4 keto-acid moiety of the fluoroquinolone molecule chelates a divalent metal ion (typically Mg²⁺), which is essential for the interaction. This complex is then anchored to the enzyme's ParC subunit through hydrogen bonds with conserved serine and glutamic acid residues, mediated by water molecules.[10] By trapping this ternary drug-enzyme-DNA complex, anfloxacin prevents the re-ligation of the DNA strands.[12] The accumulation of these stalled cleavage complexes acts as a physical barrier to DNA replication and transcription machinery, ultimately leading to the generation of lethal double-strand DNA breaks and the induction of the SOS DNA repair pathway.[3][8]

G cluster_0 Components cluster_1 Mechanism of Action TopoIV Topoisomerase IV (ParC₂ParE₂) TernaryComplex Ternary Cleavage Complex (Topo IV-DNA-Antofloxacin) TopoIV->TernaryComplex Binds to DNA DNA Bacterial DNA DNA->TernaryComplex Antofloxacin Antofloxacin Stabilization Stabilization via Water-Metal Ion Bridge Antofloxacin->Stabilization Ion Mg²⁺ Ion & Water Ion->Stabilization Block Re-ligation of DNA Blocked TernaryComplex->Block Stabilization->TernaryComplex Traps Complex Breaks Double-Strand DNA Breaks Block->Breaks Death Bacterial Cell Death Breaks->Death

Caption: Mechanism of Antofloxacin-mediated Topoisomerase IV inhibition.

Section 2: Experimental Protocol - Topoisomerase IV DNA Decatenation Assay

The most common in vitro method to assess topoisomerase IV inhibition is the DNA decatenation assay. This assay measures the enzyme's ability to resolve a complex network of interlocked DNA circles, known as kinetoplast DNA (kDNA), into individual, decatenated minicircles. An inhibitor like anfloxacin will prevent this process, which can be visualized using agarose gel electrophoresis.

Experimental Workflow Diagram

G prep 1. Prepare Reaction Mix (Assay Buffer, ATP, kDNA Substrate) enzyme 2. Add Topoisomerase IV Enzyme prep->enzyme drug 3. Add Antofloxacin (Test) or DMSO (Vehicle Control) enzyme->drug incubate 4. Incubate at 37°C (e.g., for 30-60 minutes) drug->incubate stop 5. Stop Reaction (Add SDS/Proteinase K/EDTA) incubate->stop load 6. Add Loading Dye & Load Samples stop->load gel 7. Agarose Gel Electrophoresis load->gel visualize 8. Stain, Visualize & Quantify (e.g., with Ethidium Bromide) gel->visualize analyze 9. Data Analysis (Determine IC₅₀ Value) visualize->analyze

Caption: Workflow for a Topoisomerase IV DNA decatenation inhibition assay.

Materials and Reagents
  • Enzyme: Purified bacterial Topoisomerase IV (e.g., from S. pneumoniae or E. coli).

  • Substrate: Kinetoplast DNA (kDNA).

  • Test Compound: this compound, dissolved in DMSO or water to create a stock solution.

  • Assay Buffer (5X): Example composition: 200 mM HEPES-KOH (pH 7.6), 500 mM Potassium Glutamate, 50 mM MgCl₂, 10 mM DTT, 5 mM ATP.

  • Stop Solution/Loading Dye (6X): 30% Glycerol, 60 mM EDTA, 0.6% SDS, 0.05% Bromophenol Blue.

  • Electrophoresis: 1% Agarose gel in TBE buffer, Ethidium Bromide or SYBR Safe for staining.

Step-by-Step Procedure
  • Reaction Setup: On ice, prepare a master mix containing the assay buffer and kDNA substrate. For a standard 20 µL reaction, this might include 4 µL of 5X Assay Buffer, 100-200 ng of kDNA, and nuclease-free water.

  • Enzyme Addition: Add a pre-determined amount of Topoisomerase IV enzyme sufficient to fully decatenate the kDNA in the control reaction.

  • Inhibitor Addition: Add varying concentrations of anfloxacin hydrochloride to the respective tubes. For the positive control (no inhibition), add the vehicle (e.g., DMSO) used to dissolve the drug. A negative control with no enzyme should also be included to show the position of untreated kDNA.

  • Incubation: Mix gently and incubate the reactions at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding 4 µL of the 6X Stop Solution/Loading Dye. This solution contains EDTA to chelate Mg²⁺ and SDS to denature the enzyme. A Proteinase K digestion step can be included here to remove the protein from the DNA.

  • Electrophoresis: Load the entire reaction volume into the wells of a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100V) until the dye front has migrated approximately 75% of the gel length.

  • Visualization: Stain the gel with Ethidium Bromide or a safer alternative, and visualize the DNA bands under UV light. Catenated kDNA will remain in or near the loading well, while decatenated minicircles will migrate into the gel as distinct bands.

  • Data Analysis: Quantify the band intensities using densitometry software. The percentage of inhibition is calculated relative to the vehicle control. The IC₅₀ value—the concentration of anfloxacin that causes 50% inhibition of decatenation activity—is determined by plotting the percent inhibition against the logarithm of the drug concentration and fitting the data to a dose-response curve.

Section 3: Quantitative Data Presentation

While specific IC₅₀ data for anfloxacin against isolated topoisomerase IV is not available in the public literature reviewed, the following table presents representative data for other clinically relevant fluoroquinolones against Topoisomerase IV from Staphylococcus aureus to provide a comparative context for expected potency.

CompoundTarget EnzymeOrganismIC₅₀ (µg/mL)Reference
NorfloxacinTopoisomerase IVStaphylococcus aureus~10-20[13]
CiprofloxacinTopoisomerase IVStaphylococcus aureus~5-10[13]
Nalidixic AcidTopoisomerase IVStaphylococcus aureus> 50[13]

Note: The values presented are approximate and derived from graphical data in the cited literature. They serve as a reference for the expected range of activity for fluoroquinolones in a topoisomerase IV inhibition assay.

Conclusion

The topoisomerase IV inhibition assay is an indispensable tool for characterizing the activity of fluoroquinolone antibiotics like anfloxacin hydrochloride. By providing a quantitative measure of enzyme inhibition (IC₅₀), this assay allows for the direct assessment of a compound's potency against a key bacterial target. Furthermore, understanding the detailed mechanism of action, including the formation of the ternary cleavage complex, is crucial for developing next-generation antibiotics that can overcome the growing challenge of bacterial resistance, which often arises from mutations in the very enzyme residues that mediate the drug's binding.[3][10]

References

Structural Characterization of Antofloxacin Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Antofloxacin hydrochloride is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against various bacterial pathogens. A thorough understanding of its structural and physicochemical properties is paramount for drug development, formulation, and quality control. This technical guide provides an in-depth overview of the structural characterization of this compound, detailing the analytical techniques employed and presenting available data for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is the hydrochloride salt of Antofloxacin. Its fundamental physicochemical properties are summarized in the table below.

PropertyValue
Chemical Formula C₁₈H₂₂ClFN₄O₄
Molecular Weight 412.85 g/mol [1]
IUPAC Name (S)-8-amino-9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[2][3]oxazino[2,3,4-ij]quinoline-6-carboxylic acid hydrochloride[1]
CAS Number 873888-67-6[1]
Appearance Information not publicly available. Generally, fluoroquinolone hydrochlorides are white to pale yellow crystalline powders.
Solubility Soluble in water.[4]

Elemental Analysis

Elemental analysis is a fundamental technique to confirm the empirical formula of a compound. The theoretical elemental composition of this compound (C₁₈H₂₂ClFN₄O₄) is presented below, alongside commercially available data.

ElementTheoretical Percentage
Carbon (C) 52.37%
Hydrogen (H) 5.37%
Chlorine (Cl) 8.59%
Fluorine (F) 4.60%
Nitrogen (N) 13.57%
Oxygen (O) 15.50%
Data sourced from a commercial supplier and aligns with the theoretical calculation based on the chemical formula.[1]

Spectroscopic Characterization

Spectroscopic techniques are essential for elucidating the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. While a complete, assigned high-resolution spectrum for this compound is not publicly available, the expected chemical shifts can be inferred from the known structure and data from related fluoroquinolones.

Experimental Protocol (General for Fluoroquinolones):

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterium oxide (D₂O) are common solvents for fluoroquinolone hydrochlorides.

  • Internal Standard: Tetramethylsilane (TMS) or a suitable salt for aqueous solutions.

  • Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to assign all proton and carbon signals unambiguously.

NMR_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_processing Data Processing and Analysis Sample Antofloxacin HCl Powder Dissolve Dissolve in Deuterated Solvent Sample->Dissolve NMR_Spectrometer High-Field NMR Spectrometer Dissolve->NMR_Spectrometer Transfer to NMR tube Acquire_1D Acquire 1D Spectra (¹H, ¹³C) NMR_Spectrometer->Acquire_1D Acquire_2D Acquire 2D Spectra (COSY, HSQC, HMBC) NMR_Spectrometer->Acquire_2D Process Process Spectra (Fourier Transform, Phasing, Baseline Correction) Acquire_1D->Process Acquire_2D->Process Assign Assign Signals Process->Assign Structure Structural Elucidation Assign->Structure MS_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Sample Antofloxacin HCl Solution Dissolve in suitable solvent (e.g., Methanol/Water + Formic Acid) Sample->Solution LC_MS LC-MS/MS System (ESI+) Solution->LC_MS Inject Full_Scan Full Scan MS (Determine [M+H]⁺) LC_MS->Full_Scan MS_MS Tandem MS (MS/MS) (Fragment [M+H]⁺) Full_Scan->MS_MS Select [M+H]⁺ Analyze_MS Analyze Mass Spectrum (Confirm Molecular Weight) Full_Scan->Analyze_MS Analyze_MSMS Analyze Fragmentation Pattern MS_MS->Analyze_MSMS Structure_Confirm Confirm Structure Analyze_MS->Structure_Confirm Analyze_MSMS->Structure_Confirm Thermal_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis TGA/DSC Analysis cluster_data_interpretation Data Interpretation Sample Antofloxacin HCl Powder Weigh Weigh Sample (5-10 mg) into TGA/DSC pan Sample->Weigh Instrument TGA/DSC Instrument Weigh->Instrument Load Sample Program Set Heating Program (e.g., 10 °C/min in N₂) Instrument->Program Run Run Analysis Program->Run TGA_Curve Analyze TGA Curve (Mass Loss vs. Temp) Run->TGA_Curve DSC_Curve Analyze DSC Curve (Heat Flow vs. Temp) Run->DSC_Curve Properties Determine Thermal Properties (Decomposition Temp, Melting Point) TGA_Curve->Properties DSC_Curve->Properties

References

Methodological & Application

Application Notes and Protocols for the HPLC Analysis of Antofloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Antofloxacin hydrochloride. As a fluoroquinolone antibiotic, the principles of reversed-phase HPLC are well-suited for its determination. This application note details a proposed stability-indicating HPLC method, including system suitability, assay determination, and full validation protocols based on established methods for structurally similar compounds like Ciprofloxacin and Ofloxacin. All experimental procedures are outlined to meet the standards of international regulatory guidelines.

Introduction

This compound is a fluoroquinolone antibacterial agent. Accurate and precise analytical methods are crucial for the quality control of the drug substance and its formulated products. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose, offering high resolution, sensitivity, and specificity. This document describes a proposed reversed-phase HPLC (RP-HPLC) method for the determination of this compound, designed to be stability-indicating, which is a critical requirement for pharmaceutical analysis. The method is designed to separate this compound from its potential degradation products and impurities.

Proposed HPLC Analytical Method

The following chromatographic conditions are proposed based on common methods for fluoroquinolone analysis.[1][2] These parameters should be considered a starting point and may require optimization.

Table 1: Proposed Chromatographic Conditions

ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile and 0.025M Orthophosphoric Acid with Triethylamine (pH 3.0)
Ratio 40:60 (v/v)
Flow Rate 1.0 mL/min
Detection UV at 278 nm
Injection Volume 20 µL
Column Temperature 35°C
Run Time 10 minutes

Note: The mobile phase should be filtered through a 0.45 µm membrane filter and degassed prior to use.

Experimental Protocols

Standard and Sample Preparation

3.1.1. Diluent Preparation A mixture of the mobile phase components in a 50:50 ratio is recommended as the diluent.

3.1.2. Standard Stock Solution Preparation Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Add approximately 15 mL of diluent and sonicate to dissolve. Dilute to volume with diluent and mix well. This will yield a stock solution of 1000 µg/mL.

3.1.3. Working Standard Solution Preparation Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with diluent to obtain a final concentration of 100 µg/mL.

3.1.4. Sample Solution Preparation (for Assay) Accurately weigh a quantity of powdered tablets equivalent to 25 mg of this compound and transfer to a 25 mL volumetric flask. Add approximately 15 mL of diluent, sonicate for 15 minutes to ensure complete dissolution, and then dilute to volume with diluent. Filter the solution through a 0.45 µm syringe filter. Pipette 5.0 mL of the filtered solution into a 50 mL volumetric flask and dilute to volume with diluent to obtain a target concentration of 100 µg/mL.

System Suitability Testing

Before sample analysis, the chromatographic system must be evaluated to ensure it is functioning correctly.

Protocol:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of this compound.

  • Make five replicate injections of the Working Standard Solution (100 µg/mL).

  • Calculate the system suitability parameters from the resulting chromatograms.

Table 2: System Suitability Acceptance Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Areas ≤ 2.0%
Method Validation Protocol

The proposed analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.

3.3.1. Specificity (Forced Degradation) To demonstrate that the method is stability-indicating, forced degradation studies should be performed.

Protocol:

  • Prepare samples of this compound at a concentration of 100 µg/mL.

  • Expose the samples to the following stress conditions:

    • Acid Hydrolysis: 0.1N HCl at 80°C for 4 hours.

    • Base Hydrolysis: 0.1N NaOH at 80°C for 4 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 24 hours.

    • Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.

  • Analyze the stressed samples alongside an unstressed control sample. The method is considered specific if the this compound peak is well-resolved from any degradation product peaks.

3.3.2. Linearity The linearity of the method should be established across a range of concentrations.

Protocol:

  • Prepare a series of at least five concentrations of this compound from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area versus concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²) and the equation of the line.

3.3.3. Accuracy (Recovery) Accuracy should be assessed by the recovery of spiked samples.

Protocol:

  • Prepare placebo samples spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare three samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

3.3.4. Precision Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Protocol:

  • Repeatability: Analyze six individual preparations of the sample solution at 100% of the target concentration on the same day and by the same analyst.

  • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument if possible.

  • Calculate the RSD of the results for both studies.

3.3.5. Robustness The robustness of the method is its capacity to remain unaffected by small, deliberate variations in method parameters.

Protocol:

  • Introduce small variations to the optimized method parameters, such as:

    • Flow rate (± 0.1 mL/min)

    • Mobile phase pH (± 0.2 units)

    • Column temperature (± 2°C)

    • Organic phase composition (± 2%)

  • Analyze the system suitability with each variation and assess the impact on the results.

Table 3: Summary of Validation Parameters and Acceptance Criteria

Validation ParameterMeasurementAcceptance Criteria
Specificity Peak Purity / ResolutionPeak is pure and resolved from degradants (Resolution > 2)
Linearity Correlation Coefficient (r²)≥ 0.999
Accuracy % Recovery98.0% - 102.0%
Precision (Repeatability) % RSD≤ 2.0%
Precision (Intermediate) % RSD≤ 2.0%
Robustness System SuitabilitySystem suitability parameters are met
Limit of Detection (LOD) Signal-to-Noise Ratio3:1
Limit of Quantitation (LOQ) Signal-to-Noise Ratio10:1

Visualizations

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Reporting A Weigh Antofloxacin HCl (Reference Standard) B Dissolve in Diluent (Stock Solution) A->B C Dilute to Working Concentration B->C G System Suitability Check (5 injections of Standard) C->G D Weigh Sample Powder E Dissolve and Sonicate in Diluent D->E F Filter and Dilute to Working Concentration E->F I Inject Standard and Samples F->I H Inject Blank G->H H->I J Data Acquisition I->J K Integrate Peaks J->K L Calculate Assay vs. Standard K->L M Generate Report L->M

Caption: Experimental Workflow for Antofloxacin HCl Assay.

G cluster_attributes Core Attributes cluster_performance Performance Characteristics Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Repeatability Repeatability Precision->Repeatability Intra-day Intermediate Intermediate Precision->Intermediate Inter-day

Caption: Logical Relationship of HPLC Method Validation Parameters.

References

Application Notes and Protocols for Assessing the In Vivo Efficacy of Antofloxacin Hydrochloride in a Neutropenic Thigh Model

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview and detailed protocols for evaluating the in vivo efficacy of Antofloxacin hydrochloride using a well-established neutropenic murine thigh infection model. This model is a standard in preclinical antimicrobial drug development for assessing pharmacokinetics and pharmacodynamics (PK/PD).[1][2][3]

Introduction

This compound is a novel fluoroquinolone antibiotic with broad-spectrum activity against a range of bacterial pathogens.[4][5] The neutropenic thigh infection model is instrumental in determining the efficacy of new antimicrobial agents by minimizing the influence of the host immune system, thereby allowing for a direct assessment of the drug's antibacterial activity.[2][6][7] In this model, mice are rendered neutropenic before being infected intramuscularly in the thigh.[2] The subsequent treatment with Antofloxacin allows for the quantification of bacterial load reduction and the determination of key PK/PD parameters that correlate with efficacy. The area under the concentration-time curve to minimum inhibitory concentration ratio (AUC/MIC) has been identified as the PK/PD index that best predicts the efficacy of Antofloxacin.[4][5][8]

Key Efficacy Data of this compound

The following tables summarize the quantitative data on the in vivo efficacy of this compound against various bacterial strains in the neutropenic thigh infection model.

Table 1: Efficacy of this compound against Staphylococcus aureus

StrainMIC (µg/mL)24h Static Dose (mg/kg/day)Bacteriostatic AUC24h/MICReference
ATCC 292130.125 - 134.3 - 153.731.7 - 122.5[4]
Clinical Isolate 032290.125 - 134.3 - 153.731.7 - 122.5[4]
Mean 81.2 ± 44.2 65.7 ± 30.6 [4][5]

Table 2: Efficacy of this compound against Escherichia coli

StrainMIC (mg/liter)Stasis fAUC/MIC (h)1-log10 Kill fAUC/MIC (h)2-log10 Kill fAUC/MIC (h)Reference
8 E. coli isolates0.063 - 238.766.1147.0[8]

Table 3: Comparative Efficacy of this compound in a Neutropenic Lung Model against Klebsiella pneumoniae

StrainStasis fAUC0–24/MIC1-log10 Kill fAUC0–24/MIC2-log10 Kill fAUC0–24/MICReference
7 K. pneumoniae isolates52.689.9164.9[9]

Experimental Protocols

Protocol 1: Induction of Neutropenia in Mice

This protocol describes the method for inducing neutropenia in mice to create an immunocompromised model for infection studies.

Materials:

  • Female ICR mice (19–21 g)[4]

  • Cyclophosphamide (CPA)[4]

  • Sterile saline for injection

  • Syringes and needles for intraperitoneal (IP) injection

Procedure:

  • Acclimate female ICR mice for at least 3 days before the experiment.

  • Prepare a sterile solution of cyclophosphamide in saline.

  • Induce neutropenia by administering two intraperitoneal injections of cyclophosphamide.[4][6][7]

  • The first dose of 150 mg/kg is given four days prior to infection (Day -4).[4]

  • The second dose of 100 mg/kg is administered one day before infection (Day -1).[4]

  • This regimen ensures that the mice are neutropenic at the time of infection.

Protocol 2: Murine Thigh Infection Model

This protocol details the procedure for establishing a localized thigh infection in neutropenic mice.

Materials:

  • Neutropenic mice (from Protocol 1)

  • Bacterial strains (e.g., S. aureus ATCC 29213, clinical isolates of E. coli)

  • Mueller-Hinton (MH) broth

  • Sterile saline

  • Syringes and needles for intramuscular (IM) injection

Procedure:

  • Culture the desired bacterial strain overnight in MH broth.

  • On the day of infection (Day 0), dilute the overnight culture 1:100 in fresh MH broth.[4]

  • Incubate for 4-5 hours to reach the logarithmic growth phase.

  • Harvest the bacteria by centrifugation, wash, and resuspend in sterile saline to the desired concentration.

  • Two hours before initiating antibiotic therapy, inject 0.1 mL of the bacterial suspension (containing approximately 1×10⁶ to 1×10⁷ CFU) intramuscularly into each thigh of the neutropenic mice.[4]

  • Confirm the inoculum concentration by plating serial dilutions on MH agar.[4]

Protocol 3: this compound Dosing and Sample Collection

This protocol outlines the administration of this compound and the subsequent collection of thigh tissue for bacterial quantification.

Materials:

  • This compound

  • Sterile saline for injection

  • Syringes and needles for subcutaneous (SC) administration

  • Tissue homogenizer

  • Sterile phosphate-buffered saline (PBS) or saline

  • MH agar plates

Procedure:

  • Prepare solutions of this compound in sterile saline at various concentrations.

  • Two hours after bacterial inoculation, begin treatment.[4]

  • Administer this compound subcutaneously in a volume of 0.2 mL.[4]

  • Total daily doses can range from 5 to 640 mg/kg.[4] For dose-fractionation studies, the total daily dose can be divided into administrations every 24, 12, 8, or 6 hours.[4]

  • A control group should receive saline only.

  • After 24 hours of therapy, euthanize the mice.[4]

  • Aseptically remove both thighs and homogenize them in a known volume of sterile saline (e.g., 1.5 mL).[4]

  • Plate serial ten-fold dilutions of the thigh homogenates onto MH agar plates.

  • Incubate the plates overnight at 37°C.

  • Enumerate the bacterial colonies (CFU) to determine the bacterial load per thigh. The lower limit of detection is typically 100 CFU.[4]

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment & Analysis cluster_endpoint Phase 4: Endpoint Analysis animal_acclimatization Animal Acclimatization (Female ICR Mice) neutropenia_induction Neutropenia Induction (Cyclophosphamide IP) Day -4: 150 mg/kg Day -1: 100 mg/kg animal_acclimatization->neutropenia_induction thigh_infection Thigh Infection (Day 0) (Intramuscular Injection) ~10^6 - 10^7 CFU/thigh neutropenia_induction->thigh_infection bacterial_prep Bacterial Culture Preparation (e.g., S. aureus, E. coli) Logarithmic Growth Phase bacterial_prep->thigh_infection treatment_start Initiate Treatment (2h post-infection) Antofloxacin Dosing (SC) (5-640 mg/kg/day) thigh_infection->treatment_start sample_collection Euthanasia & Sample Collection (24h post-treatment) treatment_start->sample_collection 24h homogenization Thigh Homogenization sample_collection->homogenization cfu_quantification Bacterial Quantification (Serial Dilution & Plating) homogenization->cfu_quantification pk_pd_analysis PK/PD Analysis (Correlate AUC/MIC with Efficacy) cfu_quantification->pk_pd_analysis

Caption: Experimental workflow for the neutropenic thigh infection model.

pkpd_relationship auc_mic AUC/MIC Ratio efficacy Bacterial Killing (Log10 CFU Reduction) auc_mic->efficacy Strong Correlation (R² > 90%) cmax_mic Cmax/MIC cmax_mic->efficacy Weaker Correlation t_mic T > MIC t_mic->efficacy Weaker Correlation

References

Antofloxacin Hydrochloride for Treating Respiratory Tract Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antofloxacin hydrochloride is a novel fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1] Developed primarily in China, it has shown significant promise in the treatment of various bacterial infections, particularly those affecting the respiratory tract. This document provides detailed application notes and experimental protocols for researchers and drug development professionals investigating the use of this compound for respiratory tract infections.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[2] By targeting these topoisomerases, antofloxacin disrupts DNA processes, leading to bacterial cell death.[1][2] This mechanism is common to fluoroquinolones, but antofloxacin is noted for its enhanced potency and broad spectrum of activity.[1]

Antofloxacin_Mechanism_of_Action cluster_bacterium Bacterial Cell DNA_Replication DNA Replication & Transcription DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA_Replication->DNA_Gyrase Supercoiling Topoisomerase_IV Topoisomerase IV DNA_Replication->Topoisomerase_IV Decatenation Cell_Death Cell Death DNA_Gyrase->Cell_Death Topoisomerase_IV->Cell_Death Antofloxacin Antofloxacin Hydrochloride Antofloxacin->DNA_Gyrase Inhibition Antofloxacin->Topoisomerase_IV Inhibition MIC_Workflow Start Start Prepare_Stock Prepare Antofloxacin Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in 96-well plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (16-20h at 35°C) Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate->Read_MIC End End Read_MIC->End Cytotoxicity_Assay_Workflow Start Start Seed_Cells Seed Lung Epithelial Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Antofloxacin Treat with various concentrations of Antofloxacin Incubate_24h->Treat_Antofloxacin Incubate_Treatment Incubate for 24/48h Treat_Antofloxacin->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_DMSO Add DMSO to Solubilize Formazan Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance at 570 nm Add_DMSO->Read_Absorbance Calculate_Viability Calculate Cell Viability and IC₅₀ Read_Absorbance->Calculate_Viability End End Calculate_Viability->End

References

Application Notes and Protocols for Antofloxacin Hydrochloride in Urinary Tract Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Antofloxacin hydrochloride in preclinical urinary tract infection (UTI) models. The protocols and data presented are synthesized from published studies to guide researchers in designing and executing efficacy studies for this novel fluoroquinolone antibiotic.

Introduction to this compound

This compound is a broad-spectrum fluoroquinolone antibiotic effective against a range of Gram-positive and Gram-negative bacteria, including common uropathogens like Escherichia coli.[1] Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, and repair, ultimately leading to bacterial cell death.[2][3] A key pharmacokinetic feature of Antofloxacin is its high concentration in the urine, with 40% to 45% of the parent drug excreted via this route, making it a targeted therapy for UTIs.[1]

Mechanism of Action: Inhibition of Bacterial DNA Replication

This compound targets two critical bacterial enzymes, DNA gyrase and Topoisomerase IV, disrupting the process of DNA replication and leading to bacterial cell death.

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation p1 Culture UPEC (e.g., E. coli CFT073) in LB broth p2 Prepare bacterial inoculum in PBS (10^8 CFU/50 µL) p1->p2 i2 Instill 50 µL of bacterial suspension via transurethral catheterization p2->i2 i1 Anesthetize female mice i1->i2 i3 Allow infection to establish (e.g., 24 hours) i2->i3 t1 Administer Antofloxacin HCl (e.g., subcutaneous or oral gavage) i3->t1 t2 Administer vehicle to control group i3->t2 e1 Euthanize mice t1->e1 t2->e1 t3 Treat for a defined period (e.g., 3-7 days) e2 Aseptically harvest bladder and kidneys e1->e2 e3 Homogenize tissues e2->e3 e4 Perform serial dilutions and plate on LB agar e3->e4 e5 Incubate plates and count CFU/gram of tissue e4->e5

References

Application Notes and Protocols for Antofloxacin Hydrochloride Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, the Clinical and Laboratory Standards Institute (CLSI) has not established specific interpretive criteria (breakpoints) for Antofloxacin hydrochloride. The following protocols and data are based on general CLSI methodologies for antimicrobial susceptibility testing and published research findings. These should be used for research purposes only and not for clinical decision-making.

Introduction

This compound is a broad-spectrum fluoroquinolone antibiotic.[1] Like other fluoroquinolones, it exerts its bactericidal effect by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2] This document provides detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standardized methods and presents a summary of available data from scientific literature.

Data Presentation

The following tables summarize Minimum Inhibitory Concentration (MIC) data for this compound against various bacterial species as reported in published studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Escherichia coli

Strain TypeNumber of IsolatesMIC Range (mg/L)Source(s)
Clinical Isolates80.063 - 2[3]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Staphylococcus aureus

Strain TypeNumber of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Source(s)
Clinical IsolatesNot SpecifiedNot Specified0.51[4]
Murine Pneumonia Model IsolatesNot SpecifiedNot SpecifiedNot Specified0.5[5]

Table 3: Minimum Inhibitory Concentration (MIC) of this compound against Streptococcus pneumoniae

Strain TypeNumber of IsolatesMIC Range (mg/L)MIC₉₀ (mg/L)Source(s)
Murine Pneumonia Model IsolatesNot SpecifiedNot Specified2.0[5]

Table 4: Minimum Inhibitory Concentration (MIC) of this compound against Klebsiella pneumoniae

Strain TypeNumber of IsolatesMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)Source(s)
Clinical Isolates530.015 - 10.0630.5[4]
Murine Lung Infection Model Isolates70.03 - 0.25Not ReportedNot Reported[4]

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is based on the general guidelines provided by CLSI for broth microdilution susceptibility testing.

a. Materials:

  • This compound powder

  • Appropriate solvent for this compound

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Sterile saline or broth

  • Incubator (35°C ± 2°C)

b. Protocol Steps:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound at a concentration of 1000 mg/L or higher in a suitable solvent. Sterilize by filtration.

  • Preparation of Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or broth.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute the adjusted suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range.

    • The final volume in each well should be 100 µL after adding the inoculum.

    • Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[6]

Disk Diffusion Method (Kirby-Bauer)

This protocol is based on the general guidelines provided by CLSI for disk diffusion susceptibility testing.

a. Materials:

  • This compound-impregnated disks (concentration to be determined based on preliminary studies)

  • Mueller-Hinton Agar (MHA) plates (4 mm depth)

  • Bacterial isolates for testing

  • 0.5 McFarland turbidity standard

  • Sterile cotton swabs

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

b. Protocol Steps:

  • Preparation of Inoculum:

    • Prepare the inoculum as described in the broth microdilution protocol ( turbidity equivalent to 0.5 McFarland standard).

  • Inoculation of Agar Plate:

    • Within 15 minutes of preparing the inoculum, dip a sterile cotton swab into the suspension and remove excess fluid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure confluent growth.

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

  • Application of Disks:

    • Aseptically apply the this compound disks to the surface of the inoculated agar plate.

    • Ensure the disks are in firm contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • Measure the diameter of the zone of inhibition (including the disk) in millimeters.[6]

    • Since there are no established CLSI breakpoints, the interpretation of susceptible, intermediate, or resistant cannot be formally made. The zone diameters should be recorded and compared with MIC values if determined concurrently.

Visualizations

Mechanism of Action of this compound

G cluster_bacterium Bacterial Cell Antofloxacin Antofloxacin hydrochloride CellWall Cell Wall/ Membrane Antofloxacin->CellWall Enters cell DNA_Gyrase DNA Gyrase (Topoisomerase II) Antofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Antofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Topoisomerase_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Caption: Mechanism of action of this compound.

General Fluoroquinolone Resistance Mechanisms

G cluster_resistance Bacterial Resistance to Fluoroquinolones Fluoroquinolone Fluoroquinolone Target_Enzymes DNA Gyrase & Topoisomerase IV Fluoroquinolone->Target_Enzymes Inhibits Efflux_Pump Efflux Pump Fluoroquinolone->Efflux_Pump Substrate for Reduced_Binding Reduced Drug Binding Target_Enzymes->Reduced_Binding Leads to Increased_Efflux Increased Drug Efflux Efflux_Pump->Increased_Efflux Causes Target_Mutation Target Site Mutations (gyrA, parC) Target_Mutation->Target_Enzymes Alters Efflux_Overexpression Efflux Pump Overexpression Efflux_Overexpression->Efflux_Pump Increases Resistance Bacterial Resistance Reduced_Binding->Resistance Increased_Efflux->Resistance

Caption: Common mechanisms of bacterial resistance to fluoroquinolones.

Experimental Workflow for MIC Determination

G A Prepare Bacterial Inoculum (0.5 McFarland) C Inoculate Plate with Bacterial Suspension A->C B Prepare Serial Dilutions of Antofloxacin in 96-well Plate B->C D Incubate at 35°C for 16-20 hours C->D E Read and Record MIC (Lowest concentration with no visible growth) D->E

Caption: Workflow for MIC determination by broth microdilution.

References

Application Notes and Protocols: Antofloxacin Hydrochloride Dose-Response Studies in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dose-response relationship of antofioxacin hydrochloride, a broad-spectrum fluoroquinolone antibiotic, in various preclinical animal models. The included data and protocols are intended to guide researchers in designing and conducting their own non-clinical studies to evaluate the efficacy and pharmacokinetics of this antimicrobial agent.

Mechanism of Action

Antofloxacin hydrochloride is a synthetic fluoroquinolone that exhibits bactericidal activity against a wide range of Gram-positive and Gram-negative bacteria.[1][2] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1][2] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[1][2] By targeting these enzymes, antofioxacin disrupts critical cellular processes, leading to bacterial cell death.[1]

cluster_drug This compound cluster_bacteria Bacterial Cell Antofloxacin Antofloxacin Hydrochloride DNA_Gyrase DNA Gyrase Antofloxacin->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase IV Antofloxacin->Topoisomerase_IV inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication enables Cell_Division Cell Division Topoisomerase_IV->Cell_Division enables Bacterial_Death Bacterial Cell Death DNA_Replication->Bacterial_Death inhibition leads to Cell_Division->Bacterial_Death inhibition leads to

Caption: Mechanism of action of this compound.

Pharmacokinetic and Pharmacodynamic Data

The efficacy of antofioxacin is primarily linked to the ratio of the free drug area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC).[3][4] The following tables summarize the key PK/PD parameters from various animal model studies.

Table 1: Pharmacodynamic Targets for Antofloxacin against Klebsiella pneumoniae in a Neutropenic Murine Lung Infection Model[3]
Pharmacodynamic EndpointMean free-drug AUC/MIC Ratio
Net bacterial stasis52.6
1-log10 kill89.9
2-log10 kill164.9
Table 2: Pharmacodynamic Targets for Antofloxacin against Staphylococcus aureus in a Neutropenic Murine Thigh Infection Model[4]
Pharmacodynamic EndpointMean total AUC/MIC Ratio
Bacteriostatic effect65.7 (range: 31.7 to 122.5)
Table 3: Pharmacodynamic Targets for Antofloxacin against Streptococcus pneumoniae and Staphylococcus aureus in a Neutropenic Murine Pneumonia Model[5]
OrganismPharmacodynamic EndpointMean plasma fAUC/MIC
S. pneumoniaeStasis8.93
1-log10 kill19.2
2-log10 kill48.1
S. aureusStasis30.5
1-log10 kill55.4
2-log10 kill115.8

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below to facilitate study replication and adaptation.

Protocol 1: Neutropenic Murine Thigh Infection Model for S. aureus[4]

This model is used to evaluate the in vivo efficacy of antofioxacin against localized soft tissue infections.

cluster_prep Animal Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis a Induce neutropenia in mice (e.g., cyclophosphamide) c Inject S. aureus suspension intramuscularly into the thigh a->c b Culture S. aureus to logarithmic growth phase b->c d Initiate antofioxacin treatment 2 hours post-infection c->d e Administer varying doses and fractionated regimens d->e f Euthanize mice at 24 hours post-treatment initiation e->f g Homogenize thigh tissue f->g h Determine bacterial load (CFU/thigh) g->h i Correlate PK/PD parameters with efficacy h->i

Caption: Workflow for a neutropenic murine thigh infection model.

Materials:

  • Female ICR mice

  • Cyclophosphamide

  • Staphylococcus aureus strains

  • This compound

  • Saline solution

  • Anesthetic agent

Procedure:

  • Induction of Neutropenia: Administer cyclophosphamide intraperitoneally to mice to induce a neutropenic state. This is typically done over several days leading up to the infection.

  • Bacterial Inoculum Preparation: Culture the desired S. aureus strain to the mid-logarithmic growth phase. Wash and dilute the bacterial suspension in saline to the target concentration.

  • Infection: Anesthetize the neutropenic mice and inject the bacterial suspension directly into the thigh muscle.

  • Drug Administration: Initiate antofioxacin hydrochloride treatment 2 hours after infection. Administer the drug subcutaneously at various total daily doses, which may be fractionated into different dosing regimens (e.g., once, twice, or four times daily).[4]

  • Efficacy Assessment: At 24 hours after the start of treatment, euthanize the mice. Aseptically remove the infected thigh, homogenize the tissue, and perform serial dilutions for bacterial enumeration (colony-forming units, CFU).

  • Data Analysis: Correlate the administered doses and the resulting pharmacokinetic parameters (such as AUC) with the reduction in bacterial load to determine the PK/PD indices associated with efficacy. A sigmoid Emax model is often used for this analysis.[4]

Protocol 2: Neutropenic Murine Lung Infection Model for K. pneumoniae and S. pneumoniae[3][5]

This model is suitable for assessing the efficacy of antofioxacin in treating respiratory tract infections.

cluster_prep Animal Preparation cluster_infection Infection cluster_treatment Treatment cluster_analysis Analysis a Induce neutropenia in mice (e.g., cyclophosphamide) c Anesthetize mice and instill bacterial suspension intratracheally a->c b Prepare bacterial suspension (K. pneumoniae or S. pneumoniae) b->c d Begin antofioxacin treatment 2 hours post-infection c->d e Administer single or multiple subcutaneous doses d->e f Euthanize mice at designated time points (e.g., 24 hours) e->f g Harvest lungs and homogenize f->g h Quantify bacterial burden (CFU/lung) g->h i Determine PK/PD indices (e.g., fAUC/MIC) for efficacy h->i

Caption: Workflow for a neutropenic murine lung infection model.

Materials:

  • Specific pathogen-free mice

  • Cyclophosphamide

  • Klebsiella pneumoniae or Streptococcus pneumoniae strains

  • This compound

  • Saline solution

  • Anesthetic agent (e.g., isoflurane)

Procedure:

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal injection of cyclophosphamide.

  • Bacterial Inoculum Preparation: Prepare a standardized suspension of the respiratory pathogen in saline.

  • Infection: Anesthetize the mice and infect them by intratracheal instillation of the bacterial inoculum.[3][5]

  • Drug Administration: Initiate subcutaneous antofioxacin treatment 2 hours post-infection. Dosing can range from a single administration to multiple doses over a 24-hour period.[3][5]

  • Pharmacokinetic Sampling: At various time points after a single dose, collect blood (via retro-orbital puncture) and bronchoalveolar lavage (BAL) fluid to determine plasma and epithelial lining fluid (ELF) drug concentrations.[3]

  • Efficacy Assessment: At the end of the 24-hour treatment period, euthanize the mice. Aseptically remove the lungs, homogenize the tissue, and perform quantitative bacterial cultures to determine the CFU per lung.

  • Data Analysis: Model the dose-response data using a sigmoid Emax equation to determine the fAUC/MIC ratios required for different levels of bacterial killing.[3]

Safety and Toxicology Considerations

While these notes focus on efficacy, it is crucial to consider the safety profile of antofioxacin. As a fluoroquinolone, potential class-specific adverse effects should be monitored in longer-term animal studies. It's important to note that like other drugs in its class, antofioxacin may cause arthropathy in immature animals.[6] Therefore, its use in pregnant or juvenile populations should be carefully considered.[6]

These application notes and protocols serve as a foundational resource for the preclinical evaluation of antofioxacin hydrochloride. Researchers are encouraged to adapt these methodologies to their specific research questions and to consult relevant regulatory guidelines for animal welfare and study design.

References

Application Notes and Protocols: Pharmacodynamic Modeling of Antofloxacin Hydrochloride Against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antofloxacin hydrochloride, a novel fluoroquinolone antibiotic, has demonstrated potent in vitro and in vivo activity against a broad spectrum of pathogens, including Staphylococcus aureus. Understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship of Antofloxacin is crucial for optimizing dosing regimens to ensure clinical efficacy and minimize the development of resistance. These application notes provide a summary of key pharmacodynamic parameters, detailed experimental protocols for in vivo modeling, and the mechanistic pathway of Antofloxacin against S. aureus.

Mechanism of Action

Antofloxacin, like other fluoroquinolones, exerts its bactericidal effect by inhibiting essential bacterial enzymes involved in DNA replication and cell division. The primary targets in Gram-positive bacteria such as S. aureus are DNA gyrase (encoded by gyrA and gyrB genes) and topoisomerase IV (encoded by grlA and grlB genes). By binding to these enzymes, Antofloxacin traps them in a complex with DNA, leading to double-stranded DNA breaks, inhibition of DNA replication, and ultimately, bacterial cell death.

cluster_bacterium Staphylococcus aureus Cell Antofloxacin Antofloxacin Hydrochloride DNA_gyrase DNA Gyrase (gyrA, gyrB) Antofloxacin->DNA_gyrase Inhibits Topo_IV Topoisomerase IV (grlA, grlB) Antofloxacin->Topo_IV Inhibits Supercoiled_DNA Negatively Supercoiled DNA DNA_gyrase->Supercoiled_DNA DS_Breaks Double-Strand DNA Breaks DNA_gyrase->DS_Breaks Decatenated_DNA Separated Daughter Chromosomes Topo_IV->Decatenated_DNA Topo_IV->DS_Breaks Relaxed_DNA Relaxed Chromosomal DNA Relaxed_DNA->DNA_gyrase Introduces negative supercoils Replicated_DNA Catenated Daughter Chromosomes Replicated_DNA->Topo_IV Decatenates Cell_Death Bacterial Cell Death DS_Breaks->Cell_Death Leads to

Caption: Mechanism of action of this compound in S. aureus.

Quantitative Data Summary

The pharmacodynamic profile of Antofloxacin against S. aureus has been characterized in several preclinical models. The ratio of the 24-hour area under the concentration-time curve to the minimum inhibitory concentration (AUC24/MIC) has been identified as the PK/PD index that best correlates with efficacy.[1][2]

Table 1: In Vitro Susceptibility of S. aureus to this compound
Strain TypeNumber of StrainsMIC Range (mg/L)MIC90 (mg/L)
Methicillin-Susceptible S. aureus (MSSA)40.03 - 0.50.5
Methicillin-Resistant S. aureus (MRSA)Included in above0.03 - 0.50.5

Data compiled from studies using broth microdilution methods in accordance with CLSI guidelines.[2]

Table 2: Pharmacodynamic Parameters of Antofloxacin Against S. aureus in Murine Infection Models
Infection ModelPK/PD IndexBacteriostatic Effect (fAUC24/MIC)1-log10 Kill (fAUC24/MIC)2-log10 Kill (fAUC24/MIC)
Neutropenic ThighfAUC24/MIC31.7 - 122.5 (mean: 65.7)Not ReportedNot Reported
Neutropenic Pneumonia (Plasma)fAUC24/MIC30.555.4115.8
Neutropenic Pneumonia (ELF*)fAUC24/MIC52.295.0196.4

*ELF: Epithelial Lining Fluid fAUC24 refers to the free, unbound fraction of the drug. Data sourced from neutropenic murine thigh and pneumonia infection models.[1][2]

Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

Materials:

  • S. aureus isolates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound analytical standard

  • 96-well microtiter plates

  • Bacterial inoculum preparation materials (spectrophotometer, sterile saline)

  • Incubator (35°C ± 2°C)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water with adjustments for pH if necessary).

  • Serial Dilutions: Perform two-fold serial dilutions of the Antofloxacin stock solution in CAMHB directly in the 96-well microtiter plates to achieve the desired final concentration range.

  • Inoculum Preparation: Culture the S. aureus isolates on an appropriate agar medium overnight. Suspend several colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

  • Inoculation: Dilute the adjusted bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is defined as the lowest concentration of Antofloxacin that completely inhibits visible growth of the organism.

Protocol 2: Neutropenic Murine Thigh Infection Model

This in vivo model is used to determine the relationship between drug exposure and antibacterial effect.

cluster_workflow Neutropenic Murine Thigh Infection Model Workflow A Induce Neutropenia (Cyclophosphamide) C Induce Thigh Infection (Intramuscular Injection) A->C B Prepare S. aureus Inoculum (~10^7 CFU/mL) B->C D Initiate Antofloxacin Therapy (2h post-infection) Various Dosing Regimens C->D E Collect Thigh Tissue (24h post-therapy) D->E F Homogenize Tissue & Perform Viable Counts (CFU/thigh) E->F G PK/PD Analysis (Sigmoid Emax Model) F->G

References

Application Notes and Protocols for In Vivo Administration of Antofloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the formulation and in vivo administration of Antofloxacin hydrochloride, a broad-spectrum fluoroquinolone antibiotic. The information is intended to guide researchers in preparing stable and effective formulations for animal studies.

Physicochemical Properties of this compound

This compound is the hydrochloride salt of Antofloxacin. Its chemical and physical properties are crucial for developing appropriate in vivo formulations.

PropertyValueReference
Molecular Formula C₁₈H₂₂ClFN₄O₄[1]
Molecular Weight 412.85 g/mol [1]
Appearance Solid powder[1]
Storage (Powder) Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[1]

Solubility and Stability

Solubility:

SolventSolubilityNotes
DMSO SolubleA common solvent for initial stock solution preparation.[1]
Water Data not availableHydrochloride salts of fluoroquinolones are generally more water-soluble than their free-base forms.
Ethanol Data not availableSome fluoroquinolones have limited solubility in ethanol.

Stability:

A stock solution of this compound in DMSO is reported to be stable for up to two weeks when stored at 4°C.[2] The stability of aqueous formulations for in vivo use should be determined empirically, and it is recommended to prepare fresh solutions for each experiment or store for a very limited time at 2-8°C.

Mechanism of Action

This compound is a fluoroquinolone antibiotic that targets bacterial DNA synthesis.[3] Its primary mechanism of action involves the inhibition of two essential bacterial enzymes:

  • DNA Gyrase (Topoisomerase II): This enzyme is crucial for introducing negative supercoils into bacterial DNA, a process necessary for DNA replication and transcription.[4]

  • Topoisomerase IV: This enzyme is involved in the separation of daughter chromosomes after DNA replication.[3]

By inhibiting these enzymes, this compound leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death.[5]

Signaling Pathway of this compound

Antofloxacin_Mechanism Antofloxacin Antofloxacin Hydrochloride Gyrase DNA Gyrase (Topoisomerase II) Antofloxacin->Gyrase Inhibits TopoIV Topoisomerase IV Antofloxacin->TopoIV Inhibits Replication DNA Replication Gyrase->Replication Required for Transcription Transcription Gyrase->Transcription Required for Segregation Chromosome Segregation TopoIV->Segregation Required for DSB Double-Strand Breaks Replication->DSB Segregation->DSB Death Bacterial Cell Death DSB->Death

Caption: Mechanism of action of this compound.

Experimental Protocols

The following protocols provide a general framework for the preparation and administration of this compound for in vivo studies. It is crucial to optimize these protocols based on the specific experimental requirements and animal model.

Preparation of a Stock Solution in DMSO

This protocol describes the preparation of a 10 mg/mL stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mg/mL solution, weigh 10 mg of the compound.

  • Add the appropriate volume of sterile DMSO to the tube. For a 10 mg/mL solution, add 1 mL of DMSO.

  • Vortex the tube until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may aid in dissolution.

  • Store the stock solution at -20°C for long-term storage or at 4°C for short-term use (up to 2 weeks).[2]

Preparation of a Formulation for Subcutaneous Injection in Mice

This protocol describes the preparation of a 1 mg/mL formulation of this compound for subcutaneous injection in mice, using a common vehicle.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mg/mL)

  • Polyethylene glycol 300 (PEG300), sterile

  • Tween 80, sterile

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Calibrated pipettes

Procedure:

  • In a sterile conical tube, add the required volume of the this compound stock solution. For a final concentration of 1 mg/mL in a total volume of 1 mL, use 100 µL of the 10 mg/mL stock solution.

  • Add 400 µL of sterile PEG300 to the tube and mix well by vortexing.

  • Add 50 µL of sterile Tween 80 and mix thoroughly.

  • Add 450 µL of sterile saline to bring the final volume to 1 mL.

  • Vortex the solution until it is homogeneous.

  • Visually inspect the solution for any precipitation or particulates before administration.

  • This formulation should be prepared fresh before each experiment.

Note: The final concentration of DMSO in this formulation is 10%. The concentration of co-solvents and the final drug concentration should be optimized based on the required dose and the tolerability of the animal model.

Experimental Workflow for Formulation and Administration

experimental_workflow cluster_prep Formulation Preparation cluster_admin In Vivo Administration weigh Weigh Antofloxacin HCl dissolve_dmso Dissolve in DMSO (Stock Solution) weigh->dissolve_dmso add_peg Add PEG300 dissolve_dmso->add_peg add_tween Add Tween 80 add_peg->add_tween add_saline Add Saline (Final Formulation) add_tween->add_saline animal_prep Animal Preparation (e.g., weighing) add_saline->animal_prep dose_calc Dose Calculation animal_prep->dose_calc injection Subcutaneous Injection dose_calc->injection monitoring Post-administration Monitoring injection->monitoring

Caption: Workflow for preparing and administering this compound.

Subcutaneous Administration in Mice

This protocol provides a general guideline for subcutaneous injection in mice. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Materials:

  • Prepared this compound formulation

  • Sterile syringes (e.g., 1 mL)

  • Sterile needles (e.g., 27-30 gauge)

  • Animal restraint device (optional)

  • 70% ethanol wipes

Procedure:

  • Calculate the required volume of the formulation based on the animal's body weight and the desired dose.

  • Draw the calculated volume into a sterile syringe with a sterile needle.

  • Gently restrain the mouse.

  • Wipe the injection site (e.g., the loose skin over the back or flank) with a 70% ethanol wipe and allow it to dry.

  • Lift a tent of skin at the injection site.

  • Insert the needle, bevel up, into the base of the skin tent, parallel to the body surface.

  • Gently pull back on the plunger to ensure the needle is not in a blood vessel (aspiration).

  • Slowly inject the solution.

  • Withdraw the needle and gently apply pressure to the injection site for a few seconds.

  • Return the mouse to its cage and monitor for any adverse reactions.

Downstream Cellular Effects of Fluoroquinolone Action

Beyond the direct inhibition of DNA gyrase and topoisomerase IV, the action of fluoroquinolones like this compound can trigger a cascade of downstream cellular events in bacteria, most notably the SOS response.

The accumulation of double-stranded DNA breaks is a potent inducer of the SOS response, a global regulatory network that controls DNA repair and mutagenesis.[6] This response can have significant implications for the development of antibiotic resistance.

Fluoroquinolone-Induced SOS Responsedot

SOS_Response DSB DSB RecA RecA DSB->RecA SOS_Genes SOS_Genes Repair Repair SOS_Genes->Repair Mutagenesis Mutagenesis SOS_Genes->Mutagenesis Persisters Persisters SOS_Genes->Persisters Resistance Resistance Mutagenesis->Resistance

References

Determining Antofloxacin Hydrochloride MIC Values: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antofloxacin hydrochloride is a fourth-generation fluoroquinolone antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria. Determining the Minimum Inhibitory Concentration (MIC) is a critical step in the evaluation of a new antimicrobial agent and for monitoring bacterial susceptibility. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. This document provides detailed protocols for determining the MIC of this compound using the broth microdilution and agar dilution methods, adhering to the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Data Presentation

The following tables summarize the reported MIC ranges for this compound against common bacterial species. It is important to note that specific MIC values can vary depending on the bacterial strain and testing methodology.

Table 1: this compound MIC Ranges for Escherichia coli

Concentration Range (µg/mL)Reference
0.063 - 2[1]

Table 2: this compound MIC Ranges for Staphylococcus aureus

Concentration Range (µg/mL)Reference
0.03 - 0.5

Table 3: this compound MIC Ranges for Pseudomonas aeruginosa

Concentration Range (µg/mL)Reference
Data not available in the reviewed literature. Testing against a panel of clinical isolates is recommended.

Experimental Protocols

Preparation of this compound Stock Solution

A critical step in accurate MIC determination is the correct preparation of the antibiotic stock solution.

Materials:

  • This compound powder

  • Sterile distilled water

  • Sterile conical tubes (50 mL)

  • Sterile filter (0.22 µm pore size)

  • Vortex mixer

Protocol:

  • Accurately weigh the required amount of this compound powder.

  • Consult the manufacturer's certificate of analysis for the potency of the powder.

  • Calculate the required weight of the powder to prepare a stock solution of 1280 µg/mL.

  • Dissolve the powder in a small volume of sterile distilled water. Gentle warming and vortexing may be required to fully dissolve the compound.

  • Once dissolved, bring the final volume to the desired level with sterile distilled water.

  • Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Store the stock solution in sterile aliquots at -20°C or below, protected from light.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining MIC values and is amenable to high-throughput screening.

Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • This compound stock solution (1280 µg/mL)

  • Sterile multichannel pipettes and reservoirs

  • Incubator (35 ± 2°C)

  • Plate reader (optional)

Protocol:

  • Preparation of Microtiter Plates:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.

    • Add an additional 100 µL of the this compound stock solution (1280 µg/mL) to the first well of each row to be tested, resulting in a concentration of 640 µg/mL.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as the growth control (no antibiotic), and the twelfth well as the sterility control (no bacteria).

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control well), resulting in a final volume of 200 µL per well. The final antibiotic concentrations will now be half of the initial concentrations in the plate.

    • Seal the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • Growth is indicated by turbidity or a pellet at the bottom of the well.

    • The growth control well should show distinct turbidity, and the sterility control well should remain clear.

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful when testing a large number of isolates against a single antimicrobial agent.

Materials:

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes (100 mm)

  • Bacterial inoculum standardized to 0.5 McFarland

  • This compound stock solution

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator (35 ± 2°C)

Protocol:

  • Preparation of Agar Plates:

    • Prepare molten MHA and cool to 45-50°C in a water bath.

    • Prepare a series of two-fold dilutions of the this compound stock solution in sterile distilled water.

    • Add 1 part of each antibiotic dilution to 9 parts of molten MHA to create a series of plates with the desired final antibiotic concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Include a drug-free plate as a growth control.

  • Inoculum Preparation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

    • Further dilute this suspension to achieve a final inoculum of approximately 10⁴ CFU per spot.

  • Inoculation and Incubation:

    • Using an inoculum replicating device, spot the standardized bacterial inoculum onto the surface of the prepared agar plates.

    • Allow the spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism, observed as the absence of a visible bacterial colony at the inoculation spot.

    • The growth control plate should show confluent growth.

Quality Control

Quality control (QC) is essential to ensure the accuracy and reproducibility of MIC testing.

  • QC Strains: Standard ATCC® QC strains should be tested with each batch of MIC determinations. Recommended strains include:

    • Escherichia coli ATCC® 25922™

    • Staphylococcus aureus ATCC® 29213™

    • Pseudomonas aeruginosa ATCC® 27853™

  • QC Ranges: As of the time of this document, specific CLSI or EUCAST QC ranges for this compound have not been established in the public domain. It is therefore critical for each laboratory to establish its own internal QC ranges based on repeated testing (a minimum of 20 consecutive days of testing is recommended) and statistical analysis of the results. The generated MIC values for the QC strains should be consistent and fall within a narrow, reproducible range.

Mandatory Visualizations

Broth_Microdilution_Workflow cluster_prep Plate Preparation cluster_inoculum Inoculum Preparation cluster_assay Assay A Add 100 µL CAMHB to all wells B Add 100 µL Antofloxacin Stock to first well A->B C Perform 2-fold serial dilutions B->C F Inoculate plates with 100 µL of inoculum C->F Prepared Plate D Prepare 0.5 McFarland suspension E Dilute to final inoculum density (5x10^5 CFU/mL) D->E E->F Standardized Inoculum G Incubate at 35°C for 16-20 hours F->G H Read MIC (lowest concentration with no visible growth) G->H

Caption: Workflow for Broth Microdilution MIC Determination.

Agar_Dilution_Workflow A Prepare Antofloxacin dilutions in water B Mix dilutions with molten Mueller-Hinton Agar A->B C Pour plates and allow to solidify B->C E Spot inocula onto agar surface C->E D Prepare standardized bacterial inoculum (10^4 CFU/spot) D->E F Incubate at 35°C for 16-20 hours E->F G Read MIC (lowest concentration with no growth) F->G

Caption: Workflow for Agar Dilution MIC Determination.

References

Troubleshooting & Optimization

Troubleshooting Antofloxacin hydrochloride solubility for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antofloxacin hydrochloride in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For in vitro assays, Dimethyl sulfoxide (DMSO) is a commonly used solvent for creating a high-concentration stock solution of this compound. While water can also be used, the solubility of many fluoroquinolones, including likely this compound, is pH-dependent.

Q2: I am observing precipitation when I dilute my this compound stock solution in my cell culture medium. What could be the cause?

A2: This is a common issue related to the pH-dependent solubility of fluoroquinolone antibiotics.[1][2][3] These compounds are generally more soluble in acidic or alkaline conditions and less soluble at a neutral pH (around 7.0-7.5), which is the typical pH of most cell culture media.[1] When you dilute your acidic or DMSO-based stock solution into the neutral pH of the media, the this compound may precipitate out of the solution.

Q3: How can I prevent precipitation of this compound in my cell culture medium?

A3: Here are a few troubleshooting steps you can take:

  • Lower the final concentration: The simplest solution is to use a lower final concentration of this compound in your assay.

  • pH adjustment of the medium (with caution): Slightly acidifying the cell culture medium can increase the solubility of this compound. However, this must be done with extreme care as significant changes in pH can negatively impact your cells. It is crucial to determine the pH tolerance of your specific cell line beforehand.

  • Serial dilutions: Instead of a single large dilution, perform serial dilutions of your stock solution in the medium. This gradual change in solvent composition can sometimes help to keep the compound in solution.

  • Pre-warm the medium: Gently warming the cell culture medium to 37°C before adding the drug solution can sometimes improve solubility.

Q4: What is the stability of this compound in a DMSO stock solution?

A4: When stored at -20°C or -80°C in a tightly sealed container, a DMSO stock solution of this compound is generally stable for several months. For short-term storage (days to weeks), 4°C is acceptable. Avoid repeated freeze-thaw cycles, which can degrade the compound. It is best practice to aliquot the stock solution into smaller, single-use vials.

Solubility Data

SolventSolubilityNotes
DMSO SolubleRecommended for preparing high-concentration stock solutions.
Water pH-dependentSolubility is significantly higher at acidic (pH < 5) and alkaline (pH > 10) conditions. Minimum solubility is observed near neutral pH.[1]
Ethanol Sparingly solubleNot a preferred solvent for high-concentration stock solutions.
Cell Culture Media (e.g., DMEM, RPMI-1640) Low to moderateProne to precipitation at higher concentrations due to neutral pH.

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (powder)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Vortex mixer

Methodology:

  • Calculate the required mass: The molecular weight of this compound is approximately 412.84 g/mol . To prepare a 10 mM stock solution, you will need to dissolve 4.1284 mg of this compound in 1 mL of DMSO.

  • Weigh the compound: Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood or a well-ventilated area.

  • Dissolve in DMSO: Add the weighed powder to a sterile microcentrifuge tube or cryovial. Add the appropriate volume of anhydrous DMSO.

  • Ensure complete dissolution: Vortex the solution thoroughly until all the powder has completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid in dissolution if necessary.

  • Sterilization (Optional): If required for your specific application, the DMSO stock solution can be filter-sterilized using a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Visualizations

Experimental Workflow for Preparing this compound Working Solutions

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh Antofloxacin hydrochloride Powder add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex aliquot Aliquot and Store at -20°C/-80°C vortex->aliquot thaw Thaw Stock Solution Aliquot aliquot->thaw For Experiment dilute Dilute in Pre-warmed Cell Culture Medium thaw->dilute use_immediately Use Immediately in Assay dilute->use_immediately G cluster_drug Drug Action cluster_bacterial_cell Bacterial Cell cluster_dna_replication DNA Replication Cycle drug Antofloxacin hydrochloride dna_gyrase DNA Gyrase (Relieves Supercoiling) drug->dna_gyrase Inhibits topoisomerase_iv Topoisomerase IV (Separates Daughter Chromosomes) drug->topoisomerase_iv Inhibits dna_replication DNA Replication dna_gyrase->dna_replication cell_death Bacterial Cell Death dna_replication->topoisomerase_iv

References

Technical Support Center: Antofloxacin Hydrochloride Degradation Pathway Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental analysis of Antofloxacin hydrochloride degradation pathways.

Frequently Asked Questions (FAQs)

Q1: Where should I start with the forced degradation study of this compound?

A1: It is recommended to begin with a systematic approach as outlined by the International Conference on Harmonisation (ICH) guidelines. This involves subjecting a solution of this compound to various stress conditions to induce degradation. The typical stress conditions include acid hydrolysis, base hydrolysis, oxidation, heat (thermolysis), and light (photolysis).[1][2][3][4] It is advisable to start with relatively mild conditions and progressively increase the stress intensity to achieve a target degradation of 5-20%.

Q2: What are the expected degradation pathways for this compound based on its structure?

A2: Antofloxacin is a fluoroquinolone antibiotic. Based on the degradation pathways identified for structurally similar fluoroquinolones like Ofloxacin and Norfloxacin, the primary sites susceptible to degradation are the piperazine ring and the quinolone core.[5][6][7] Expected degradation reactions include:

  • Piperazine Ring Oxidation: The piperazine ring is often a primary site for oxidative degradation.

  • N-dealkylation: Cleavage of the ethyl group from the piperazine nitrogen.

  • Decarboxylation: Loss of the carboxylic acid group from the quinolone core, often under photolytic or thermal stress.

  • Hydroxylation: Addition of hydroxyl groups to the molecule.

  • Cleavage of the Piperazine Ring: More extensive degradation can lead to the opening of the piperazine ring.[7]

Q3: I am not seeing any degradation of this compound under my initial stress conditions. What should I do?

A3: If you do not observe any degradation, consider the following troubleshooting steps:

  • Increase Stress Intensity: Gradually increase the concentration of the stressor (e.g., higher molarity of acid or base), the temperature, or the duration of exposure. For photolytic studies, increase the light intensity or exposure time.

  • Change the Solvent: The solvent system can influence degradation. While aqueous solutions are common, for some molecules, anhydrous conditions might be necessary to observe certain degradation pathways.[1]

  • Verify Analytical Method Sensitivity: Ensure your analytical method, typically HPLC, is sensitive enough to detect small percentage changes in the parent drug peak and the formation of small degradation product peaks. Check the limit of detection (LOD) and limit of quantification (LOQ) of your method.

  • Consider a Different Oxidizing Agent: If hydrogen peroxide does not yield significant degradation, other oxidizing agents like AIBN (a radical initiator) could be employed.[3]

Q4: How can I identify the unknown peaks in my chromatogram after forced degradation?

A4: Identifying unknown degradation products typically requires mass spectrometry (MS). A hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective. High-resolution mass spectrometry (e.g., Q-TOF MS) can provide accurate mass measurements, which helps in elucidating the elemental composition of the degradation products.[8] By comparing the mass of the degradation products to the parent drug, you can infer the type of chemical modification that has occurred (e.g., addition of an oxygen atom, loss of a CO2 group).

Troubleshooting Guides

Issue: Poor Resolution Between Antofloxacin and its Degradation Products in HPLC

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inappropriate Mobile Phase Modify the mobile phase composition. For reversed-phase HPLC, adjust the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. Varying the pH of the aqueous buffer can significantly impact the retention and resolution of ionizable compounds like fluoroquinolones.
Incorrect Column Chemistry If using a standard C18 column, consider trying a different stationary phase, such as a C8, phenyl-hexyl, or a polar-embedded column, which can offer different selectivity.
Suboptimal Gradient Elution If using an isocratic method, switch to a gradient elution. If already using a gradient, optimize the gradient profile (slope and duration) to improve the separation of closely eluting peaks.
Low Column Efficiency Ensure the column is not old or clogged. Check the system suitability parameters like theoretical plates and tailing factor. If necessary, replace the column.
Issue: Mass Balance Failure in Forced Degradation Studies

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Co-elution of Degradation Products Improve the chromatographic resolution as described in the previous section. A peak purity analysis using a photodiode array (PDA) detector can help to identify co-eluting peaks.
Non-UV Active Degradation Products Some degradation products may lack a chromophore and will not be detected by a UV detector. If a significant loss of the parent drug is not accounted for by the observed degradation products, consider using a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD).
Precipitation of Degradants Highly degraded samples may lead to the formation of insoluble products. Visually inspect the sample vials for any precipitate. If precipitation is suspected, try diluting the sample in a stronger solvent before analysis.
Adsorption of Compounds The parent drug or degradation products might adsorb to the sample vial or HPLC system components. Using silanized vials can sometimes mitigate this issue.

Experimental Protocols

Protocol 1: General Forced Degradation Procedure

This protocol provides a starting point for the forced degradation of this compound. The conditions should be optimized to achieve 5-20% degradation.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C and collect samples at various time points (e.g., 2, 4, 8, 12, and 24 hours). Neutralize the samples with an equivalent amount of 0.1 N NaOH before analysis.[3]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at 60°C and collect samples at various time points. Neutralize the samples with an equivalent amount of 0.1 N HCl before analysis.[3]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature and collect samples at various time points.

  • Thermal Degradation: Store the stock solution in a heat chamber at a controlled temperature (e.g., 70°C) and collect samples at various time points.

  • Photolytic Degradation: Expose the stock solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines). A control sample should be protected from light.

Protocol 2: RP-HPLC Method for Antofloxacin and its Degradants

This is a general reversed-phase HPLC method that can be used as a starting point for the analysis.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 294 nm (or scan for optimal wavelength using a PDA detector)
Injection Volume 10 µL

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a forced degradation study on this compound, illustrating the expected trends based on studies of similar fluoroquinolones.

Stress Condition Duration (hours) Antofloxacin Remaining (%) Total Degradation Products (%) Major Degradation Product 1 (%) Major Degradation Product 2 (%)
0.1 N HCl, 60°C 2485.214.86.34.1
0.1 N NaOH, 60°C 1282.517.58.95.2
3% H2O2, RT 878.921.111.56.8
Heat, 70°C 4892.17.93.52.0
Photolysis 7288.411.65.13.7

Visualizations

Degradation_Pathway Antofloxacin This compound DP1 Piperazine Ring Oxidation Product Antofloxacin->DP1 Oxidation (H₂O₂) DP2 N-dealkylated Product Antofloxacin->DP2 Acid/Base Hydrolysis DP3 Decarboxylated Product Antofloxacin->DP3 Photolysis/Heat DP4 Ring Cleavage Product DP1->DP4 Further Oxidation

Caption: Proposed degradation pathways for this compound.

Experimental_Workflow start Prepare Antofloxacin HCl Stock Solution (1 mg/mL) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) start->stress sample Sample at Time Intervals & Neutralize (if needed) stress->sample hplc Analyze by RP-HPLC (with PDA Detector) sample->hplc quantify Quantify Parent Drug & Degradation Products hplc->quantify identify Characterize Degradants (LC-MS/MS) quantify->identify pathway Elucidate Degradation Pathway & Mass Balance identify->pathway

Caption: Workflow for forced degradation and analysis.

References

Technical Support Center: Synthesis of Antofloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Antofloxacin hydrochloride. The information is presented in a question-and-answer format to directly address common issues encountered during synthesis and impurity identification.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis of this compound typically involves the condensation of (S)-9,10-difluoro-2,3-dihydro-3-methyl-8-amino-7-oxo-7H-pyrido[1,2,3-de][1][2]benzoxazine-6-carboxylic acid with N-methylpiperazine. The reaction is commonly carried out in a high-boiling point solvent such as pyridine. The resulting Antofloxacin free base is then treated with hydrochloric acid to form the hydrochloride salt. A subsequent purification process involving pH adjustment is often employed to achieve high purity.[3]

Q2: What are the potential impurities I should be aware of during the synthesis of this compound?

A2: Impurities in the synthesis of this compound can be broadly categorized into three types:

  • Process-Related Impurities: These arise from the starting materials, intermediates, or side reactions during the synthesis. Examples include unreacted starting materials, byproducts from incomplete reactions, or isomers.

  • Degradation Products: These can form during the synthesis, purification, or storage of the drug substance due to factors like light, heat, acid, base, or oxidation.[1][4][5] Photodegradation is a common issue for fluoroquinolones.[6]

  • Residual Solvents: Solvents used in the synthesis and purification steps, if not completely removed, can remain as impurities.

Q3: How can I detect and identify these impurities?

A3: A combination of chromatographic and spectroscopic techniques is essential for the detection and identification of impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary tool for separating and quantifying impurities.[7][8] For structural elucidation of unknown impurities, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.[2][9][10]

Troubleshooting Guides

Problem 1: My final product shows a high level of unknown impurities in the HPLC analysis.

Possible Causes and Solutions:

  • Incomplete Reaction: The primary condensation reaction may not have gone to completion.

    • Troubleshooting:

      • Verify the reaction time and temperature as per your protocol. A patent for a similar process suggests a reaction time of 8-12 hours at 110-120 °C.[3]

      • Ensure the molar ratio of reactants is correct. An excess of N-methylpiperazine is often used.

      • Check the purity of your starting materials. Impurities in the starting materials can lead to side reactions.

  • Side Reactions: Undesired side reactions may be occurring.

    • Troubleshooting:

      • Review the reaction temperature. Excessively high temperatures can promote side product formation.

      • Ensure an inert atmosphere (e.g., nitrogen or argon) is maintained if the reaction is sensitive to oxygen.

  • Degradation: The product may be degrading during the work-up or purification.

    • Troubleshooting:

      • Protect the reaction mixture and isolated product from light, as fluoroquinolones are often light-sensitive.[6]

      • Avoid prolonged exposure to strong acids or bases during pH adjustments in the purification process.

Problem 2: I am observing a new impurity peak in my stability studies.

Possible Causes and Solutions:

  • Forced Degradation Studies: To proactively identify potential degradation products, it is crucial to perform forced degradation studies.[1][4][5] This involves subjecting a sample of this compound to various stress conditions.

    • Troubleshooting Protocol:

      • Acidic/Basic Hydrolysis: Treat separate solutions of this compound with 0.1 M HCl and 0.1 M NaOH.

      • Oxidative Degradation: Treat a solution with a dilute solution of hydrogen peroxide (e.g., 3%).

      • Thermal Degradation: Expose a solid sample to dry heat (e.g., 80°C).

      • Photodegradation: Expose a solution and a solid sample to UV and visible light.[6]

      • Analyze the stressed samples by HPLC to identify and characterize any new degradation products.

Problem 3: I am having difficulty in characterizing an unknown impurity.

Possible Causes and Solutions:

  • Insufficient Data: A single analytical technique may not be sufficient for complete structural elucidation.

    • Troubleshooting Workflow:

      • LC-MS/MS Analysis: Obtain the accurate mass of the impurity to determine its elemental composition.[2] Perform MS/MS fragmentation to get structural clues by comparing the fragmentation pattern with that of Antofloxacin. Common fragmentation patterns for fluoroquinolones involve losses of water, carbon monoxide, and cleavage of the piperazine ring.[11]

      • Preparative HPLC: Isolate a sufficient quantity of the impurity using preparative HPLC.

      • NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra of the isolated impurity.[12] Comparison of these spectra with the spectra of this compound will help in identifying the structural modifications.

Experimental Protocols

1. HPLC-UV Method for Impurity Profiling (Starting Point)

This method is based on common practices for fluoroquinolone analysis and should be optimized and validated for your specific system and impurities.[13][8]

ParameterRecommended Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in water, pH adjusted to 3.0 with triethylamine
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
30
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 278 nm
Injection Volume 10 µL

2. LC-MS/MS for Impurity Identification

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (for initial screening) and Product Ion Scan (for fragmentation)
Collision Gas Argon
Key Mass Transitions To be determined experimentally. For Antofloxacin (MW: 376.4 g/mol ), the precursor ion would be [M+H]⁺ at m/z 377.4. Product ions would likely result from fragmentation of the piperazine ring and losses from the quinolone core.

3. NMR Spectroscopy for Structural Elucidation

ParameterRecommended Condition
Solvent DMSO-d₆ or D₂O with a suitable acid/base for solubility
Experiments ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC
Reference Tetramethylsilane (TMS)

Data Presentation

Table 1: HPLC-UV Impurity Profile (Example)

Peak No.Retention Time (min)Relative Retention TimePeak Area (%)Possible Identity
14.50.60.05Starting Material 1
27.51.099.5Antofloxacin
38.21.10.15Impurity A
49.11.20.30Impurity B

Table 2: LC-MS/MS Data for Potential Impurities (Example)

Impurity ID[M+H]⁺ (m/z)Key Fragment Ions (m/z)Proposed Structure
Impurity A349.3305.2, 287.2Des-methyl Antofloxacin
Impurity B393.4375.3, 347.3Hydroxylated Antofloxacin
Impurity C333.3289.2, 271.2De-carboxylated Antofloxacin

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Antofloxacin Synthesis cluster_purification Purification SM (S)-9,10-difluoro-2,3-dihydro-3-methyl-8-amino-7-oxo-7H-pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid Condensation Condensation Reaction SM->Condensation NMP N-methylpiperazine NMP->Condensation Pyridine Pyridine (Solvent) 110-120 °C, 8-12h Pyridine->Condensation Antofloxacin_base Antofloxacin (Crude Base) Condensation->Antofloxacin_base in Pyridine HCl_addition Addition of HCl Antofloxacin_base->HCl_addition Antofloxacin_HCl_crude Antofloxacin HCl (Crude) HCl_addition->Antofloxacin_HCl_crude pH_adjustment pH Adjustment (Purification) Antofloxacin_HCl_crude->pH_adjustment Final_Product High-Purity Antofloxacin HCl pH_adjustment->Final_Product

Caption: Synthetic workflow for this compound.

Impurity_Analysis_Workflow cluster_detection Detection & Quantification cluster_identification Identification & Characterization Sample Antofloxacin HCl Sample HPLC_UV HPLC-UV Analysis Sample->HPLC_UV Purity_Data Purity_Data HPLC_UV->Purity_Data Impurity Profile (% Area) LC_MSMS LC-MS/MS Analysis HPLC_UV->LC_MSMS If unknown impurity > threshold Prep_HPLC Preparative HPLC LC_MSMS->Prep_HPLC For isolation Structure Impurity Structure LC_MSMS->Structure Initial structural clues NMR NMR Spectroscopy (¹H, ¹³C, 2D) Prep_HPLC->NMR NMR->Structure

Caption: Analytical workflow for impurity identification.

Logical_Relationships Synthesis Synthesis Conditions (Temp, Time, Reagents) Impurity_Profile Impurity Profile Synthesis->Impurity_Profile Purification Purification Process (pH, Solvent) Purification->Impurity_Profile Storage Storage Conditions (Light, Heat, Humidity) Storage->Impurity_Profile Product_Quality Final Product Quality (Purity, Safety, Efficacy) Impurity_Profile->Product_Quality

Caption: Factors influencing final product quality.

References

Technical Support Center: Forced Degradation Studies of Antofloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Antofloxacin hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of performing forced degradation studies on this compound?

Forced degradation studies are essential to understand the intrinsic stability of this compound.[1][2][3] These studies help in:

  • Identifying potential degradation products.[1][4]

  • Elucidating degradation pathways.[1][4]

  • Developing and validating stability-indicating analytical methods, typically RP-HPLC.[1][5]

  • Informing formulation development, packaging, and storage conditions.[3][5]

Q2: Which stress conditions are typically applied in forced degradation studies of this compound?

According to ICH guidelines, the following stress conditions are recommended:

  • Acid hydrolysis (e.g., using HCl).[1][5]

  • Base hydrolysis (e.g., using NaOH).[1][5]

  • Oxidative degradation (e.g., using H₂O₂).[5]

  • Thermal degradation (dry heat).[5]

  • Photolytic degradation (exposure to UV and/or visible light).[4]

Q3: What analytical techniques are most suitable for analyzing the degradation of this compound?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV or photodiode array (PDA) detector is the most common and effective technique.[5] This method allows for the separation and quantification of the parent drug from its degradation products.[6] Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.[5]

Q4: How much degradation should I aim for in my forced degradation studies?

The goal is to achieve a level of degradation that is sufficient to demonstrate the separation of degradation products from the parent drug without completely degrading the drug. A typical target is 15-30% degradation of the active pharmaceutical ingredient (API).[5] Over-stressing the sample can lead to the formation of secondary degradation products that may not be relevant to the actual stability of the drug.[1]

Troubleshooting Guide

Issue 1: No degradation or very little degradation is observed under a specific stress condition.

  • Possible Cause: The stress condition is not harsh enough.

  • Solution:

    • Increase the concentration of the stressor (e.g., use 1N HCl instead of 0.1N HCl).[5]

    • Increase the temperature at which the study is conducted (e.g., from 60°C to 80°C).[4][5]

    • Extend the duration of exposure to the stress condition.

    • For photolytic studies, ensure the light source is of appropriate wavelength and intensity.

Issue 2: The drug degrades completely or too extensively.

  • Possible Cause: The stress condition is too harsh.

  • Solution:

    • Decrease the concentration of the stressor.

    • Lower the temperature of the reaction.

    • Reduce the exposure time.

    • Take samples at multiple, shorter time intervals to find the optimal degradation point.[3]

Issue 3: Poor separation of the parent drug peak from the degradation product peaks in the chromatogram.

  • Possible Cause: The chromatographic method is not optimized.

  • Solution:

    • Mobile Phase Modification: Adjust the ratio of the organic and aqueous phases. Change the pH of the aqueous phase, as this can significantly impact the retention of ionizable compounds like this compound.[5]

    • Column Selection: If using a C18 column, consider trying a different stationary phase, such as a C8 or a phenyl column.

    • Gradient Elution: If using an isocratic method, switch to a gradient elution to improve the resolution of closely eluting peaks.[6]

    • Flow Rate and Temperature: Optimize the flow rate and column temperature.[6]

Issue 4: Unidentified peaks are present in the chromatogram.

  • Possible Cause: These could be degradation products, impurities from the drug substance, or artifacts from the experimental conditions.

  • Solution:

    • Analyze a blank sample (containing only the stressor and solvent) to rule out artifacts.

    • Use a photodiode array (PDA) detector to check for peak purity.

    • Employ HPLC-MS to determine the mass of the unknown peaks and aid in their structural elucidation.

Experimental Protocols

1. Acid Hydrolysis:

  • Preparation: Dissolve this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL).

  • Stress Condition: Add an equal volume of 0.1N HCl. Reflux the solution at 60°C for a specified period (e.g., 30 minutes).[5]

  • Sampling: Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1N NaOH, and dilute with the mobile phase before injection into the HPLC system.

2. Base Hydrolysis:

  • Preparation: Prepare the drug solution as described for acid hydrolysis.

  • Stress Condition: Add an equal volume of 0.1N NaOH. Reflux the solution at 60°C for a specified period (e.g., 30 minutes).[5]

  • Sampling: Withdraw samples, neutralize with an equivalent amount of 0.1N HCl, and dilute with the mobile phase for analysis.

3. Oxidative Degradation:

  • Preparation: Prepare the drug solution as described above.

  • Stress Condition: Add a specified concentration of hydrogen peroxide (e.g., 3-30% H₂O₂). Keep the solution at room temperature or slightly elevated temperature for a defined period.

  • Sampling: Withdraw samples at intervals and dilute with the mobile phase for immediate analysis.

4. Thermal Degradation:

  • Preparation: Place the solid drug powder in a petri dish in a thin layer.

  • Stress Condition: Expose the sample to dry heat in an oven at a specified temperature (e.g., 80°C) for a defined period (e.g., 6 hours).[4]

  • Sampling: At the end of the exposure, dissolve a known amount of the powder in a suitable solvent and dilute to the desired concentration for HPLC analysis.

5. Photolytic Degradation:

  • Preparation: Expose the solid drug powder and a solution of the drug to a light source.

  • Stress Condition: Place the samples in a photostability chamber and expose them to a combination of UV (e.g., 254 nm and 365 nm) and visible light for a specified duration (e.g., 8 hours).[4]

  • Sampling: For the solid sample, dissolve and dilute as for thermal degradation. For the solution sample, dilute with the mobile phase for analysis.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionReagent/ConditionDurationTemperature% DegradationNumber of Degradation Products
Acid Hydrolysis0.1N HCl30 min60°C18.5%2
Base Hydrolysis0.1N NaOH30 min60°C22.1%3
Oxidation3% H₂O₂24 hoursRoom Temp15.8%2
ThermalDry Heat6 hours80°C8.2%1
PhotolyticUV/Vis Light8 hoursN/A12.5%1

Note: The data presented in this table is representative and may vary depending on the specific experimental conditions.

Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Antofloxacin HCl Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1N HCl, 60°C) prep->acid base Base Hydrolysis (0.1N NaOH, 60°C) prep->base oxide Oxidative (3% H₂O₂, RT) prep->oxide thermal Thermal (Solid, 80°C) prep->thermal photo Photolytic (UV/Vis Light) prep->photo neutralize Neutralize/Dilute acid->neutralize base->neutralize oxide->neutralize thermal->neutralize Dissolve & Dilute photo->neutralize hplc RP-HPLC Analysis neutralize->hplc data Data Interpretation hplc->data

Caption: Experimental workflow for forced degradation studies.

G cluster_degradation Degradation Pathways Antofloxacin This compound DP1 Piperazine Ring Cleavage Product Antofloxacin->DP1 Acid/Base Hydrolysis DP2 Defluorination Product Antofloxacin->DP2 Photolytic Degradation DP3 Decarboxylation Product Antofloxacin->DP3 Oxidative/ Thermal Stress

Caption: Plausible degradation pathways for Antofloxacin HCl.

References

Technical Support Center: Overcoming Antofloxacin Hydrochloride Resistance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antofloxacin hydrochloride and encountering bacterial resistance.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a fluoroquinolone antibiotic that functions by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, Antofloxacin disrupts critical cellular processes, leading to bacterial cell death.

Q2: What are the primary mechanisms of bacterial resistance to this compound?

Resistance to Antofloxacin, like other fluoroquinolones, primarily arises from three main mechanisms:

  • Target Gene Mutations: Alterations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, which encode for DNA gyrase and topoisomerase IV subunits, respectively. These mutations reduce the binding affinity of the drug to its target enzymes.

  • Increased Efflux Pump Activity: Bacteria can overexpress efflux pumps, which are membrane proteins that actively transport antibiotics out of the cell, thereby reducing the intracellular drug concentration to sub-therapeutic levels.

  • Plasmid-Mediated Resistance: Acquisition of plasmids carrying resistance genes, such as qnr genes which protect DNA gyrase from fluoroquinolones.

Q3: My bacterial strain shows high Minimum Inhibitory Concentration (MIC) values for Antofloxacin. What are the likely causes?

High MIC values indicate reduced susceptibility to Antofloxacin. The most probable causes are:

  • Acquired Resistance: The strain may have developed resistance through the mechanisms mentioned in Q2. This is common in clinical isolates with prior exposure to fluoroquinolones.

  • Intrinsic Resistance: Some bacterial species naturally exhibit higher MICs to certain antibiotics due to factors like low membrane permeability or the presence of innate efflux pumps.

  • Experimental Error: Inaccurate drug concentration, improper inoculum preparation, or incorrect incubation conditions can lead to erroneously high MIC values. Refer to the troubleshooting guide below for more details.

Q4: What strategies can I employ in my experiments to overcome Antofloxacin resistance?

Two primary strategies can be investigated in a laboratory setting:

  • Combination Therapy: Using Antofloxacin in combination with another antibiotic can create a synergistic or additive effect, where the combined antimicrobial activity is greater than the sum of their individual effects.

  • Efflux Pump Inhibition: Co-administering Antofloxacin with an efflux pump inhibitor (EPI) can block the pumps from expelling the antibiotic, thereby increasing its intracellular concentration and restoring its efficacy.

Q5: Are there known synergistic combinations with this compound?

While specific data for Antofloxacin is limited, studies on other fluoroquinolones suggest potential synergy with:

  • β-lactams: This combination can be effective against various bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).

  • Aminoglycosides: Synergy has been observed against Pseudomonas aeruginosa.

  • Natural Compounds: Some plant-derived compounds have been shown to enhance the activity of fluoroquinolones.

It is crucial to perform checkerboard assays to determine the synergistic potential of any combination against your specific bacterial strain.

Troubleshooting Guides

Issue 1: Inconsistent or Non-Reproducible MIC Results

Possible Cause Suggested Solution
Inoculum Preparation Error Ensure the bacterial suspension is standardized to the correct turbidity (e.g., 0.5 McFarland standard) to achieve the recommended final inoculum density in the assay.
Drug Stock Solution Degradation Prepare fresh stock solutions of this compound for each experiment. Store stock solutions at the recommended temperature and protect from light.
Inaccurate Serial Dilutions Use calibrated pipettes and proper pipetting techniques to ensure accurate serial dilutions of the antibiotic.
Contamination Use aseptic techniques throughout the procedure. Include a sterility control (medium only) to check for contamination.
Incorrect Incubation Ensure the incubation temperature and duration are appropriate for the specific bacterial strain being tested.

Issue 2: No Synergistic Effect Observed in Combination Studies

Possible Cause Suggested Solution
Antagonistic Interaction Not all antibiotic combinations are synergistic; some may be indifferent or even antagonistic. Test a different class of antibiotic in combination with Antofloxacin.
Incorrect Concentration Range The concentrations of the antibiotics in the checkerboard assay may not be optimal to demonstrate synergy. Ensure the concentration ranges tested bracket the MIC of each drug individually.
Resistance Mechanisms The bacterial strain's resistance mechanism may not be susceptible to the combination being tested. For example, if resistance is due to a target mutation, a combination with another drug targeting a different pathway may be more effective.
Suboptimal Experimental Conditions Ensure the growth medium, pH, and other experimental conditions are optimal for both the bacteria and the antibiotics being tested.

Issue 3: Efflux Pump Inhibitor (EPI) Fails to Potentiate Antofloxacin

Possible Cause Suggested Solution
EPI Specificity The EPI used may not be effective against the specific type of efflux pump overexpressed by the bacterial strain. Test different EPIs with known broad-spectrum activity (e.g., PAβN, CCCP).
EPI Concentration The concentration of the EPI may be too low to effectively inhibit the efflux pumps. Perform a dose-response experiment to determine the optimal non-toxic concentration of the EPI.
Dominant Resistance Mechanism Efflux may not be the primary resistance mechanism in the strain. The resistance could be primarily due to target site mutations, which would not be overcome by an EPI. Sequence the gyrA and parC genes to investigate this possibility.
EPI Instability Some EPIs can be unstable under certain experimental conditions. Check the stability of the EPI in your assay medium and conditions.

Data Presentation

Table 1: Illustrative Minimum Inhibitory Concentration (MIC) Data for Fluoroquinolones against Susceptible and Resistant Bacterial Strains.

(Note: Data for Antofloxacin may be limited; values for other fluoroquinolones are provided as examples.)

Bacterial Species Strain Type Antofloxacin MIC (µg/mL) Ciprofloxacin MIC (µg/mL) Levofloxacin MIC (µg/mL)
Klebsiella pneumoniaeSusceptible0.03 - 0.250.015 - 10.03 - 2
Klebsiella pneumoniaeResistant> 32> 32> 32
Escherichia coliSusceptible0.063 - 20.004 - 0.50.015 - 1
Escherichia coliResistant> 64> 64> 64
Mycobacterium tuberculosisWild-Type~1~1~0.5
Mycobacterium tuberculosisNon-Wild-Type (gyrA mutation)> 2> 4> 2

Table 2: Examples of Synergistic Effects of Fluoroquinolones in Combination with Other Antimicrobials or Efflux Pump Inhibitors.

(Note: These are illustrative examples. FIC indices and fold MIC reduction should be determined experimentally for Antofloxacin and the specific strain of interest.)

Bacterial Species Fluoroquinolone Combination Agent Metric Result
Pseudomonas aeruginosaEnrofloxacinGentamicinFIC IndexSynergy in 5/7 strains
Acinetobacter baumanniiCiprofloxacinCCCP (EPI)Fold MIC Reduction2 to 64-fold
Escherichia coliLevofloxacinPAβN (EPI)Fold MIC ReductionUp to 64-fold
MRSAOfloxacinCarbonyl cyanide p-nitrophenylhydrazone (EPI)FIC Index0.28 (Synergy)

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

  • Prepare Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Prepare Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation:

    • Add 50 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.

    • Include a positive control well (inoculum without antibiotic) and a negative control well (broth without inoculum).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the MIC:

    • The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Protocol 2: Checkerboard Assay for Synergy Testing

  • Plate Setup:

    • Use a 96-well microtiter plate.

    • Along the x-axis, prepare serial dilutions of this compound.

    • Along the y-axis, prepare serial dilutions of the second antibiotic.

    • The final plate should contain a grid of wells with varying concentrations of both antibiotics.

  • Inoculation and Incubation:

    • Inoculate each well with a standardized bacterial suspension as described in the MIC protocol.

    • Incubate the plate under appropriate conditions.

  • Data Analysis:

    • Determine the MIC of each antibiotic alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI) for each combination: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4: Additive/Indifference

      • FICI > 4: Antagonism

Protocol 3: Sequencing of gyrA and parC Quinolone Resistance-Determining Regions (QRDRs)

  • Genomic DNA Extraction:

    • Extract genomic DNA from the resistant bacterial strain using a commercial kit or standard protocol.

  • PCR Amplification:

    • Design or use previously published primers that flank the QRDRs of the gyrA and parC genes of your bacterial species.

    • Perform PCR to amplify these regions from the extracted genomic DNA.

  • PCR Product Purification:

    • Purify the PCR products to remove primers and dNTPs using a PCR purification kit.

  • Sanger Sequencing:

    • Send the purified PCR products for Sanger sequencing using the same primers used for amplification.

  • Sequence Analysis:

    • Align the obtained sequences with the wild-type sequences of gyrA and parC from a susceptible reference strain.

    • Identify any nucleotide changes that result in amino acid substitutions in the QRDRs.

Visualizations

Antofloxacin_Mechanism_of_Action Antofloxacin Antofloxacin hydrochloride DNA_Gyrase DNA Gyrase (Topoisomerase II) Antofloxacin->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Antofloxacin->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topoisomerase_IV->DNA_Replication Enables Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Inhibition leads to

Caption: Mechanism of action of this compound.

Bacterial_Resistance_Mechanisms cluster_resistance Mechanisms of Resistance to Antofloxacin Target_Mutation Target Site Mutation (gyrA, parC) Bacterial_Cell Bacterial Cell Target_Mutation->Bacterial_Cell Reduces drug binding Efflux_Pump Increased Efflux Pump Activity Antofloxacin Antofloxacin Efflux_Pump->Antofloxacin Expels drug Plasmid_Resistance Plasmid-Mediated Resistance (qnr) Plasmid_Resistance->Bacterial_Cell Protects target Antofloxacin->Bacterial_Cell Enters

Caption: Primary mechanisms of bacterial resistance to Antofloxacin.

Experimental_Workflow_Synergy Start Start: Resistant Strain MIC_Determination Determine MIC of Antofloxacin and Combination Agent Start->MIC_Determination Checkerboard_Assay Perform Checkerboard Assay MIC_Determination->Checkerboard_Assay Calculate_FIC Calculate FIC Index Checkerboard_Assay->Calculate_FIC Interpret_Results Interpret Results: Synergy, Additive, or Antagonism Calculate_FIC->Interpret_Results

Caption: Experimental workflow for synergy testing.

References

Technical Support Center: Enhancing Antofloxacin Hydrochloride Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the improvement of oral bioavailability for Antofloxacin hydrochloride formulations.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary challenges to the oral bioavailability of this compound?

This compound, like many fluoroquinolones, faces bioavailability challenges primarily due to its low aqueous solubility.[1][2] Although it is generally well-absorbed orally, its solubility can be a rate-limiting step for dissolution in the gastrointestinal (GI) tract, which is essential for absorption into the bloodstream.[1][3] Factors such as pH-dependent solubility and potential for precipitation in the higher pH environment of the intestine can impact the extent of drug absorption.[4]

Q2: What are the key physicochemical properties of this compound to consider during formulation?

Key properties include its molecular weight, pKa, and solubility in various media. As a hydrochloride salt, its solubility is higher in acidic environments and decreases as the pH increases.[5] Understanding these properties is critical for selecting an appropriate formulation strategy.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₂₂ClFN₄O₄MedKoo Biosciences
Molecular Weight412.85 g/mol MedKoo Biosciences
FormHydrochloride Salt[5]
Solubility ProfilepH-dependent; more soluble in acidic pH.[5]

Q3: What are the most promising formulation strategies to enhance the bioavailability of this compound?

Amorphous solid dispersions (ASDs) are a highly effective strategy for improving the solubility and dissolution rate of poorly water-soluble drugs like this compound.[6][7] This technique involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, which prevents crystallization and enhances wettability and surface area.[6] Common polymers used for this purpose include Polyvinylpyrrolidone (PVP K30) and Eudragit® series polymers.[6][7][8]

Section 2: Troubleshooting Guide for Formulation Development

This guide addresses common issues encountered during the development of this compound solid dispersion formulations.

Issue 1: Low Drug Loading Efficiency in the Solid Dispersion

  • Possible Cause: Poor miscibility between this compound and the selected polymer carrier.

  • Troubleshooting Steps:

    • Screen Different Polymers: Test a range of polymers with varying polarities and hydrogen bonding capacities (e.g., PVP K30, Eudragit E100, HPMC).

    • Optimize Drug-to-Polymer Ratio: Experiment with different weight ratios (e.g., 1:1, 1:3, 1:5). A higher proportion of the polymer may be necessary to fully incorporate the drug in an amorphous state.[8]

    • Select an Appropriate Solvent System: Ensure the chosen solvent (e.g., ethanol, methanol, or a co-solvent system) can fully dissolve both the drug and the polymer to create a homogenous solution before solvent evaporation.[9]

Issue 2: Inconsistent or Slow Dissolution Profiles

  • Possible Cause: Incomplete conversion of the drug to its amorphous state, or recrystallization during storage.

  • Troubleshooting Steps:

    • Confirm Amorphous State: Use analytical techniques like Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to confirm the absence of crystalline drug in the final solid dispersion. The absence of sharp peaks corresponding to the crystalline drug in PXRD patterns indicates a successful amorphous conversion.[10]

    • Optimize the Preparation Method: For the solvent evaporation method, ensure rapid and complete solvent removal to prevent drug molecules from re-crystallizing. Using a rotary evaporator or spray dryer can be more effective than ambient evaporation.[6]

    • Assess Physical Stability: Store the solid dispersion under controlled temperature and humidity conditions and re-analyze using PXRD and DSC after a set period to check for any signs of recrystallization.

Issue 3: Poor In Vitro-In Vivo Correlation (IVIVC)

  • Possible Cause: The dissolution medium does not accurately mimic the conditions of the gastrointestinal tract.

  • Troubleshooting Steps:

    • Use Biorelevant Dissolution Media: Perform dissolution testing in media that simulate gastric and intestinal fluids (e.g., Simulated Gastric Fluid (SGF) and Fasted State Simulated Intestinal Fluid (FaSSIF)).[11]

    • Evaluate for Supersaturation and Precipitation: Formulations like solid dispersions can generate supersaturated solutions in the GI tract. It's important to monitor for potential precipitation over time, as this will reduce the amount of drug available for absorption.

    • Consider Permeability: Antofloxacin is generally well-absorbed, but factors like efflux transporters (e.g., P-glycoprotein) in the intestinal wall can limit absorption.[4][12] If solubility is significantly improved but bioavailability remains low, permeability issues should be investigated.

Section 3: Key Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Materials: this compound, Polyvinylpyrrolidone (PVP K30), Ethanol (95%).

  • Procedure:

    • Accurately weigh this compound and PVP K30 in a 1:5 weight ratio.[8]

    • Dissolve the PVP K30 completely in a suitable volume of ethanol in a beaker with magnetic stirring.

    • Gradually add the this compound to the polymer solution and continue stirring until a clear, homogenous solution is obtained.

    • Transfer the solution to a rotary evaporator.

    • Evaporate the solvent under reduced pressure at 45°C until a solid film is formed on the flask wall.[13]

    • Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.[14]

    • Gently scrape the dried solid dispersion, pulverize it using a mortar and pestle, and pass it through a 60-mesh sieve to obtain a fine powder.[13]

    • Store the resulting powder in a desiccator until further analysis.

Protocol 2: In Vitro Dissolution Testing

  • Apparatus: USP Dissolution Apparatus II (Paddle Method).

  • Dissolution Medium: 900 mL of 0.1 N HCl (to simulate gastric fluid) or phosphate buffer pH 6.8 (to simulate intestinal fluid).

  • Procedure:

    • Set the paddle speed to 100 rpm and maintain the temperature of the dissolution medium at 37 ± 0.5°C.[11]

    • Add a quantity of the this compound solid dispersion equivalent to a 100 mg dose to each dissolution vessel.

    • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).

    • Immediately replace each withdrawn sample with an equal volume of fresh, pre-warmed dissolution medium.

    • Filter the samples and analyze the concentration of this compound using a validated HPLC method.

    • Compare the dissolution profile to that of the pure (unformulated) this compound.

Protocol 3: In Vivo Pharmacokinetic Study in a Rat Model

  • Animals: Male Sprague-Dawley rats (200-250 g).

  • Formulations:

    • Test Group: this compound solid dispersion (prepared as in Protocol 1), suspended in 0.5% carboxymethyl cellulose (CMC) solution.

    • Control Group: Pure this compound, suspended in 0.5% CMC solution.

  • Procedure:

    • Fast the rats overnight (approximately 12 hours) before drug administration, with free access to water.

    • Administer the formulations via oral gavage at a dose equivalent to 7.5 mg/kg of Antofloxacin.[15]

    • Collect blood samples (approx. 0.3 mL) from the tail vein into heparinized tubes at pre-dose (0) and various post-dose time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma samples for Antofloxacin concentration using a validated HPLC method.[15][16]

    • Calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the concentration-time curve).

Section 4: Comparative Data

Table 2: Hypothetical Dissolution Profile Comparison

This table illustrates the expected improvement in dissolution for a solid dispersion formulation compared to the pure drug.

Time (minutes)% Drug Dissolved (Pure Drug)% Drug Dissolved (Solid Dispersion 1:5)
515%60%
1530%85%
3045%98%
6055%>99%

Table 3: Expected Pharmacokinetic Parameters in Rats

This table shows the anticipated enhancement in bioavailability, reflected by an increased Cmax and AUC for the solid dispersion formulation.

ParameterPure Antofloxacin HClAntofloxacin HCl Solid DispersionFold Increase
Cmax (ng/mL) ~800~1500~1.9x
Tmax (h) 1.00.5-
AUC₀₋₂₄ (ng·h/mL) ~5000~9500~1.9x

Note: The data in Tables 2 and 3 are illustrative and based on typical results for solid dispersion formulations of poorly soluble drugs. Actual results may vary. A study on renally impaired rats showed an AUC of 509.84 µg·min/mL (approximately 8497 ng·h/mL) for an intravenous dose, providing a reference for systemic exposure.[15]

Section 5: Visual Guides

Bioavailability_Enhancement_Workflow cluster_0 Phase 1: Pre-formulation cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Testing cluster_3 Phase 4: In Vivo Evaluation P1 Characterize API (Solubility, Permeability) P2 Select Formulation Strategy (e.g., Solid Dispersion) P1->P2 F1 Screen Polymers & Ratios (PVP K30, Eudragit) P2->F1 F2 Optimize Preparation Method (Solvent Evaporation) F1->F2 F3 Characterize Formulation (PXRD, DSC) F2->F3 T1 Perform Dissolution Studies (pH 1.2, 6.8) F3->T1 T2 Assess Physical Stability T1->T2 V1 Conduct Pharmacokinetic Study (Rat Model) T2->V1 V2 Calculate Bioavailability (AUC, Cmax) V1->V2

Caption: Workflow for Bioavailability Enhancement of Antofloxacin HCl.

Oral_Absorption_Factors cluster_0 Formulation Factors cluster_1 Physiological Factors cluster_2 Outcome Sol Solubility/ Dissolution Rate Absorp Drug Absorption Sol->Absorp Stab Stability in GI Tract Stab->Absorp Disp Amorphous Solid Dispersion Disp->Sol Disp->Stab GI_pH Gastrointestinal pH GI_pH->Sol Perm Membrane Permeability Perm->Absorp Trans Efflux Transporters (e.g., P-gp) Absorp->Trans Limits Bio Oral Bioavailability Absorp->Bio

Caption: Key Factors Influencing Oral Bioavailability.

References

Technical Support Center: Antofloxacin Hydrochloride Off-Target Effects in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of Antofloxacin hydrochloride in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a fluoroquinolone antibiotic that primarily targets bacterial DNA gyrase (topoisomerase II) and topoisomerase IV.[1] By inhibiting these enzymes, it disrupts bacterial DNA replication, transcription, and repair, leading to bacterial cell death.[1]

Q2: What are the potential off-target effects of this compound in mammalian cell culture?

While this compound is designed to target bacterial enzymes, like other fluoroquinolones, it can exhibit off-target effects in mammalian cells. The primary concerns are:

  • Mitochondrial Toxicity: Fluoroquinolones can affect mitochondrial function due to the evolutionary similarities between mitochondria and bacteria.[2][3] This can manifest as impaired energy metabolism and is a significant consideration in eukaryotic cell studies.[4][5][6]

  • Induction of Reactive Oxygen Species (ROS): Treatment with fluoroquinolones has been shown to increase the production of ROS in mammalian cells, leading to oxidative stress and potential damage to cellular components like DNA, lipids, and proteins.[2][7][8]

  • Inhibition of Eukaryotic Topoisomerases: At high concentrations, fluoroquinolones can inhibit mammalian topoisomerase II, which is essential for DNA replication and cell division.[9][10]

Q3: At what concentration should I use this compound in my cell culture experiments to minimize off-target effects?

The optimal concentration of this compound will vary depending on the cell type and the specific experimental goals. It is crucial to determine the minimum inhibitory concentration (MIC) for the bacteria you are targeting and the 50% cytotoxic concentration (CC50) for your mammalian cell line. A good starting point for minimizing off-target effects is to use a concentration that is effective against the target bacteria while being well below the CC50 of the eukaryotic cells. A dose-response experiment, or a "kill curve," is highly recommended to determine the optimal concentration for your specific cell line.[11][12][][14]

Q4: How can I detect off-target mitochondrial effects in my cell culture?

Several assays can be used to assess mitochondrial function, including:

  • MTT or XTT assays: These colorimetric assays measure metabolic activity, which can be an indicator of mitochondrial health.

  • Mitochondrial Membrane Potential (MMP) assays: Using fluorescent dyes like JC-1 or TMRM, you can measure changes in the mitochondrial membrane potential, a key indicator of mitochondrial function.[15][16]

  • Oxygen Consumption Rate (OCR) measurement: This provides a direct measure of mitochondrial respiration.[15]

Q5: How can I measure the induction of Reactive Oxygen Species (ROS) in my experiments?

ROS levels can be quantified using various fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes fluorescent upon oxidation by ROS.[12] The fluorescence intensity can be measured using a fluorescence microplate reader, flow cytometer, or fluorescence microscope.

Troubleshooting Guides

Issue 1: I'm observing unexpected cytotoxicity or reduced cell proliferation in my cell culture treated with this compound.

Possible Cause Troubleshooting Steps
Concentration is too high Perform a dose-response experiment (kill curve) to determine the CC50 for your specific cell line. Use the lowest effective concentration that achieves the desired antibacterial effect while minimizing cytotoxicity.[11][12][][14]
Cell line is particularly sensitive Some cell lines are inherently more sensitive to certain compounds. Consider using a more resistant cell line if appropriate for your experimental model.
Prolonged exposure Reduce the duration of exposure to this compound to the minimum time required to achieve the experimental goal.
Cumulative off-target effects Assess for markers of mitochondrial dysfunction and oxidative stress (see FAQs 4 & 5) to understand the underlying cause of cytotoxicity.

Issue 2: My experimental results are inconsistent or not reproducible when using this compound.

Possible Cause Troubleshooting Steps
Subtle off-target effects Even at non-toxic concentrations, this compound could be altering cell signaling pathways.[17][18] Investigate key signaling pathways relevant to your research to see if they are affected.
Induction of stress responses The presence of the antibiotic may be inducing cellular stress responses that interfere with your experimental readouts. Consider including appropriate controls to account for these effects.
Variability in drug preparation Ensure consistent preparation of this compound stock solutions and working concentrations.

Quantitative Data Summary

Table 1: Example Cytotoxicity (CC50) of Fluoroquinolones in Mammalian Cell Lines

FluoroquinoloneCell LineExposure Time (hours)CC50 (µg/mL)Reference
Antofloxacin HCl [Researcher to determine][Researcher to determine][Researcher to determine]N/A
CiprofloxacinPHO4860 - 80[4]
MoxifloxacinPHO4860 - 80[4]
CiprofloxacinV79Not Specified>516 µM[9]
LomefloxacinV79Not Specified>258 µM[9]

PHO: Primary Human Osteoblasts; V79: Chinese Hamster Lung Fibroblasts.

Table 2: Clinically Relevant Plasma Concentrations of this compound

This data can help in selecting in vitro concentrations that are physiologically relevant.

Administration RouteDoseCmax (mg/L)Cmin (mg/L)Reference
Oral (single dose)200 mg1.89 ± 0.65N/A[15]
Oral (multiple doses)400 mg loading, then 200 mg/day2.52 ± 0.380.73 ± 0.18[15]
Intravenous (multiple doses)300 mg/day3.81 ± 0.660.85 ± 0.19[19]

Experimental Protocols

Protocol 1: Determining the 50% Cytotoxic Concentration (CC50) using MTT Assay

Objective: To determine the concentration of this compound that reduces the viability of a mammalian cell line by 50%.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare a serial dilution of this compound in complete culture medium. A suggested starting range based on other fluoroquinolones is 1-500 µg/mL.

  • Remove the medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same solvent concentration used for the drug) and a no-treatment control.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.

  • Solubilize the formazan crystals with DMSO.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the no-treatment control and plot the results to determine the CC50 value.

Protocol 2: Measurement of Mitochondrial Membrane Potential (MMP) using JC-1

Objective: To assess changes in mitochondrial membrane potential in response to this compound treatment.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • JC-1 dye

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Seed cells in a suitable format (e.g., 96-well plate for plate reader, 6-well plate for flow cytometry).

  • Treat cells with the desired concentrations of this compound for the chosen duration. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • Remove the treatment medium and incubate the cells with JC-1 dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Measure the fluorescence. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low MMP, JC-1 remains as monomers and fluoresces green.

  • Analyze the ratio of red to green fluorescence to determine the change in MMP.

Protocol 3: Quantification of Intracellular Reactive Oxygen Species (ROS)

Objective: To measure the generation of ROS in cells treated with this compound.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)

  • Fluorescence microplate reader, flow cytometer, or fluorescence microscope

Procedure:

  • Seed cells and treat with this compound as described in the previous protocols. Include a positive control for ROS induction (e.g., H₂O₂).

  • Incubate the cells with DCFH-DA solution according to the manufacturer's protocol. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH, which is then oxidized by ROS to the highly fluorescent DCF.

  • Wash the cells to remove excess probe.

  • Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).

  • An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Visualizations

Signaling_Pathway_of_Fluoroquinolone_Off_Target_Effects cluster_extracellular Extracellular cluster_cell Mammalian Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Antofloxacin_hydrochloride Antofloxacin hydrochloride Mitochondrial_Topoisomerase_II Mitochondrial Topoisomerase II Antofloxacin_hydrochloride->Mitochondrial_Topoisomerase_II Inhibits Nuclear_Topoisomerase_II Nuclear Topoisomerase II Antofloxacin_hydrochloride->Nuclear_Topoisomerase_II Inhibits (High Conc.) ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Mitochondrial_Function Mitochondrial Function Mitochondrial_Topoisomerase_II->Mitochondrial_Function Impacts Mitochondrial_Function->ROS Increases ATP_Production ATP Production Mitochondrial_Function->ATP_Production Decreases DNA_Replication DNA Replication Nuclear_Topoisomerase_II->DNA_Replication Inhibits

Caption: Potential off-target signaling pathways of this compound in mammalian cells.

Experimental_Workflow A 1. Cell Seeding B 2. Treatment with This compound (Dose-Response) A->B C 3. Incubation (24, 48, 72 hours) B->C D 4. Assess Off-Target Effects C->D E Cytotoxicity Assay (MTT) D->E Viability F Mitochondrial Membrane Potential Assay (JC-1) D->F Mitochondrial Health G ROS Production Assay (DCFH-DA) D->G Oxidative Stress H 5. Data Analysis and Determination of Optimal Concentration E->H F->H G->H

Caption: Workflow for assessing this compound off-target effects.

Troubleshooting_Logic Start Unexpected Cytotoxicity or Reduced Proliferation Concentration Is the concentration optimized for this cell line? Start->Concentration KillCurve Perform a Kill Curve (Dose-Response Assay) Concentration->KillCurve No Mechanism Investigate Underlying Mechanism Concentration->Mechanism Yes ReduceConc Use Lower, Optimized Concentration KillCurve->ReduceConc MitoROS Assess Mitochondrial Function and ROS Production Mechanism->MitoROS ConsiderAlternatives Consider Reducing Exposure Time or Using an Alternative Antibiotic MitoROS->ConsiderAlternatives

Caption: Troubleshooting logic for unexpected cytotoxicity with this compound.

References

Technical Support Center: Analytical Method Validation for Antofloxacin Hydrochloride Quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analytical method validation of Antofloxacin hydrochloride quantification. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the analysis of this compound using High-Performance Liquid Chromatography (HPLC).

Question Possible Causes Troubleshooting Steps
Why am I seeing peak tailing for the this compound peak? - Interaction with active silanol groups on the column. - Incorrect mobile phase pH. - Column overload.- Use a high-purity, end-capped C18 column. - Adjust the mobile phase pH to be 2-3 units below the pKa of this compound to ensure it is in a single ionic form. - Reduce the injection volume or the concentration of the sample.
My retention times for this compound are drifting. - Poor column equilibration. - Changes in mobile phase composition. - Fluctuations in column temperature. - Inconsistent flow rate.- Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase.[1] - Prepare fresh mobile phase daily and ensure it is properly degassed.[1] - Use a column oven to maintain a consistent temperature.[1] - Check the pump for leaks and ensure the flow rate is stable.[1]
I am observing a noisy baseline in my chromatogram. - Air bubbles in the system. - Contaminated mobile phase or detector cell. - Detector lamp nearing the end of its life.- Degas the mobile phase thoroughly.[1] - Flush the system with a strong solvent like methanol or isopropanol.[1] - Clean the detector cell according to the manufacturer's instructions. - Replace the detector lamp if necessary.[1]
Why are my peak areas for this compound inconsistent? - Leaks in the system. - Inconsistent injection volume. - Sample instability in the autosampler.- Check all fittings for leaks, especially between the injector and the column. - Ensure the injection loop is completely filled for each injection. - Verify the stability of this compound in the sample solvent over the analysis time.
I am not achieving good resolution between Antofloxacin and its degradation products. - Inappropriate mobile phase composition. - Suboptimal column chemistry. - Inadequate flow rate.- Optimize the mobile phase by adjusting the organic-to-aqueous ratio or the pH. - Try a different column with a different stationary phase (e.g., phenyl-hexyl instead of C18). - Lower the flow rate to increase the interaction time with the stationary phase.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the validation of analytical methods for this compound quantification.

Q1: What are the key parameters to validate for an HPLC method for this compound quantification?

According to ICH guidelines, the key validation parameters for a quantitative impurity assay include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2][3]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[2]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q2: How do I perform a forced degradation study for this compound?

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[4][5] The drug substance should be subjected to stress conditions to produce degradation products. Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 2 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 2 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heating at 105°C for 24 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for an extended period.

The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[6]

Q3: What are typical acceptance criteria for the validation parameters?

The following table summarizes typical acceptance criteria for the validation of an analytical method for this compound quantification.

Validation Parameter Acceptance Criteria
Specificity The peak for this compound should be free from interference from degradation products and placebo components. Peak purity should be demonstrated using a photodiode array (PDA) detector.
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) Repeatability (Intra-day): ≤ 2.0% Intermediate Precision (Inter-day): ≤ 2.0%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10
Limit of Detection (LOD) Signal-to-Noise Ratio ≥ 3[7]
Robustness The %RSD of the results from the modified conditions compared to the normal conditions should be ≤ 2.0%.

Experimental Protocols

Detailed methodologies for key validation experiments are provided below.

Protocol 1: Specificity (Forced Degradation)

Objective: To demonstrate that the analytical method can accurately and specifically quantify this compound in the presence of its degradation products.

Methodology:

  • Prepare separate solutions of this compound.

  • Subject each solution to one of the following stress conditions:

    • Acidic: Add 1 mL of 1 M HCl and heat at 80°C for 4 hours.

    • Alkaline: Add 1 mL of 1 M NaOH and heat at 80°C for 4 hours.

    • Oxidative: Add 1 mL of 30% H₂O₂ and store at room temperature for 24 hours.

    • Thermal: Heat the solid drug at 105°C for 48 hours.

    • Photolytic: Expose a solution to UV light (254 nm) for 48 hours.

  • Neutralize the acidic and alkaline samples.

  • Dilute all samples to a suitable concentration with the mobile phase.

  • Inject the samples into the HPLC system.

  • Analyze the chromatograms for the resolution between the this compound peak and any degradation product peaks. Use a PDA detector to assess peak purity.

Protocol 2: Linearity

Objective: To establish the linear relationship between the concentration of this compound and the detector response.

Methodology:

  • Prepare a stock solution of this compound reference standard.

  • From the stock solution, prepare a series of at least five calibration standards at different concentrations, typically ranging from 50% to 150% of the expected sample concentration.

  • Inject each calibration standard in triplicate.

  • Plot a graph of the mean peak area versus the concentration.

  • Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.

Protocol 3: Accuracy (% Recovery)

Objective: To determine the closeness of the measured value to the true value.

Methodology:

  • Prepare a placebo solution.

  • Spike the placebo solution with known amounts of this compound at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples using the analytical method.

  • Calculate the percentage recovery for each sample using the formula: % Recovery = (Measured Concentration / Spiked Concentration) * 100

Protocol 4: Precision (Repeatability and Intermediate Precision)

Objective: To assess the degree of scatter between a series of measurements.

Methodology:

  • Repeatability (Intra-day Precision):

    • Prepare six independent samples of this compound at 100% of the test concentration.

    • Analyze the samples on the same day, with the same analyst, and on the same instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) of the results.

  • Intermediate Precision (Inter-day Precision):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the %RSD for the combined results from both days.

Visualizations

The following diagrams illustrate key workflows in the analytical method validation process.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters A Weigh Antofloxacin HCl B Dissolve in Diluent A->B C Prepare Stock Solution B->C D Prepare Working Solutions C->D E Inject into HPLC D->E F Chromatographic Separation E->F G UV Detection F->G H Data Acquisition G->H I Specificity H->I J Linearity H->J K Accuracy H->K L Precision H->L M Robustness H->M forced_degradation_workflow cluster_stress Stress Conditions cluster_analysis Analysis of Stressed Samples A Antofloxacin HCl Solution B Acid Hydrolysis A->B C Base Hydrolysis A->C D Oxidation A->D E Thermal A->E F Photolytic A->F G Neutralize/Dilute B->G C->G D->G E->G F->G H Inject into HPLC G->H I Assess Peak Purity and Resolution H->I J Identify Degradation Products I->J

References

Validation & Comparative

A Comparative In Vitro Efficacy Analysis of Antofloxacin Hydrochloride and Levofloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antofloxacin hydrochloride and levofloxacin are both synthetic chemotherapeutic agents belonging to the fluoroquinolone class of antibiotics. They are widely utilized in clinical practice for the treatment of a variety of bacterial infections. This guide provides an objective comparison of their in vitro efficacy, supported by experimental data, to assist researchers, scientists, and drug development professionals in their understanding and potential applications of these compounds.

Mechanism of Action

Both antofloxacin and levofloxacin exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[1] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. DNA gyrase introduces negative supercoils into DNA, a process necessary to relieve torsional stress during replication and transcription.[1] Topoisomerase IV is involved in the separation of interlinked daughter DNA molecules following replication.[1] By inhibiting these enzymes, both drugs disrupt essential cellular processes, leading to bacterial cell death.

Fluoroquinolone_Mechanism_of_Action Mechanism of Action of Fluoroquinolones Fluoroquinolones Fluoroquinolones DNA_Gyrase DNA_Gyrase Fluoroquinolones->DNA_Gyrase inhibits Topoisomerase_IV Topoisomerase_IV Fluoroquinolones->Topoisomerase_IV inhibits DNA_Replication_Transcription DNA_Replication_Transcription DNA_Gyrase->DNA_Replication_Transcription enables Chromosome_Segregation Chromosome_Segregation Topoisomerase_IV->Chromosome_Segregation enables Bacterial_Cell_Death Bacterial_Cell_Death DNA_Replication_Transcription->Bacterial_Cell_Death disruption leads to Chromosome_Segregation->Bacterial_Cell_Death disruption leads to

Caption: Mechanism of action of fluoroquinolones.

In Vitro Efficacy: A Comparative Analysis

The in vitro potency of an antimicrobial agent is primarily assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available comparative data for antofloxacin and levofloxacin against a range of clinically relevant bacterial pathogens.

Gram-Positive Bacteria

A study comparing the in vitro activity of antofloxacin and levofloxacin against clinical isolates of Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA) and Streptococcus pneumoniae demonstrated comparable efficacy. The MICs of antofloxacin were noted to be similar to those of levofloxacin for these pathogens.

OrganismAntibioticMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
Staphylococcus aureus Antofloxacin0.03 - 0.5-0.5 - 1
Levofloxacin0.03 - 0.5--
Streptococcus pneumoniae Antofloxacin0.03 - 0.5-2.0
Levofloxacin0.03 - 0.5--
  • Data for Antofloxacin against S. aureus and S. pneumoniae is derived from a study by an unspecified author, which also notes that elevated MICs to antofloxacin were mirrored by a similar increase in MICs to levofloxacin.[2] MIC₉₀ values for antofloxacin are from a separate source.[3]

  • Further research is needed for a direct comparison of MIC₅₀ and MIC₉₀ values from a single study.

Gram-Negative Bacteria

Direct comparative studies on the in vitro efficacy of antofloxacin and levofloxacin against a broad range of Gram-negative bacteria are limited. However, data from separate studies provide insights into their respective activities.

A study on the in vivo efficacy of antofloxacin against Klebsiella pneumoniae reported MICs for both antofloxacin and levofloxacin against several clinical isolates, indicating comparable potency.[3] Another study provided MICs for antofloxacin against various Escherichia coli isolates.[4] For levofloxacin, extensive data is available on its activity against a wide array of Gram-negative pathogens.

OrganismAntibioticMIC Range (mg/L)MIC₅₀ (mg/L)MIC₉₀ (mg/L)
Klebsiella pneumoniae Antofloxacin0.03 - 0.250.0630.5
Levofloxacin0.03 - 0.25--
Escherichia coli Antofloxacin0.063 - 2-2
Levofloxacin---
Pseudomonas aeruginosa Antofloxacin---
Levofloxacin-0.5>4
  • Data for K. pneumoniae is from a study that found the levofloxacin MIC to be comparable to the antofloxacin MIC for the same isolates.[3] MIC₅₀ and MIC₉₀ for antofloxacin against K. pneumoniae are from an unpublished source mentioned in the same study.

  • Data for E. coli against antofloxacin is from a separate study.[4] The MIC₉₀ for antofloxacin against E. coli is from another source.[3]

  • Data for levofloxacin against P. aeruginosa is from a surveillance study.[5]

Time-Kill Kinetics

Time-kill curve analysis provides valuable information on the pharmacodynamics of an antimicrobial agent, illustrating the rate and extent of bacterial killing over time. While directly comparative time-kill studies for antofloxacin and levofloxacin are not widely available, individual studies on levofloxacin demonstrate its bactericidal activity against various pathogens.

For instance, time-kill studies have shown that levofloxacin is rapidly bactericidal against members of the Enterobacteriaceae family, achieving a 3 log₁₀ reduction in bacterial viability within 1.5 hours.[6] Against Staphylococcus aureus, the killing is slower, with a 3 log₁₀ decrease observed between 4 to 6 hours.[6] For Streptococcus pneumoniae, levofloxacin has been shown to be bactericidal at concentrations of two and four times its MIC.[7]

Further research is required to conduct head-to-head time-kill curve analyses to directly compare the bactericidal kinetics of antofloxacin and levofloxacin.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

MIC_Workflow Broth Microdilution MIC Assay Workflow Start Start Prepare_Antimicrobial_Dilutions Prepare serial two-fold dilutions of antimicrobial agent in broth Start->Prepare_Antimicrobial_Dilutions Standardize_Inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) Prepare_Antimicrobial_Dilutions->Standardize_Inoculum Inoculate_Plate Inoculate microtiter plate wells with bacterial suspension Standardize_Inoculum->Inoculate_Plate Incubate_Plate Incubate at 35-37°C for 16-20 hours Inoculate_Plate->Incubate_Plate Read_Results Determine MIC as the lowest concentration with no visible growth Incubate_Plate->Read_Results End End Read_Results->End

References

Comparative Analysis of Antofloxacin Hydrochloride and Ciprofloxacin MICs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of the Minimum Inhibitory Concentrations (MICs) of antofloxacin hydrochloride and ciprofloxacin, two prominent fluoroquinolone antibiotics. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in antimicrobial research and development. This document summarizes available in vitro data, details experimental methodologies for MIC determination, and visualizes the common mechanism of action.

Mechanism of Action: Targeting Bacterial DNA Replication

Both antofloxacin and ciprofloxacin are broad-spectrum bactericidal agents belonging to the fluoroquinolone class. Their primary mechanism of action involves the inhibition of two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][2][3][4] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.

  • Inhibition of DNA Gyrase: In many Gram-negative bacteria, DNA gyrase is the primary target. By inhibiting this enzyme, fluoroquinolones prevent the negative supercoiling of DNA, which is necessary to relieve torsional stress during DNA replication and transcription.[1][4]

  • Inhibition of Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is crucial for the separation of interlinked daughter DNA molecules following replication. Inhibition of topoisomerase IV leads to an inability of the bacterial chromosomes to segregate, thus halting cell division.[1][4]

The dual targeting of both enzymes contributes to the potent bactericidal activity of these antibiotics and can reduce the likelihood of the development of bacterial resistance.[1][4]

G cluster_drug Fluoroquinolones cluster_target Bacterial Enzymes cluster_process Cellular Processes cluster_outcome Result Antofloxacin Antofloxacin Hydrochloride DNAGyrase DNA Gyrase (Topoisomerase II) Antofloxacin->DNAGyrase inhibits TopoIV Topoisomerase IV Antofloxacin->TopoIV inhibits Ciprofloxacin Ciprofloxacin Ciprofloxacin->DNAGyrase inhibits Ciprofloxacin->TopoIV inhibits DNAReplication DNA Replication & Transcription DNAGyrase->DNAReplication enables CellDivision Cell Division TopoIV->CellDivision enables CellDeath Bacterial Cell Death DNAReplication->CellDeath inhibition leads to CellDivision->CellDeath inhibition leads to

Figure 1. Mechanism of action of Antofloxacin and Ciprofloxacin.

Comparative In Vitro Activity: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the available MIC data for this compound and ciprofloxacin against a range of Gram-positive and Gram-negative bacteria. It is important to note that the presented data is a compilation from various studies and not from a single head-to-head comparative study. Therefore, direct comparisons should be made with caution as experimental conditions may have varied between studies. The MIC₅₀ and MIC₉₀ values represent the concentrations at which 50% and 90% of the tested isolates were inhibited, respectively.

Bacterial SpeciesDrugMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureusAntofloxacin--
Ciprofloxacin0.320.59
Streptococcus pneumoniaeAntofloxacin--
Ciprofloxacin1.02.0
Gram-Negative Bacteria
Escherichia coliAntofloxacin--
Ciprofloxacin≤0.06 - 0.251.0 - >8
Klebsiella pneumoniaeAntofloxacin0.0630.5
Ciprofloxacin0.047≥32
Pseudomonas aeruginosaAntofloxacin--
Ciprofloxacin0.5 - 2≥32

Data for Antofloxacin against K. pneumoniae is from a study on a neutropenic murine lung infection model. Ciprofloxacin data is compiled from multiple surveillance studies.

Experimental Protocols for MIC Determination

The Minimum Inhibitory Concentration (MIC) of an antimicrobial agent is the lowest concentration that prevents the visible growth of a microorganism in vitro.[5] The two most common methods for determining MICs are the broth microdilution and agar dilution methods.

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antibiotic.[5]

G start Start prep_antibiotic Prepare Serial Dilutions of Antibiotic in Microtiter Plate start->prep_antibiotic inoculate Inoculate Microtiter Plate with Bacteria prep_antibiotic->inoculate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35-37°C for 16-20h inoculate->incubate read_results Read Results: Observe for Turbidity incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End determine_mic->end

Figure 2. Workflow for Broth Microdilution MIC Testing.

Procedure:

  • Preparation of Antibiotic Dilutions: A serial two-fold dilution of the antibiotic is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This suspension is then further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the wells.

  • Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included.

  • Incubation: The inoculated microtiter plate is incubated at a temperature and duration appropriate for the test organism, typically 35-37°C for 16-20 hours.

  • Interpretation: After incubation, the plate is examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which there is no visible growth.

Agar Dilution Method

The agar dilution method is considered a reference method for MIC determination and is particularly useful for testing a large number of isolates simultaneously.

Procedure:

  • Preparation of Antibiotic-Containing Agar Plates: A series of agar plates (e.g., Mueller-Hinton agar) are prepared, each containing a different concentration of the antibiotic. This is achieved by adding the appropriate amount of the antibiotic stock solution to the molten agar before it solidifies. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: A standardized bacterial suspension is prepared as described for the broth microdilution method.

  • Inoculation: A standardized volume of the bacterial suspension is spotted onto the surface of each agar plate, including the control plate. Multiple isolates can be tested on the same set of plates.

  • Incubation: The inoculated plates are incubated under appropriate conditions, typically at 35-37°C for 16-20 hours.

  • Interpretation: After incubation, the plates are examined for bacterial growth at the inoculation spots. The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the organism.

References

A Comparative Efficacy Analysis: Antofloxacin Hydrochloride versus Moxifloxacin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Antofloxacin hydrochloride and moxifloxacin, two fluoroquinolone antibiotics. The information is compiled from preclinical and clinical studies to assist researchers and drug development professionals in understanding the therapeutic potential and characteristics of these antimicrobial agents.

Mechanism of Action

Both this compound and moxifloxacin are fluoroquinolone antibiotics that exert their bactericidal effects by inhibiting essential bacterial enzymes involved in DNA replication.[1][2][3][4][5] Specifically, they target DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3][4][5] Inhibition of these enzymes leads to the disruption of DNA supercoiling, replication, and segregation, ultimately resulting in bacterial cell death.[1][2][3][4][5]

Fluoroquinolone Mechanism of Action cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Fluoroquinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Fluoroquinolone->Topoisomerase_IV Inhibits DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Required for Topoisomerase_IV->DNA_Replication Required for Cell_Death Bacterial Cell Death

Caption: Mechanism of action of fluoroquinolones.

Pharmacokinetic Properties

A summary of the key pharmacokinetic parameters for this compound and moxifloxacin is presented below.

ParameterThis compoundMoxifloxacin
Bioavailability Well absorbed orally[2]~90% (oral)[3][6]
Protein Binding -~50%[3]
Half-life (t½) ~20 hours[7]11.5 - 15.6 hours[3][4]
Metabolism Primarily metabolized in the liver[2]Metabolized via glucuronide and sulphate conjugation; Cytochrome P450 system not involved[3][4]
Excretion Primarily through the kidneys[2]Approximately 20% unchanged in urine and 25% in feces[3][4]

In Vitro Antibacterial Activity

While direct comparative in vitro studies are limited, this section summarizes the activity of each agent against key respiratory pathogens based on available data.

Table 2: In Vitro Activity (Minimum Inhibitory Concentration, MIC) Against Key Respiratory Pathogens

PathogenThis compound MIC (mg/L)Moxifloxacin MIC (mg/L)
Streptococcus pneumoniaeMIC range: 0.03 - 0.5[8]MIC90: 0.25[9][10]
Staphylococcus aureusMIC range: 0.03 - 0.5[8]MIC90 (MSSA): 0.06[9] MIC90 (MRSA): 4[9]
Haemophilus influenzaeData not availableMIC90: 0.06[9]
Moraxella catarrhalisData not availableMIC90: 0.12[9]
Klebsiella pneumoniaeMIC90: 0.5 (unpublished data cited in a study)[11]MIC90: 0.84[12]

Clinical Efficacy

This compound

This compound has been approved in China for the treatment of acute bacterial exacerbation of chronic bronchitis (AECB).[11]

A randomized, double-blind, multicenter Phase II clinical trial in China compared the efficacy of this compound with levofloxacin for the treatment of AECB and acute pyelonephritis.[13]

  • Study Design: Patients with AECB received either this compound (400 mg loading dose, then 200 mg daily) or levofloxacin (200 mg twice daily) for 7-14 days.[13]

  • Results for AECB:

    • The clinical effectiveness rates were 90.3% for the Antofloxacin group and 87.7% for the levofloxacin group.[13]

    • The overall bacterial eradication rates were 95.9% for the Antofloxacin group and 92.4% for the levofloxacin group.[13]

    • No statistically significant differences in efficacy were observed between the two treatment groups (p > 0.05).[13]

Moxifloxacin

Moxifloxacin is a well-established fluoroquinolone with proven efficacy in treating a range of respiratory tract infections.[6][14][15]

  • Community-Acquired Pneumonia (CAP): Clinical trials have demonstrated high clinical success rates (88-97%) and bacteriological eradication rates (90-97%) for moxifloxacin in the treatment of CAP.[6] It has shown efficacy against common respiratory pathogens including Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and atypical pathogens.[6][14]

  • Acute Exacerbations of Chronic Bronchitis (AECB): Moxifloxacin has been shown to be effective in treating AECB, with some studies suggesting faster symptom resolution and better bacteriological eradication compared to standard therapies like macrolides.[14]

  • Acute Bacterial Sinusitis: Moxifloxacin is also indicated and effective for the treatment of acute bacterial sinusitis.[6]

Experimental Protocols

Antimicrobial Susceptibility Testing (General Protocol)

The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

MIC_Determination_Workflow Start Start Bacterial_Isolate Obtain Bacterial Isolate Start->Bacterial_Isolate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Bacterial_Isolate->Prepare_Inoculum Inoculate Inoculate Dilutions with Bacteria Prepare_Inoculum->Inoculate Serial_Dilution Prepare Serial Dilutions of Antibiotic Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Observe for Bacterial Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Pharmacokinetic Study Protocol (Example)

The pharmacokinetic parameters of this compound were evaluated in healthy male volunteers.[7]

  • Study Design: A single oral dose of this compound was administered to subjects.[7]

  • Sample Collection: Blood and urine samples were collected at various time points over 72 hours.[7]

  • Analysis: High-performance liquid chromatography (HPLC) was used to determine the concentration of Antofloxacin in the collected samples.[7]

  • Data Analysis: Pharmacokinetic parameters such as clearance (CL/F), volume of distribution (V/F), and half-life (t½β) were calculated from the concentration-time data.[7]

Conclusion

Both this compound and moxifloxacin are effective fluoroquinolone antibiotics that function by inhibiting bacterial DNA gyrase and topoisomerase IV. Moxifloxacin is a well-established agent with a broad evidence base supporting its use in various respiratory tract infections. This compound is a newer agent that has demonstrated comparable efficacy to levofloxacin in the treatment of AECB.

While direct comparative clinical trial data between this compound and moxifloxacin is currently lacking, the available information suggests that both are potent antimicrobials. Further head-to-head studies are warranted to definitively establish their comparative efficacy and safety profiles for various indications. Researchers are encouraged to consult the primary literature for detailed experimental protocols and data.

References

Unraveling Cross-Resistance: A Comparative Analysis of Antofloxacin Hydrochloride and Other Fluoroquinolones

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against antimicrobial resistance. This guide provides an objective comparison of antofloxacin hydrochloride's performance against other fluoroquinolones, supported by experimental data, to elucidate its potential role in clinical settings where resistance is a concern.

Antofloxacin, a novel fluoroquinolone, has demonstrated potent activity against a range of pathogens. However, its structural similarity to other members of the fluoroquinolone class raises important questions about the likelihood of cross-resistance. This guide delves into the comparative in vitro activity of antofloxacin, focusing on its efficacy against bacterial strains with known resistance mechanisms to other fluoroquinolones.

Comparative In Vitro Activity: Minimum Inhibitory Concentrations (MICs)

The minimum inhibitory concentration (MIC) is a fundamental measure of an antibiotic's potency. The following tables summarize the comparative MICs of antofloxacin and other widely used fluoroquinolones against key clinical pathogens, including strains with characterized resistance mutations.

Mycobacterium tuberculosis

A study involving 126 clinical Mycobacterium tuberculosis strains, including ofloxacin-resistant isolates, revealed that antofloxacin exhibited lower MICs than ofloxacin but higher MICs than levofloxacin and moxifloxacin.[1][2][3] Notably, all strains with non-wild-type MICs for antofloxacin also harbored known resistance mutations that conferred resistance to levofloxacin and moxifloxacin, indicating a high degree of cross-resistance within this species.[2][3]

FluoroquinoloneWild-Type MIC Range (μg/mL)Non-Wild-Type MIC Range (μg/mL)
Antofloxacin0.25 - 1.0>1.0
Ofloxacin0.5 - 2.0>2.0
Levofloxacin0.125 - 0.5>0.5
Moxifloxacin0.06 - 0.25>0.25

Table 1: Comparative MICs of Fluoroquinolones against Mycobacterium tuberculosis

Klebsiella pneumoniae

In a study examining various K. pneumoniae isolates, the MIC of antofloxacin was found to be comparable to that of levofloxacin.[4] The MIC50 and MIC90 values of antofloxacin against 53 strains of K. pneumoniae were reported to be 0.063 and 0.5 mg/liter, respectively.[2]

FluoroquinoloneMIC Range (mg/L)
Antofloxacin0.03 - 0.25
LevofloxacinComparable to Antofloxacin

Table 2: MICs of Antofloxacin and Levofloxacin against Klebsiella pneumoniae

Escherichia coli and Staphylococcus aureus

Reported MIC90 values for antofloxacin against E. coli are 2 mg/liter, and for methicillin-sensitive S. aureus (MSSA) and Staphylococcus epidermidis, they are 0.5 to 1 mg/liter and 0.125 mg/liter, respectively.[2] Studies on fluoroquinolone-resistant E. coli have shown that while a class effect exists for susceptibility, there is significant variation in the MICs of different fluoroquinolones against resistant isolates.[4] For instance, gatifloxacin and levofloxacin generally exhibit lower MICs against resistant E. coli compared to ciprofloxacin and norfloxacin.[4]

Preventing the Emergence of Resistance: Mutant Prevention Concentration (MPC)

The mutant prevention concentration (MPC) is the lowest concentration of an antimicrobial agent that prevents the growth of any first-step resistant mutants in a large bacterial population (≥10^10 CFU).[1][5] A lower MPC indicates a greater ability of the drug to suppress the emergence of resistance. The therapeutic goal is to maintain drug concentrations above the MPC for as long as possible.

FluoroquinoloneOrganismMPC (mg/L)
CiprofloxacinPseudomonas aeruginosa3
LevofloxacinPseudomonas aeruginosa9.5
MoxifloxacinStreptococcus pneumoniaeMPC50: 1
LevofloxacinStreptococcus pneumoniaeMPC50: 4
GemifloxacinStreptococcus pneumoniaeMPC50: 0.5

Table 3: Comparative MPCs of Various Fluoroquinolones against Different Bacterial Species (Note: Specific MPC data for Antofloxacin against E. coli, K. pneumoniae, and S. aureus was not available in the reviewed literature).

Mechanisms of Cross-Resistance

Cross-resistance between fluoroquinolones is primarily mediated by two main mechanisms:

  • Alterations in Target Enzymes: Mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE) are the most common cause of fluoroquinolone resistance.[6][7] These mutations reduce the binding affinity of the drugs to their targets. A single mutation often confers low-level resistance, while the accumulation of multiple mutations leads to high-level resistance.[8][9] The presence of a mutation in gyrA often confers cross-resistance to all fluoroquinolones.[10]

  • Reduced Drug Accumulation: This can occur through decreased uptake due to alterations in outer membrane proteins (e.g., OmpF) or, more commonly, through the overexpression of efflux pumps that actively transport the drug out of the bacterial cell.[9][11] Efflux pumps can often recognize and expel a broad range of substrates, leading to multidrug resistance, including cross-resistance among different fluoroquinolones.[12]

Fluoroquinolone_Resistance_Mechanisms cluster_drug_entry Drug Entry & Efflux cluster_targets Intracellular Targets & Resistance Fluoroquinolone Fluoroquinolone Porin Porin Fluoroquinolone->Porin Entry Cytoplasm Porin->Cytoplasm Efflux_Pump Efflux_Pump Extracellular Efflux_Pump->Extracellular Efflux Cytoplasm->Efflux_Pump DNA_Gyrase DNA_Gyrase Topoisomerase_IV Topoisomerase_IV Replication_Fork DNA Replication gyrA_gyrB_mutation gyrA/gyrB Mutation parC_parE_mutation parC/parE Mutation Decreased_Permeability Decreased Permeability Decreased_Permeability->Porin Reduces Entry Increased_Efflux Increased Efflux Increased_Efflux->Efflux_Pump Enhances Expulsion

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

Materials:

  • 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL

  • Antimicrobial stock solutions

  • Spectrophotometer or plate reader

Procedure:

  • Prepare Serial Dilutions: Prepare two-fold serial dilutions of the antimicrobial agents in the wells of a 96-well plate using MHB. The final volume in each well is typically 100 µL.

  • Inoculate Plates: Add a standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Read Results: The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) as detected by the naked eye or a plate reader.[6]

MIC_Workflow Start Start Prepare_Serial_Dilutions Prepare 2-fold serial dilutions of antibiotic in 96-well plate Start->Prepare_Serial_Dilutions Standardize_Inoculum Prepare bacterial inoculum to ~5x10^5 CFU/mL Start->Standardize_Inoculum Inoculate_Plate Inoculate wells with bacterial suspension Prepare_Serial_Dilutions->Inoculate_Plate Standardize_Inoculum->Inoculate_Plate Incubate Incubate at 35±2°C for 16-20 hours Inoculate_Plate->Incubate Read_Results Determine lowest concentration with no visible growth (MIC) Incubate->Read_Results End End Read_Results->End

Mutant Prevention Concentration (MPC) Determination (Agar Plate Method)

This assay identifies the lowest antibiotic concentration that prevents the growth of any single-step resistant mutants from a large bacterial population.

Materials:

  • Agar plates (e.g., Mueller-Hinton Agar) containing a range of antibiotic concentrations

  • High-density bacterial culture (≥10^10 CFU/mL)

  • Sterile spreaders

Procedure:

  • Prepare a High-Density Culture: Grow the bacterial strain to a high density, typically ≥10^10 CFU/mL.

  • Plate Inoculum: Spread a large volume of the high-density culture onto agar plates containing various concentrations of the antibiotic. The total number of cells plated should be ≥10^10.

  • Incubation: Incubate the plates at 35 ± 2°C for 48-72 hours or until colonies are visible.

  • Determine MPC: The MPC is the lowest antibiotic concentration on which no bacterial colonies grow.[1]

MPC_Workflow Start Start Prepare_High_Density_Culture Grow bacterial culture to ≥10^10 CFU/mL Start->Prepare_High_Density_Culture Prepare_Antibiotic_Plates Prepare agar plates with - a range of antibiotic concentrations Start->Prepare_Antibiotic_Plates Plate_Inoculum Plate ≥10^10 CFU onto each antibiotic plate Prepare_High_Density_Culture->Plate_Inoculum Prepare_Antibiotic_Plates->Plate_Inoculum Incubate Incubate at 35±2°C for 48-72 hours Plate_Inoculum->Incubate Determine_MPC Identify lowest concentration with no colony growth (MPC) Incubate->Determine_MPC End End Determine_MPC->End

Conclusion

The available data indicates that cross-resistance between this compound and other fluoroquinolones is a significant consideration, particularly in bacterial species where resistance is mediated by target-site mutations. In M. tuberculosis, antofloxacin demonstrates a high degree of cross-resistance with other fluoroquinolones. While antofloxacin shows comparable activity to levofloxacin against K. pneumoniae, the potential for cross-resistance with other fluoroquinolones in this and other species remains a concern, especially in isolates that have already developed resistance to other members of this class. The selection of an appropriate fluoroquinolone for treatment should be guided by susceptibility testing and an understanding of the local prevalence of resistance mechanisms. Further studies are warranted to determine the Mutant Prevention Concentration of antofloxacin against a broader range of clinically relevant, resistant bacterial isolates to more fully assess its potential to limit the emergence of resistance.

References

Validating the Purity of Antofloxacin Hydrochloride for Research Use: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Antofloxacin hydrochloride is a critical first step for reliable and reproducible experimental results. This guide provides a comprehensive framework for validating the purity of this compound, offering a comparative analysis of key analytical techniques and presenting data in a clear, actionable format.

This guide outlines the essential experimental protocols for assessing the purity of this compound and provides a template for comparing results from different suppliers or batches.

Comparative Analysis of Purity

A multi-pronged approach employing various analytical techniques is recommended for a thorough purity assessment. High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying the main compound and detecting related substance impurities. Other spectroscopic and physical tests provide additional critical information about the compound's identity and integrity.

Below is a summary of typical purity specifications and a hypothetical comparison of this compound from two different suppliers.

Table 1: Comparative Purity Analysis of this compound

ParameterMethodSpecificationSupplier ASupplier B
Purity (Assay) HPLC≥ 98.0%99.5%98.2%
Individual Impurity HPLC≤ 0.2%0.15% (Impurity C)0.3% (Impurity B)
Total Impurities HPLC≤ 1.0%0.45%0.9%
Water Content Karl Fischer Titration≤ 5.0%3.2%4.8%
Residue on Ignition USP <281>≤ 0.1%0.05%0.08%
Heavy Metals USP <231>≤ 20 ppm< 10 ppm< 15 ppm

Note: The data presented for Supplier A and Supplier B is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established methods for fluoroquinolone analysis and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling

This method separates this compound from its potential process-related impurities and degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.025M orthophosphoric acid, pH adjusted to 3.0 with triethylamine) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point is a 60:40 (v/v) ratio of buffer to organic solvent.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 297 nm.[2]

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a final concentration of 0.1 mg/mL.

    • Sample Solution: Prepare the sample of this compound to be tested in the same manner as the standard solution.

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity is calculated by comparing the peak area of the main component in the sample chromatogram to that of the standard. Impurities are quantified based on their peak areas relative to the main peak.

Karl Fischer Titration for Water Content

This method is used to determine the amount of water present in the sample.

  • Instrumentation: A Karl Fischer titrator.

  • Reagent: Karl Fischer reagent.

  • Sample Preparation: Accurately weigh a suitable amount of this compound and introduce it into the titration vessel.

  • Analysis: Titrate the sample with the Karl Fischer reagent until the endpoint is reached. The water content is calculated based on the amount of reagent consumed.

Residue on Ignition (Sulfated Ash)

This test measures the amount of inorganic impurities in the sample.

  • Procedure: Follow the protocol outlined in the United States Pharmacopeia (USP) general chapter <281>. Briefly, a sample is ignited in the presence of sulfuric acid until all organic matter is burned away. The weight of the remaining residue is determined.

Heavy Metals Test

This test limits the content of metallic impurities that may be present from the manufacturing process.

  • Procedure: Follow the protocol outlined in USP general chapter <231>, Method I or II. This typically involves comparing the color produced by the sample with that of a standard lead solution after treatment with a sulfide-containing reagent.

Mandatory Visualizations

Experimental Workflow for Purity Validation

The following diagram illustrates the logical flow of the experimental work involved in validating the purity of this compound.

G cluster_0 Sample Reception and Preparation cluster_1 Analytical Testing cluster_2 Data Analysis and Reporting Sample_Reception Receive Antofloxacin HCl Sample_Preparation Prepare Standard and Sample Solutions Sample_Reception->Sample_Preparation HPLC_Analysis HPLC (Assay & Impurities) Sample_Preparation->HPLC_Analysis KF_Titration Karl Fischer (Water Content) Sample_Preparation->KF_Titration ROI_Test Residue on Ignition Sample_Preparation->ROI_Test Heavy_Metals_Test Heavy Metals Sample_Preparation->Heavy_Metals_Test Data_Analysis Analyze Data & Compare to Specifications HPLC_Analysis->Data_Analysis KF_Titration->Data_Analysis ROI_Test->Data_Analysis Heavy_Metals_Test->Data_Analysis Purity_Report Generate Purity Report Data_Analysis->Purity_Report

Caption: Experimental Workflow for Purity Validation of this compound.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase and Topoisomerase IV

This compound targets two essential bacterial enzymes, DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and ultimately bacterial cell death.

G cluster_0 Bacterial DNA Replication cluster_1 Enzyme Action cluster_2 Antofloxacin HCl Inhibition cluster_3 Cellular Outcome DNA_Supercoiling Positive Supercoiling Ahead of Replication Fork DNA_Gyrase DNA Gyrase (introduces negative supercoils) DNA_Supercoiling->DNA_Gyrase Daughter_Chromosomes Interlinked Daughter Chromosomes Topo_IV Topoisomerase IV (deatenates chromosomes) Daughter_Chromosomes->Topo_IV Inhibit_Gyrase Inhibition of DNA Gyrase DNA_Gyrase->Inhibit_Gyrase Antofloxacin HCl Inhibit_Topo_IV Inhibition of Topoisomerase IV Topo_IV->Inhibit_Topo_IV Antofloxacin HCl Replication_Block Replication Fork Stalling Inhibit_Gyrase->Replication_Block Segregation_Failure Chromosome Segregation Failure Inhibit_Topo_IV->Segregation_Failure Cell_Death Bacterial Cell Death Replication_Block->Cell_Death Segregation_Failure->Cell_Death

Caption: Mechanism of Action of this compound.

By following these guidelines and performing rigorous in-house validation, researchers can be confident in the quality and purity of the this compound used in their studies, leading to more reliable and impactful scientific outcomes.

References

Navigating Bacterial Resistance: A Comparative Guide to the Synergy of Antofloxacin Hydrochloride with β-Lactam Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antibiotic resistance necessitates innovative therapeutic strategies. One promising approach is the use of combination therapy, where two or more antibiotics with different mechanisms of action are co-administered to enhance efficacy and combat resistant strains. This guide provides a comparative overview of the synergistic potential of antofloxacin hydrochloride, a novel fluoroquinolone antibiotic, with β-lactam antibiotics.

This compound, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1][2] This mechanism disrupts critical cellular processes, ultimately leading to bacterial cell death.[1] In contrast, β-lactam antibiotics, such as penicillins, cephalosporins, and carbapenems, are bactericidal agents that inhibit the synthesis of the peptidoglycan layer of bacterial cell walls by binding to penicillin-binding proteins (PBPs).[3][4][5] This inhibition compromises the structural integrity of the cell wall, leading to cell lysis.[3][6] The distinct modes of action of these two antibiotic classes provide a strong rationale for their combined use to achieve synergistic effects against a broad spectrum of bacterial pathogens.

Synergistic Activity: A Comparative Analysis

While specific quantitative data on the synergistic effects of this compound with β-lactam antibiotics is not yet widely available in published literature, extensive research has been conducted on other fluoroquinolones, offering valuable insights into the potential for synergistic interactions. The following table summarizes the findings from in vitro synergy testing of various fluoroquinolone and β-lactam combinations against several clinically relevant bacteria. The primary metric for synergy in these studies is the Fractional Inhibitory Concentration (FIC) index, where a value of ≤ 0.5 is indicative of a synergistic interaction.[2][6]

Fluoroquinoloneβ-Lactam AntibioticBacterial SpeciesSynergy Rate (% of isolates)FIC Index RangeReference
CiprofloxacinCeftazidimePseudomonas aeruginosaNot specifiedNot specified[3]
CiprofloxacinMeropenemCarbapenem-resistant Acinetobacter baumanniiSignificant bactericidal effectsNot specified[7]
LevofloxacinPiperacillin/TazobactamFluoroquinolone-resistant Pseudomonas aeruginosa29% (Etest), 45% (Time-kill)Not specified[8]
LevofloxacinMeropenemStenotrophomonas maltophilia60% (Etest), 43% (Time-kill)Not specified[9]
MoxifloxacinPiperacillin/TazobactamKlebsiella pneumoniae63%Not specified[10]
MoxifloxacinPiperacillin/TazobactamEnterobacter cloacae75%Not specified[10]
MoxifloxacinPiperacillin/TazobactamAcinetobacter baumannii67%Not specified[10]
MoxifloxacinCefepimeKlebsiella pneumoniae88%Not specified[10]
MoxifloxacinCefepimeEnterobacter cloacae63%Not specified[10]
MoxifloxacinCefepimeAcinetobacter baumannii63%Not specified[10]

Experimental Protocols for Synergy Testing

The assessment of synergistic activity between antimicrobial agents is primarily conducted using in vitro methods such as the checkerboard assay and time-kill studies.

Checkerboard Assay

The checkerboard assay is a widely used method to determine the FIC index and assess the interaction between two antibiotics.[2][11][12]

Methodology:

  • Preparation of Antibiotic Dilutions: Serial dilutions of each antibiotic are prepared. In a 96-well microtiter plate, one antibiotic is serially diluted along the x-axis (columns), and the second antibiotic is serially diluted along the y-axis (rows).[12] This creates a matrix of wells containing various concentrations of the two drugs in combination.

  • Inoculum Preparation: A standardized bacterial inoculum, typically adjusted to a 0.5 McFarland turbidity standard, is prepared.[2]

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the bacterial suspension. The plate is then incubated under appropriate conditions (e.g., 35°C for 18-24 hours).[2]

  • Determination of Minimum Inhibitory Concentration (MIC): After incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC of each antibiotic alone is determined, as well as the MIC of the antibiotics in combination.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated using the following formula:

    FIC Index = FIC of Drug A + FIC of Drug B

    Where:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5[6]

    • Additive/Indifference: 0.5 < FIC Index ≤ 4.0[6]

    • Antagonism: FIC Index > 4.0[6]

SynergyTestingWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Data Analysis A Prepare Serial Dilutions of Antofloxacin HCl D Dispense Antibiotic Dilutions into 96-Well Plate (Checkerboard Format) A->D B Prepare Serial Dilutions of β-Lactam Antibiotic B->D C Prepare Standardized Bacterial Inoculum E Inoculate Wells with Bacterial Suspension C->E D->E F Incubate Plate E->F G Read MICs of Individual and Combined Agents F->G H Calculate Fractional Inhibitory Concentration (FIC) Index G->H I Interpret Results: Synergy, Additivity, or Antagonism H->I

Workflow for Checkerboard Synergy Testing.
Time-Kill Assay

Time-kill assays provide a dynamic assessment of the bactericidal activity of antibiotic combinations over time.[8]

Methodology:

  • Preparation of Cultures: Bacterial cultures are grown to a specific logarithmic phase.

  • Exposure to Antibiotics: The bacterial cultures are then exposed to the antibiotics alone and in combination at specific concentrations (often based on their MICs).

  • Sampling over Time: Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Viable Cell Counting: The number of viable bacteria in each sample is determined by plating serial dilutions and counting the resulting colonies (colony-forming units per milliliter, CFU/mL).

  • Data Analysis: The change in bacterial count (log10 CFU/mL) over time is plotted for each condition.

  • Interpretation of Results:

    • Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours with the antibiotic combination compared to the most active single agent.[8]

    • Indifference: A < 2-log10 change in CFU/mL with the combination compared to the most active single agent.[8]

    • Antagonism: A ≥ 2-log10 increase in CFU/mL with the combination compared to the most active single agent.[8]

Conclusion

The combination of fluoroquinolones and β-lactam antibiotics represents a promising strategy to overcome bacterial resistance and enhance therapeutic outcomes. While direct synergy data for this compound with β-lactams is still emerging, the extensive evidence for synergistic activity with other fluoroquinolones provides a strong rationale for further investigation. The standardized experimental protocols outlined in this guide, such as the checkerboard assay and time-kill studies, are essential tools for researchers and drug development professionals to quantitatively assess these interactions and guide the development of effective combination therapies. Continued research in this area is critical to expanding our arsenal against multidrug-resistant pathogens.

References

A Head-to-Head Comparison of Antofloxacin Hydrochloride and Other Quinolones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antofloxacin hydrochloride is a synthetic fluoroquinolone antibiotic with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[1][2] As with other fluoroquinolones, its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] This guide provides an objective, data-driven comparison of this compound with other commonly used quinolones, namely ciprofloxacin and levofloxacin, focusing on their antibacterial activity and pharmacokinetic profiles.

Mechanism of Action: Targeting Bacterial DNA Replication

Fluoroquinolones exert their bactericidal effects by forming a stable complex with the bacterial DNA and the DNA gyrase or topoisomerase IV enzymes. This complex blocks the progression of the DNA replication fork, leading to double-stranded DNA breaks and ultimately cell death. The dual targeting of both enzymes is a key feature of this class of antibiotics.

G cluster_0 Bacterial Cell cluster_1 Consequences of Inhibition Quinolone Quinolone DNA_Gyrase DNA Gyrase (Topoisomerase II) Quinolone->DNA_Gyrase Inhibits Topoisomerase_IV Topoisomerase IV Quinolone->Topoisomerase_IV Inhibits Bacterial_DNA Bacterial DNA DNA_Gyrase->Bacterial_DNA Supercoiling Topoisomerase_IV->Bacterial_DNA Decatenation Inhibition_Replication Inhibition of DNA Replication DNA_Strand_Breaks DNA Strand Breaks Inhibition_Replication->DNA_Strand_Breaks Cell_Death Bacterial Cell Death DNA_Strand_Breaks->Cell_Death

Caption: Mechanism of action of quinolone antibiotics.

Comparative In Vitro Antibacterial Activity

The in vitro activity of antibiotics is a critical indicator of their potential efficacy. This is typically measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following tables summarize the MIC₅₀ and MIC₉₀ values (the concentrations required to inhibit 50% and 90% of isolates, respectively) for Antofloxacin, Ciprofloxacin, and Levofloxacin against a range of clinically relevant bacteria, compiled from multiple studies.

Table 1: In Vitro Activity against Gram-Positive Bacteria (MIC in µg/mL)

OrganismAntofloxacin (MIC₉₀)Ciprofloxacin (MIC₉₀)Levofloxacin (MIC₉₀)
Staphylococcus aureus (MSSA)1.00.51.0
Staphylococcus aureus (MRSA)1.0>3232
Streptococcus pneumoniae0.52.01.0
Enterococcus faecalis2.04.04.0

Data compiled from multiple sources. Direct comparison between studies may be limited by methodological differences.

Table 2: In Vitro Activity against Gram-Negative Bacteria (MIC in µg/mL)

OrganismAntofloxacin (MIC₉₀)Ciprofloxacin (MIC₉₀)Levofloxacin (MIC₉₀)
Escherichia coli0.1250.130.25
Klebsiella pneumoniae0.5[2]0.50.5[2]
Pseudomonas aeruginosa8.01.04.0
Haemophilus influenzae≤0.06≤0.03≤0.03

Data compiled from multiple sources. Direct comparison between studies may be limited by methodological differences.

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of an antibiotic determine its absorption, distribution, metabolism, and excretion (ADME), which in turn influence dosing regimens and clinical outcomes.

Table 3: Pharmacokinetic Parameters of Antofloxacin, Ciprofloxacin, and Levofloxacin (Oral Administration)

ParameterThis compoundCiprofloxacinLevofloxacin
Dose 300-500 mg500 mg500 mg
Cmax (mg/L) 1.89 ± 0.65 (200mg)[1]~1.2-2.9~5.2-6.2
Tmax (h) 1.29 ± 0.26 (200mg)[1]~1-2~1-2
AUC₀-∞ (mg·h/L) 25.24 ± 7.26 (200mg)[1]~12-18~44-55
Half-life (t½) (h) ~20[3][4]~4~6-8
Protein Binding 17.5%[2]20-40%~24-38%
Renal Excretion (%) ~40-60[1][3][4]~40-50~80

Data compiled from multiple studies in healthy volunteers.[1][2][3][4] Values can vary based on patient population and clinical condition.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values presented in this guide are typically determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

Experimental Workflow for MIC Determination

G Start Start Prepare_Inoculum Prepare standardized bacterial inoculum (~5x10^5 CFU/mL) Start->Prepare_Inoculum Serial_Dilution Perform serial two-fold dilutions of antibiotics in microtiter plate Prepare_Inoculum->Serial_Dilution Inoculate Inoculate microtiter plate wells with bacterial suspension Serial_Dilution->Inoculate Incubate Incubate at 35-37°C for 16-20 hours Inoculate->Incubate Read_Results Visually inspect for turbidity or use a plate reader Incubate->Read_Results Determine_MIC MIC = Lowest concentration with no visible growth Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Standard workflow for MIC determination by broth microdilution.

Detailed Methodology:

  • Preparation of Antimicrobial Agent Stock Solutions: Stock solutions of this compound, ciprofloxacin, and levofloxacin are prepared in a suitable solvent at a high concentration.

  • Preparation of Microdilution Plates: A series of two-fold dilutions of each antibiotic is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: The bacterial isolates to be tested are grown on an appropriate agar medium. Colonies are then suspended in a saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: Each well containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are also included. The plate is then incubated at 35-37°C for 16-20 hours in ambient air.

  • Interpretation of Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Conclusion

This compound demonstrates potent in vitro activity against a broad range of Gram-positive and Gram-negative bacteria. Its activity against susceptible strains of E. coli and K. pneumoniae appears comparable to that of levofloxacin.[2] A notable feature of Antofloxacin is its significantly longer half-life compared to ciprofloxacin and levofloxacin, which may allow for once-daily dosing.[3][4] However, its activity against Pseudomonas aeruginosa appears to be lower than that of ciprofloxacin. The selection of an appropriate quinolone for clinical or research purposes should be guided by the specific bacterial pathogen, its susceptibility profile, and the pharmacokinetic and pharmacodynamic characteristics of the antibiotic. Further head-to-head comparative studies are warranted to fully elucidate the relative merits of this compound in the current landscape of antimicrobial agents.

References

Assessing the Post-Antibiotic Effect of Antofloxacin Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The post-antibiotic effect (PAE) is a critical pharmacodynamic parameter that describes the suppression of bacterial growth after limited exposure to an antimicrobial agent. A prolonged PAE allows for less frequent dosing intervals, potentially improving patient compliance and reducing the risk of resistance development. Antofloxacin hydrochloride, a broad-spectrum fluoroquinolone, has demonstrated potent antibacterial activity.[1][2] This guide provides a comparative assessment of the PAE of this compound against other commonly used fluoroquinolones, supported by available experimental data.

Due to the absence of direct head-to-head in vitro comparative studies on the PAE of this compound, this guide presents available in vivo data for Antofloxacin and in vitro data for other fluoroquinolones. It is crucial to note that direct comparison of these values is challenging due to differing experimental conditions.

Comparative Analysis of Post-Antibiotic Effect

The following tables summarize the available PAE data for this compound and other fluoroquinolones against key bacterial pathogens.

Table 1: Post-Antibiotic Effect of this compound (In Vivo)

Bacterial StrainAntibiotic ConcentrationExposure DurationPost-Antibiotic Effect (PAE) in hoursReference
Klebsiella pneumoniae10 mg/kgNot specified3.2[3]
Klebsiella pneumoniae40 mg/kgNot specified5.3[3]

Table 2: Post-Antibiotic Effect of Other Fluoroquinolones (In Vitro)

Bacterial StrainFluoroquinoloneAntibiotic ConcentrationExposure Duration (hours)Post-Antibiotic Effect (PAE) in hoursReference
Staphylococcus aureusCiprofloxacin6 mg/L22 - 5[4]
Staphylococcus aureusCiprofloxacin1 µg/mlNot specified6[5]
Staphylococcus aureusLevofloxacin2 x MIC21.8 - 3.1[6]
Staphylococcus aureusMoxifloxacin10 x MIC2~4[7]
Escherichia coliCiprofloxacin6 mg/L22 - 5[4]
Escherichia coliCiprofloxacin6 x MIC1~2.5[8]
Escherichia coliLevofloxacin2 x MIC2Not specified[9]
Escherichia coliMoxifloxacin10 x MIC2~3.5[7]

Disclaimer: The data presented in Table 1 (in vivo) and Table 2 (in vitro) are from different studies with varying experimental methodologies. Therefore, a direct comparison of the PAE values may not be accurate.

Experimental Protocols

A standardized in vitro method for determining the PAE is crucial for accurate comparison of different antimicrobial agents.

General In Vitro PAE Determination Protocol

This protocol outlines the key steps involved in a typical in vitro PAE assay.

PAE_Workflow cluster_prep Preparation cluster_exposure Antibiotic Exposure cluster_removal Antibiotic Removal cluster_regrowth Regrowth Monitoring cluster_calculation PAE Calculation BacterialCulture 1. Prepare overnight bacterial culture Dilution 2. Dilute culture to log phase BacterialCulture->Dilution Exposure 3. Expose bacteria to antibiotic (e.g., 10x MIC) for a defined period (e.g., 1-2 hours) Dilution->Exposure Control Incubate control without antibiotic Dilution->Control Removal 4. Remove antibiotic by washing, dilution, or filtration Exposure->Removal Regrowth 5. Resuspend in fresh medium and incubate Removal->Regrowth Sampling 6. Sample at regular intervals to determine viable counts (CFU/mL) Regrowth->Sampling Calculation 7. Calculate PAE = T - C Sampling->Calculation T T = Time for antibiotic-exposed culture to increase by 1 log10 CFU/mL C C = Time for control culture to increase by 1 log10 CFU/mL

Caption: Experimental workflow for in vitro Post-Antibiotic Effect (PAE) determination.

Detailed Methodological Steps:

  • Bacterial Culture Preparation: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is grown to the logarithmic phase of growth in a suitable broth medium (e.g., Mueller-Hinton Broth).[2]

  • Antibiotic Exposure: The bacterial culture is then exposed to the antibiotic at a specific concentration (often a multiple of the Minimum Inhibitory Concentration, MIC, such as 10x MIC) for a defined period, typically 1 to 2 hours. A control culture without the antibiotic is incubated under the same conditions.[2]

  • Antibiotic Removal: After the exposure period, the antibiotic is removed from the culture. This can be achieved by repeated centrifugation and washing of the bacterial cells, dilution of the culture to a sub-inhibitory concentration, or filtration.[2]

  • Regrowth Monitoring: The washed bacteria are then resuspended in fresh, antibiotic-free broth and incubated. The growth of the bacteria is monitored over time by performing viable counts (colony-forming units per milliliter, CFU/mL) at regular intervals.[2]

  • PAE Calculation: The PAE is calculated as the difference between the time it takes for the antibiotic-exposed culture to increase by 1 log10 CFU/mL and the time it takes for the unexposed control culture to increase by 1 log10 CFU/mL. The formula is: PAE = T - C.[10]

Mechanism of Fluoroquinolone-Induced Post-Antibiotic Effect

The post-antibiotic effect of fluoroquinolones is a complex phenomenon that is not fully understood. However, several mechanisms have been proposed.

Fluoroquinolone_PAE_Pathway Fluoroquinolone Fluoroquinolone DNA_Gyrase_Topo_IV DNA Gyrase / Topoisomerase IV Fluoroquinolone->DNA_Gyrase_Topo_IV Inhibits DNA_Replication_Inhibition Inhibition of DNA Replication and Repair DNA_Gyrase_Topo_IV->DNA_Replication_Inhibition Leads to ROS_Production Increased Reactive Oxygen Species (ROS) Production DNA_Replication_Inhibition->ROS_Production Induces Nonlethal_Damage Non-lethal Cellular Damage DNA_Replication_Inhibition->Nonlethal_Damage Causes ROS_Production->Nonlethal_Damage Causes PAE Post-Antibiotic Effect (Suppressed Bacterial Regrowth) Nonlethal_Damage->PAE Results in

Caption: Proposed mechanism of the Post-Antibiotic Effect (PAE) of fluoroquinolones.

The primary mechanism of action for fluoroquinolones involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[3] This inhibition leads to a cascade of events that contribute to the PAE. One significant factor is the production of reactive oxygen species (ROS), which can cause non-lethal damage to cellular components.[3] Even after the removal of the antibiotic, the bacteria require time to repair this damage before they can resume normal growth, resulting in the observed post-antibiotic effect. Additionally, the persistence of the drug at its binding site on the bacterial enzymes may also contribute to the prolonged suppression of growth.[11]

Conclusion

This compound exhibits a notable in vivo post-antibiotic effect against Klebsiella pneumoniae. While direct comparative in vitro PAE data with other fluoroquinolones is currently unavailable, existing literature on agents like ciprofloxacin, levofloxacin, and moxifloxacin demonstrates their capacity to induce a PAE against key pathogens such as Staphylococcus aureus and Escherichia coli. The duration of this effect is influenced by the specific fluoroquinolone, the bacterial species, and the experimental conditions. Further head-to-head comparative studies are warranted to definitively position the PAE of this compound relative to other fluoroquinolones. Understanding the PAE is essential for optimizing dosing regimens and maximizing the clinical efficacy of these important antimicrobial agents.

References

Antofloxacin Hydrochloride: A Comparative Analysis of In Vitro Efficacy Against Clinically Relevant Bacterial Isolates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of antofloxacin hydrochloride against a range of clinically relevant bacterial isolates. Its performance is benchmarked against other widely used fluoroquinolones: ciprofloxacin, levofloxacin, and moxifloxacin. This document synthesizes available experimental data to offer an objective assessment for research and development professionals.

In Vitro Antibacterial Activity

This compound, a newer-generation fluoroquinolone, has demonstrated potent in vitro activity against a broad spectrum of Gram-positive and Gram-negative bacteria. The following tables summarize the minimum inhibitory concentration (MIC) values for antofloxacin and comparator agents against key clinical isolates. The MIC50 and MIC90 represent the concentrations required to inhibit the growth of 50% and 90% of the tested strains, respectively.

Table 1: Comparative In Vitro Activity of Antofloxacin and Other Fluoroquinolones against Gram-Positive Isolates (MIC in mg/L)

OrganismAntofloxacinCiprofloxacinLevofloxacinMoxifloxacin
Staphylococcus aureus (MSSA) 0.5-1 (MIC90)¹0.2²0.25-0.5³0.06⁴
Staphylococcus aureus (MRSA) ->32⁵>16⁵4⁵
Staphylococcus epidermidis 0.125 (MIC90)¹---
Streptococcus pneumoniae 2.0 (MIC90)⁶1.0 - 2.0⁵1.0⁵0.25⁵

¹Data from a study on the pharmacokinetics and pharmacodynamics of antofloxacin[1]. ²MIC90 for ciprofloxacin against S. aureus from a study on blood culture isolates. ³MIC for all methicillin-susceptible S. aureus isolates was ≤0.25 microg/ml[2]. A separate study found a MIC90 of 0.5 mg/L for levofloxacin against oxacillin-susceptible staphylococci[3]. ⁴MIC90 for moxifloxacin against quinolone-susceptible S. aureus[4]. ⁵Data from a comparative study on the activity of various fluoroquinolones[5]. ⁶From a study on the in vivo pharmacodynamic target assessment of antofloxacin[6][7].

Table 2: Comparative In Vitro Activity of Antofloxacin and Other Fluoroquinolones against Gram-Negative Isolates (MIC in mg/L)

OrganismAntofloxacinCiprofloxacinLevofloxacinMoxifloxacin
Escherichia coli 2.0 (MIC90)¹≤0.015-0.125²≤0.03 - 0.12³-
Klebsiella pneumoniae 0.5 (MIC90)¹0.047 (MIC50)⁴0.094 (MIC50)⁴0.064 (MIC50)⁴
Pseudomonas aeruginosa -0.5 - 1.0²0.5 - 1.0³>32⁴
Stenotrophomonas maltophilia -2.0 (MIC50)⁴1.0 (MIC50)⁴0.5 (MIC50)⁴

¹Unpublished data cited in a study on the pharmacokinetics and pharmacodynamics of antofloxacin[1]. ²MIC90 for ciprofloxacin against Salmonella typhi and Salmonella species[8]. General MIC90 for Enterobacteriaceae was ≤0.5 mg/L[9]. ³MIC50 for levofloxacin against Enterobacteriaceae was ≤0.03 to 0.12 mg/L[3]. ⁴Data from a comparative study on the activity of ciprofloxacin, levofloxacin, and moxifloxacin[5].

Mechanism of Action and Resistance

This compound, like other fluoroquinolones, exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By targeting both enzymes, antofloxacin disrupts these vital cellular processes, leading to bacterial cell death.

Bacterial resistance to fluoroquinolones primarily arises from mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). These mutations alter the enzyme structure, reducing the binding affinity of the fluoroquinolone. Another significant mechanism is the increased expression of efflux pumps, which actively transport the drug out of the bacterial cell, preventing it from reaching its intracellular targets.

Fluoroquinolone_Action_and_Resistance cluster_bacterium Bacterial Cell Fluoroquinolone Fluoroquinolone DNA_Gyrase DNA_Gyrase Fluoroquinolone->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Fluoroquinolone->Topo_IV Inhibits Efflux_Pump Efflux Pump Fluoroquinolone->Efflux_Pump Expels Drug DNA_Replication DNA Replication & Transcription DNA_Gyrase->DNA_Replication Enables Topo_IV->DNA_Replication Enables Cell_Death Cell_Death DNA_Replication->Cell_Death Inhibition leads to QRDR_Mutation QRDR Mutation (gyrA, parC) QRDR_Mutation->DNA_Gyrase Alters Target QRDR_Mutation->Topo_IV Alters Target

Figure 1. Mechanism of action and resistance of fluoroquinolones.

Experimental Protocols

The in vitro activity data presented in this guide are primarily based on Minimum Inhibitory Concentration (MIC) determination studies. The following is a generalized protocol for MIC determination based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Broth Microdilution Method

  • Preparation of Antimicrobial Solutions: Stock solutions of the antimicrobial agents are prepared and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to obtain a range of concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation: The microtiter plates containing the diluted antimicrobial agents are inoculated with the standardized bacterial suspension. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

MIC_Determination_Workflow Start Start Prepare_Antimicrobial_Dilutions Prepare serial dilutions of antimicrobial agents in 96-well plates Start->Prepare_Antimicrobial_Dilutions Prepare_Inoculum Prepare bacterial inoculum to 0.5 McFarland standard Start->Prepare_Inoculum Inoculate_Plates Inoculate plates with standardized bacterial suspension Prepare_Antimicrobial_Dilutions->Inoculate_Plates Prepare_Inoculum->Inoculate_Plates Incubate_Plates Incubate plates at 35°C for 16-20 hours Inoculate_Plates->Incubate_Plates Read_Results Visually inspect for growth and determine the lowest concentration with no growth (MIC) Incubate_Plates->Read_Results End End Read_Results->End

Figure 2. Workflow for MIC determination by broth microdilution.

Summary and Conclusion

The available in vitro data indicates that this compound possesses potent antibacterial activity against a range of clinically significant Gram-positive and Gram-negative pathogens. For some organisms, such as K. pneumoniae, its activity appears comparable to or better than older fluoroquinolones. However, comprehensive, head-to-head comparative studies with a broad panel of recent clinical isolates are needed to fully delineate its place in the therapeutic armamentarium. The provided data, based on established methodologies, offers a valuable preliminary assessment for the research and drug development community. Further surveillance and clinical studies are warranted to confirm these in vitro findings and to establish clinical efficacy and safety.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Antofloxacin Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of Antofloxacin hydrochloride, a fluoroquinolone antibiotic. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Essential Personal Protective Equipment (PPE):

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.
Respiratory Protection NIOSH-approved respiratorRecommended if handling fine powders or creating aerosols.

In the event of accidental exposure, follow these first-aid measures immediately:

  • After inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.

  • After skin contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.

  • After ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Step-by-Step Disposal Protocol

The disposal of this compound must comply with federal, state, and local regulations. The U.S. Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[1][2][3] Unused or expired pharmaceuticals are generally considered chemical waste and must be disposed of accordingly. Under no circumstances should this compound be disposed of down the drain or in regular trash. [4]

Step 1: Waste Identification and Classification

The first critical step is to determine if the this compound waste is hazardous. According to the EPA, a waste is hazardous if it is specifically listed on the F, K, P, or U lists, or if it exhibits one of the four characteristics of hazardous waste: ignitability, corrosivity, reactivity, or toxicity.[1][2][3][5][6]

While this compound is not specifically listed, a conservative approach, treating it as potentially hazardous, is recommended. Stock solutions and concentrated forms of antibiotics are generally considered hazardous chemical waste.[4]

Step 2: Segregation and Collection

Proper segregation of chemical waste is crucial to prevent dangerous reactions.

  • Solid Waste: Collect pure this compound powder, contaminated lab materials (e.g., weighing paper, gloves, wipes), and empty stock containers in a designated, properly labeled hazardous waste container.

  • Liquid Waste: Collect solutions containing this compound in a separate, leak-proof, and chemically compatible hazardous waste container. Do not mix with other incompatible waste streams.

Step 3: Container Labeling and Storage

All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a description of the contents (e.g., "solid waste," "aqueous solution").

Store the sealed waste containers in a designated satellite accumulation area within the laboratory. This area should be under the control of laboratory personnel and away from general work areas.

Step 4: Arrange for Professional Disposal

Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for the pickup and disposal of the hazardous waste. These services are equipped to transport and dispose of chemical waste in accordance with all regulatory requirements, which typically involves incineration at a permitted facility.[7]

Experimental Protocol Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Antofloxacin hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical information for the handling and disposal of Antofloxacin hydrochloride, a potent fluoroquinolone antibiotic. Adherence to these guidelines is essential to ensure personal safety and maintain a secure laboratory environment. This compound is harmful if swallowed, may cause an allergic skin reaction, and can lead to allergy or asthma symptoms or breathing difficulties if inhaled[1].

Personal Protective Equipment (PPE)

A comprehensive approach to personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.

Activity Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Weighing and Compounding Double gloving with powder-free nitrile gloves compliant with ASTM D6978 standard[2][3]. Change outer glove immediately upon contamination.Safety glasses with side shields or chemical splash goggles. A full-face shield is recommended when there is a risk of splashing[2].A NIOSH-approved respirator is necessary in case of inadequate ventilation or when dust/aerosols may be generated[1].A disposable gown made of low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs[3]. Disposable sleeve covers are also recommended[2].
Handling Solutions Single pair of powder-free nitrile gloves.Safety glasses with side shields or chemical splash goggles.Not generally required if handled in a certified chemical fume hood.Laboratory coat.
Administering the Compound Double gloving with powder-free nitrile gloves[3].Safety glasses with side shields or chemical splash goggles. A full-face shield is recommended if there is a risk of splashing[2].A NIOSH-approved respirator may be necessary depending on the administration route and potential for aerosolization.A disposable gown made of low-permeability fabric[3].
Waste Disposal Double gloving with powder-free nitrile gloves[3].Safety glasses with side shields or chemical splash goggles.Not generally required if waste is handled in sealed containers.Laboratory coat or disposable gown.

Procedural Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting the appropriate personal protective equipment when working with this compound.

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling This compound check_aerosol Potential for Aerosol/Dust Generation? start->check_aerosol resp_protection Use NIOSH-Approved Respirator check_aerosol->resp_protection Yes no_resp Standard Ventilation (Fume Hood) check_aerosol->no_resp No check_splash Risk of Splashing? face_shield Wear Full-Face Shield & Goggles check_splash->face_shield Yes goggles Wear Safety Goggles check_splash->goggles No resp_protection->check_splash no_resp->check_splash double_glove Wear Double Nitrile Gloves face_shield->double_glove goggles->double_glove gown Wear Impermeable Gown double_glove->gown proceed Proceed with Task gown->proceed

Caption: PPE selection workflow for handling this compound.

Operational and Disposal Plans

Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area. For procedures that may generate dust or aerosols, such as weighing or preparing solutions, use a certified chemical fume hood.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[1][3]. Do not eat, drink, or smoke in areas where this compound is handled[1].

  • Glove Technique: When double gloving, wear one glove under the cuff of the lab coat or gown and the second glove over the cuff[3]. Gloves must be inspected for tears or punctures before use. Use proper glove removal technique to avoid skin contact with the outer surface of the glove[1].

Spill Response:

  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, gently cover the spill with absorbent material.

  • Clean: Wearing appropriate PPE (double gloves, respirator, gown, and eye protection), carefully clean the area.

  • Decontaminate: Decontaminate the area with a suitable cleaning agent.

  • Dispose: All contaminated materials must be disposed of as hazardous waste.

Disposal Plan:

  • Waste Categorization: All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be treated as hazardous waste.

  • Containerization: Place all hazardous waste in clearly labeled, sealed containers.

  • Disposal: Dispose of waste according to all applicable federal, state, and local regulations. Do not dispose of this compound down the drain or in the regular trash. P501: Dispose of contents/ container to an approved waste disposal plant[1].

References

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